Trazodone-4,4'-Dimer
Description
Properties
CAS No. |
2727463-29-6 |
|---|---|
Molecular Formula |
C40H46Cl2N10O2 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
2-[3-[4-[3-chloro-4-[1-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C40H46Cl2N10O2/c1-30(33-12-10-31(28-35(33)41)47-24-20-45(21-25-47)14-6-18-51-39(53)49-16-4-2-8-37(49)43-51)34-13-11-32(29-36(34)42)48-26-22-46(23-27-48)15-7-19-52-40(54)50-17-5-3-9-38(50)44-52/h2-5,8-13,16-17,28-30H,6-7,14-15,18-27H2,1H3 |
InChI Key |
IECYGHCIBUXYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl)C5=C(C=C(C=C5)N6CCN(CC6)CCCN7C(=O)N8C=CC=CC8=N7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of a Trazodone Dimer: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of a significant Trazodone dimer, a photolytic degradation product of the parent drug. The information presented herein is compiled from publicly available scientific literature and is intended to support research and development activities in the pharmaceutical sciences.
Introduction
Trazodone, an antidepressant medication, is known to degrade under various stress conditions, leading to the formation of several degradation products. Among these are dimeric species, which can arise from photolytic degradation. The characterization of such impurities is a critical aspect of drug development and quality control, as their presence can impact the safety and efficacy of the final drug product. This document focuses on a prominent Trazodone dimer, identified as the major isomer (DP-10) in photolytic degradation studies, and also references a commercially available Trazodone dimer impurity.
Chemical Structure and Identity
Based on available data, a key Trazodone dimer is formed during photolytic degradation. While the exact structure of the major photolytic dimer (DP-10) requires access to the full research paper for definitive confirmation, several chemical suppliers list a Trazodone dimer impurity with the following IUPAC name:
2,2'-((4,4'-(ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one) [4][5][6]
This structure represents a complex dimer linked through an ethane bridge between the chlorophenyl rings of two Trazodone molecules.
Experimental Data for Structure Elucidation
The elucidation of the structure of Trazodone dimers relies on a combination of chromatographic separation and spectroscopic techniques.
Chromatographic Separation
A study by Thummar et al. details a validated ultra-high-performance liquid chromatography (UHPLC) method for the separation of Trazodone and its degradation products.[1] This method is crucial for isolating the dimeric impurities for further characterization.
Table 1: UHPLC Method Parameters for Separation of Trazodone and its Degradation Products [1]
| Parameter | Value |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate, pH 8.5 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL min⁻¹ |
| Elution Mode | Gradient |
Mass Spectrometry
Mass spectrometry (MS) is a primary tool for determining the molecular weight and fragmentation pattern of the Trazodone dimers. The molecular formula for the commercially available dimer is C₄₀H₄₆Cl₂N₁₀O₂.[5]
Table 2: Mass Spectrometry Data for a Trazodone Dimer [5]
| Parameter | Value |
| Molecular Formula | C₄₀H₄₆Cl₂N₁₀O₂ |
| Molecular Weight | 769.77 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of complex molecules like Trazodone dimers. A scientific publication has reported the ¹H and ¹³C NMR spectra for the major photolytic degradation product, DP-10.[7] While the full dataset is not publicly available in the search snippets, the existence of these spectra is confirmed. Access to the full publication would be necessary to provide a detailed analysis of the chemical shifts and coupling constants that confirm the connectivity of the atoms in the dimer.
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. The following outlines the general methodologies employed in the study of Trazodone degradation products.
Forced Degradation Study (Photolysis)
To generate the dimeric degradation products, a solution of Trazodone is exposed to daylight.[1] The specifics of the light intensity, duration of exposure, and solvent system would be detailed in the full experimental methods of the cited research.
Isolation of the Dimer
The major dimeric isomer (DP-10) was isolated using preparative High-Performance Liquid Chromatography (HPLC).[1] The mobile phase and column chemistry would be optimized to achieve separation of the dimer from the parent drug and other degradation products.
Spectroscopic Analysis
-
UHPLC-QTOF-MS/MS: The developed UHPLC method was coupled to a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) for the identification of the degradation products.[1]
-
NMR Spectroscopy: The isolated DP-10 was subjected to ¹H and ¹³C NMR spectroscopy to elucidate its chemical structure.[1][7]
Logical Workflow for Structure Elucidation
The process of identifying and characterizing a Trazodone dimer follows a logical experimental workflow.
Caption: Workflow for Trazodone Dimer Elucidation.
Signaling Pathways
Currently, there is no publicly available information regarding the specific signaling pathways affected by Trazodone dimers. The pharmacological and toxicological profiles of these impurities have not been detailed in the reviewed literature. Further research would be required to understand the biological activity of these molecules.
Conclusion
The structural elucidation of Trazodone dimers, particularly those formed under photolytic stress, is a complex but necessary undertaking for ensuring the quality and safety of Trazodone drug products. The combination of advanced chromatographic and spectroscopic techniques provides the framework for identifying and characterizing these impurities. While a significant body of work has been initiated, as evidenced by the cited literature, a complete public dataset for the definitive structure of the major photolytic dimer remains to be fully compiled and analyzed. The information on commercially available Trazodone dimer impurities provides a valuable reference standard for ongoing research and quality control measures.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled Wit… [ouci.dntb.gov.ua]
- 4. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trazodone Dimer | CAS No- NA [chemicea.com]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Trazodone-4,4'-Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Trazodone-4,4'-Dimer, a known impurity and potential degradation product of the antidepressant drug Trazodone. Due to the limited availability of a direct, published synthetic protocol, this document outlines a proposed synthetic pathway based on established Trazodone synthetic methodologies. Furthermore, it details the analytical techniques crucial for the characterization and quantification of this dimeric species, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers in drug development, quality control, and medicinal chemistry who are engaged with Trazodone and its related substances.
Introduction
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. One such impurity is the this compound, which has been identified as a potential process-related impurity or a degradation product formed under specific conditions, such as photolytic stress.[2][3] The IUPAC name for this dimer is 2,2'-((4,4'-(ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([2][3][4]triazolo[4,3-a]pyridin-3(2H)-one), with a molecular formula of C₄₀H₄₆Cl₂N₁₀O₂. A thorough understanding of the synthesis and characterization of this dimer is essential for the development of robust analytical methods for impurity profiling and for ensuring the quality and stability of Trazodone drug products.
Proposed Synthesis of this compound
Proposed Reaction Scheme
The proposed synthesis involves a two-step process:
-
Synthesis of the Dimeric Piperazine Intermediate: Condensation of 1-(3-chlorophenyl)piperazine with a suitable difunctional electrophile to form the dimeric piperazine core.
-
Coupling with the Triazolopyridinone Side Chain: N-alkylation of the dimeric piperazine intermediate with 2-(3-chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1,1'-(ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(4-(3-chlorophenyl)piperazine)
-
To a stirred solution of 1-(3-chlorophenyl)piperazine (2.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add 1,1'-(ethane-1,1-diyl)bis(2-chloro-3-bromobenzene) (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dimeric piperazine intermediate.
Step 2: Synthesis of this compound
-
To a solution of the dimeric piperazine intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., K₂CO₃, 2.5 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Add 2-(3-chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or preparative HPLC to yield this compound.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of the this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of Trazodone and its related impurities.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Ammonium acetate buffer (pH 5.0) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information about the molecular weight and fragmentation pattern of the dimer, aiding in its structural elucidation.
Table 2: LC-MS Parameters for this compound Characterization
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Expected [M+H]⁺ | m/z 769.33 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the this compound.
Table 3: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Note: This is a predicted spectrum. Actual chemical shifts may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.0 (m) | 110 - 160 |
| -CH(Ar)₂ (methine bridge) | 4.5 - 4.8 (q) | 40 - 45 |
| -CH₃ (methine bridge) | 1.5 - 1.7 (d) | 20 - 25 |
| Piperazine Protons | 2.5 - 3.5 (m) | 45 - 55 |
| Propyl Chain Protons | 1.9 - 2.2 (m), 2.6 - 2.8 (t), 4.1 - 4.3 (t) | 25 - 30, 50 - 55, 60 - 65 |
| Triazolopyridinone Protons | 7.0 - 7.8 (m) | 115 - 150 |
| Carbonyl Carbon | - | 155 - 160 |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Trazodone Signaling Pathway
The signaling pathway of this compound has not been explicitly studied. However, it is reasonable to hypothesize that it may interact with similar targets as Trazodone, albeit with potentially different affinity and efficacy. The primary mechanism of Trazodone involves antagonism at serotonin 5-HT₂ₐ and α₁-adrenergic receptors, and inhibition of the serotonin transporter (SERT).[7]
References
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
An In-depth Technical Guide on the Formation of Trazodone Dimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential mechanisms leading to the formation of Trazodone dimers, with a focus on photolytic and oxidative degradation pathways. While the specific "Trazodone-4,4'-Dimer" is not extensively described in publicly available literature, this document synthesizes findings from forced degradation studies and impurity profiling to propose scientifically plausible formation pathways.
Introduction
Trazodone, an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, can undergo degradation under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy.[1][2][3] Among these degradation products, dimeric species have been identified, particularly under photolytic stress.[1][4] Understanding the mechanisms of dimer formation is critical for developing stable formulations and ensuring the quality of the drug product. This guide details the conditions known to induce Trazodone degradation and proposes a potential mechanism for dimer formation.
Conditions Leading to Dimer Formation
Forced degradation studies are instrumental in identifying potential degradation products of pharmaceuticals. Trazodone has been shown to be susceptible to degradation under several conditions:
-
Photolytic Degradation: Exposure of Trazodone in solution to UV light leads to significant degradation, with the formation of multiple degradation products, including four isomeric dimers.[1][5] One study reported 42.5% degradation of a Trazodone solution upon exposure to UV light.[5] Solid-state Trazodone appears to be more stable under photolytic conditions.[5]
-
Oxidative Degradation: Treatment with hydrogen peroxide (H2O2) induces the formation of several degradation products, including N-oxides.[1][4] While direct evidence for dimer formation under these specific oxidative conditions is less clear in the cited literature, the generation of reactive intermediates is a plausible precursor to dimerization.
-
Acidic Hydrolysis: Degradation in acidic media has been observed, leading to the formation of non-dimeric degradation products.[1][5]
Proposed Mechanism of Trazodone Dimer Formation
Based on the available literature, a plausible mechanism for the formation of a Trazodone dimer, particularly under photolytic conditions, involves the generation of radical intermediates. The following steps outline a hypothetical pathway:
-
Photoexcitation: The Trazodone molecule absorbs UV radiation, leading to an electronically excited state.
-
Radical Formation: The excited molecule can undergo homolytic cleavage or other photochemical reactions to form radical intermediates. The specific site of radical formation can vary, leading to different isomeric dimers.
-
Dimerization: Two Trazodone radical intermediates can then combine to form a covalent bond, resulting in a dimeric structure.
While a "4,4'-Dimer" would imply a direct linkage between the 4-positions of the chlorophenyl rings of two Trazodone molecules, other dimeric structures have been identified by suppliers of pharmaceutical impurities.[6][7][8][9] For example, a dimer with an ethane bridge between the chlorophenyl rings has been described.[8][9] This suggests that dimerization may not be a simple direct coupling of the aromatic rings.
Below is a generalized workflow for the investigation of Trazodone degradation and dimer formation.
Caption: Workflow for Trazodone degradation studies.
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of Trazodone.
Table 1: Summary of Trazodone Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Number of DPs | Dimeric DPs Observed | Reference |
| Acid Hydrolysis | 3N HCl | 24 h | 70 °C (reflux) | 2.8 | 2 | No | [5] |
| Basic Hydrolysis | 3N NaOH | 24 h | 70 °C (reflux) | Stable | - | No | [5] |
| Neutral Hydrolysis | Water | 48 h | 70 °C (reflux) | Stable | - | No | [5] |
| Oxidative Degradation | 30% w/v H₂O₂ | 24 h | Room Temp | 5.73 | 3 | Not specified | [5] |
| Photolytic (Solution) | UV light (≥ 200 W h m⁻²) | - | - | 42.5 | 5 | Yes (4 isomers) | [5] |
| Photolytic (Solution) | Visible light (≥ 1.2 million lux h) | - | - | 1.5 | 1 | Yes | [5] |
| Photolytic (Solid) | UV & Visible light | - | - | Stable | - | No | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following protocols are based on published studies.
Forced Degradation Study Protocol
This protocol is adapted from Thummar et al., 2018.[5]
-
Acid Hydrolysis: A solution of Trazodone is refluxed in 3N HCl at 70°C for 24 hours.
-
Basic Hydrolysis: A solution of Trazodone is refluxed in 3N NaOH at 70°C for 24 hours.
-
Neutral Hydrolysis: A solution of Trazodone is refluxed in water at 70°C for 48 hours.
-
Oxidative Degradation: A solution of Trazodone is treated with 30% (w/v) hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation:
-
Solution: A solution of Trazodone is exposed to UV light (not less than 200 W h m⁻²) and visible light (not less than 1.2 million lux h) in a photo-stability chamber.
-
Solid: Solid Trazodone is exposed to the same light conditions as the solution.
-
Analytical Method for Separation and Identification of Degradation Products
This protocol is based on the UHPLC method described by Thummar et al., 2018.[1]
-
Instrumentation: Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate, pH 8.5.
-
Solvent B: Methanol.
-
-
Flow Rate: 0.25 mL min⁻¹.
-
Elution: Gradient elution.
-
Detection: The UHPLC system is coupled to a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) for identification of the degradation products.
The following diagram illustrates a potential signaling pathway for photolytic degradation leading to dimer formation.
Caption: Proposed pathway for Trazodone dimerization.
Conclusion
The formation of Trazodone dimers is a relevant degradation pathway, particularly under photolytic stress. While the exact structure of a "4,4'-Dimer" is not well-documented, the existence of isomeric dimers has been confirmed. The proposed mechanism involving radical intermediates provides a basis for understanding this phenomenon. Further research, including isolation and complete structural elucidation of all dimeric impurities, is necessary to fully characterize these degradation products and their potential impact on drug quality and safety. The experimental protocols and analytical methods outlined in this guide provide a framework for such investigations.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Trazodone Dimer Impurity 1 | Axios Research [axios-research.com]
- 8. Trazodone Dimer | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. Trazodone Dimer | CAS No- NA [chemicea.com]
Trazodone's Vulnerability to Light: An In-Depth Technical Guide to the Photolytic Degradation Pathway and Dimer Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug substance is a critical factor in ensuring its safety and efficacy. Trazodone, a widely prescribed antidepressant, has been shown to be susceptible to degradation under photolytic stress, leading to the formation of various impurities. Among these, the emergence of dimer impurities is of significant interest due to their potential impact on the drug's quality and safety profile. This technical guide provides a comprehensive overview of the photolytic degradation pathway of trazodone, with a specific focus on the formation of its dimer impurity.
Executive Summary
Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, have revealed that trazodone degrades when exposed to daylight, resulting in the formation of multiple degradation products.[1][2] Notably, research has identified the formation of four distinct dimer isomers under photolytic conditions.[1][2] The major dimer impurity has been successfully isolated and its structure elucidated using advanced analytical techniques.[1][2] This guide will delve into the experimental methodologies employed in these critical studies, present the available data on the degradation products, and illustrate the proposed degradation pathway and analytical workflow.
Photolytic Degradation of Trazodone: Formation of Dimer Impurities
Studies have shown that upon exposure to light, trazodone undergoes degradation to form several products. A key study in this area successfully separated ten degradation products using Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2] Among these, four were identified as dimer isomers of trazodone.[1][2]
Quantitative Data Summary
While specific quantitative data from the primary study by Thummar et al. (2018) is not publicly available in its entirety, the following table summarizes the key degradation products identified in their forced degradation study under photolytic stress.
| Degradation Product (DP) | Type | Method of Identification |
| DP-10 | Major Dimer Isomer | Preparative HPLC, ¹H NMR, ¹³C NMR |
| 3 other DPs | Dimer Isomers | QTOF-MS/MS |
| 3 DPs | N-oxides | APCI-MS |
| Other DPs | Not specified | UHPLC, QTOF-MS/MS |
Experimental Protocols
The investigation into the photolytic degradation of trazodone involves a series of sophisticated experimental procedures, from stress testing to impurity identification.
Forced Degradation Under Photolytic Stress
The photostability of trazodone was assessed by exposing a solution of the drug to light. The specific conditions for the photolytic stress testing, as indicated by the available literature, would typically follow ICH Q1B guidelines. A generalized protocol is as follows:
-
Sample Preparation: A solution of trazodone hydrochloride is prepared in a suitable solvent, likely a mixture of methanol and water.
-
Light Exposure: The solution is exposed to a light source capable of emitting both ultraviolet (UV) and visible light for a specified duration. The overall illumination is typically not less than 1.2 million lux hours, and the integrated near-UV energy is not less than 200 watt-hours per square meter.
-
Control Sample: A control sample, protected from light, is stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Sample Analysis: Following exposure, the stressed sample is analyzed using a stability-indicating analytical method, such as UHPLC, to identify and quantify the degradation products.
Analytical Methodology for Separation and Identification
A validated, stability-indicating UHPLC method is crucial for separating trazodone from its various degradation products.
UHPLC Method for Separation of Trazodone and its Degradation Products
| Parameter | Description |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Elution | Gradient |
Table based on the method described by Thummar et al. (2018).[1][2]
Identification and Structural Elucidation
-
Mass Spectrometry (MS): A Quadrupole Time-of-Flight Tandem Mass Spectrometer (QTOF-MS/MS) is used for the initial identification of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][2] Atmospheric Pressure Chemical Ionization (APCI-MS) was specifically used to identify the site of N-oxidation in the N-oxide degradation products.[1][2]
-
Isolation: The major dimer impurity (DP-10) was isolated from the mixture of degradation products using preparative High-Performance Liquid Chromatography (HPLC).[1][2]
-
Structural Confirmation: The definitive structure of the isolated major dimer isomer was determined using Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[1][2]
Visualizing the Pathways and Workflows
To better understand the processes involved in the photolytic degradation of trazodone and its analysis, the following diagrams are provided.
Conclusion
The photolytic degradation of trazodone, leading to the formation of dimer impurities, is a critical consideration in the development and quality control of this widely used antidepressant. The research highlighted in this guide underscores the importance of robust stability testing and the application of advanced analytical techniques to identify and characterize potential degradation products. A thorough understanding of the degradation pathway and the factors that influence it is essential for the formulation of stable trazodone products and for ensuring patient safety. Further research to fully elucidate the structures of all four dimer isomers and the precise mechanism of their formation will provide even greater insight into the photostability of trazodone.
References
Spectroscopic Properties of Trazodone Dimers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trazodone Dimers
Trazodone can degrade under certain conditions, such as exposure to light (photolytic degradation), to form various degradation products, including several isomeric dimers.[1] These impurities are of significant interest in drug development and quality control as they can impact the safety and efficacy of the final drug product. The molecular formula for a common Trazodone dimer is reported as C₄₀H₄₆Cl₂N₁₀O₂ with a molecular weight of 769.77 g/mol .[2][3] However, the exact linkage between the two Trazodone moieties can vary, leading to different isomers.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for the identification and characterization of Trazodone and its related substances. For Trazodone itself, the precursor to product ion transitions in tandem mass spectrometry (MS/MS) have been well-documented.
Table 1: Mass Spectrometry Data for Trazodone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trazodone | 372.20 | 176.00 |
Data sourced from studies on Trazodone analysis in human plasma.[4][5]
While specific MS data for Trazodone-4,4'-Dimer is not detailed in the available literature, the dimer with the molecular weight of 769.77 g/mol would be expected to show a corresponding molecular ion peak in high-resolution mass spectrometry. Further fragmentation analysis would be necessary to elucidate the specific connectivity of the dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is essential for the definitive structural elucidation of organic molecules, including drug impurities. A study on the photolytic degradation of Trazodone reported the isolation of a major dimeric degradation product (DP-10) and its characterization by proton and carbon NMR.[1] Unfortunately, the specific chemical shifts (δ) and coupling constants (J) from this study are not publicly available in the abstract.
For reference, the ¹H NMR data for the parent compound, Trazodone Hydrochloride, is provided below.
Table 2: ¹H NMR Spectroscopic Data for Trazodone Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.12-2.16 | m | 2H | |
| 2.60-2.64 | t | 2H | |
| 2.73 | s | 4H | |
| 3.09 | s | 4H | |
| 4.07-4.12 | t | 2H | |
| 6.46-6.51 | m | 1H | ArH |
| 6.93-7.02 | m | 1H | ArH |
Solvent: CDCl₃. Data extracted from a study on the impurity profiling of Trazodone Hydrochloride.[6]
The NMR spectrum of a Trazodone dimer would be significantly more complex, with the signals depending on the specific linkage point and the resulting symmetry of the molecule.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are generalized methodologies based on typical procedures for the analysis of Trazodone and its related compounds.
Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the sensitive determination of Trazodone and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C₁₈, 100 × 2.1 mm, 1.7 μm) is often used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 8.5) and an organic solvent (e.g., methanol) is typical.[1]
-
Flow Rate: A flow rate of around 0.25 mL/min is common for UHPLC systems.[1]
-
-
Mass Spectrometric Detection:
Nuclear Magnetic Resonance (NMR)
For structural elucidation, high-field NMR spectroscopy is required.
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of NMR experiments is typically performed for complete structural assignment:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of a drug impurity like a Trazodone dimer.
Caption: Workflow for Trazodone Dimer Impurity Identification.
Conclusion
The spectroscopic characterization of Trazodone dimers is a specialized area of pharmaceutical analysis focused on impurity profiling. While a complete public dataset for a specific this compound is not available, the analytical methodologies for identifying and characterizing such compounds are well-established. The primary tools for this purpose are high-resolution mass spectrometry and a comprehensive set of NMR experiments. Further research and publication of detailed spectroscopic data for isolated Trazodone dimer impurities would be highly beneficial to the scientific community.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. veeprho.com [veeprho.com]
- 3. Trazodone Dimer | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. scispace.com [scispace.com]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Trazodone Dimers
Disclaimer: The term "Trazodone-4,4'-Dimer" does not correspond to a standard, well-defined chemical structure in scientific literature or commercial catalogs. Instead, "Trazodone Dimer" refers to a class of process impurities and degradation products of the antidepressant drug Trazodone. This guide provides a comprehensive overview of the known Trazodone dimers, their characterization, and the experimental protocols relevant to their study.
This technical guide is intended for researchers, scientists, and drug development professionals involved in the analysis, quality control, and stability testing of Trazodone.
Physicochemical Properties of Known Trazodone Dimers
Several Trazodone dimers have been identified as impurities and are available as reference standards from various pharmaceutical chemical suppliers. The physical and chemical properties of these dimers are distinct from the parent Trazodone molecule. Due to their nature as impurity standards, extensive physical property data such as melting and boiling points are often not available. However, their molecular formula and weight, which are crucial for their identification and quantification, have been characterized.
Below is a summary of the available data for various Trazodone dimer impurities.
| Dimer Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| Trazodone Dimer | NA | C40H46Cl2N10O2 | 769.78 | 2,2'-(((ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one)[4][5] |
| Trazodone Dimer Impurity 1 | 2269466-64-8 | C38H44Cl2N10O2 | 743.74 | Not Available |
| Trazodone Dimeric Impurity | NA | C38H42Cl2N10O2 | 741.70 | 2,2'-(2,3-Bis((4-(3-chlorophenyl)piperazin-1-yl)methyl)butane-1,4-diyl)bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one)[6][7] |
| Trazodone Dimer 2 Impurity | NA | C40H49Cl5N10O2 | 879.15 | Not Available |
It is important to note that photolytic degradation of Trazodone can produce at least four isomeric dimer degradation products, which require sophisticated analytical techniques for separation and identification[8].
Experimental Protocols for Identification and Characterization
The identification and characterization of Trazodone dimers, which are often present in trace amounts, necessitate highly sensitive and specific analytical methods. The following protocols are based on methodologies described for the analysis of Trazodone and its degradation products[3][8][9].
Forced degradation studies are essential for identifying potential degradation products, including dimers, under various stress conditions.
-
Photolytic Degradation:
-
Prepare a solution of Trazodone in a suitable solvent (e.g., methanol or water).
-
Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. The exposure should be consistent with ICH guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter)[9].
-
A solid-state drug sample should also be exposed to the same conditions.
-
Samples should be taken at various time points to monitor the formation of degradation products.
-
-
Acid/Base Hydrolysis:
-
Reflux Trazodone solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours)[9].
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a Trazodone solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for an extended period (e.g., 24 hours)[9].
-
-
Ultra-High-Performance Liquid Chromatography (UHPLC): A stability-indicating UHPLC method is crucial for separating the parent drug from its various degradation products and impurities[8].
-
Column: A high-resolution column, such as a C18 column (e.g., Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm), is recommended[8].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 8.5) and an organic solvent (e.g., methanol or acetonitrile) is typically employed[8].
-
Flow Rate: A low flow rate (e.g., 0.25 mL/min) is often used to achieve optimal separation[8].
-
Detection: UV detection at a suitable wavelength (e.g., 255 nm) is commonly used[3].
-
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with liquid chromatography is a powerful tool for the structural elucidation of unknown impurities.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds[8].
-
Mass Analyzer: A high-resolution mass analyzer, such as a quadrupole time-of-flight (QTOF) instrument, allows for accurate mass measurements and fragmentation analysis to determine the chemical structure of the dimers[8].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for isolating and characterizing novel dimers, NMR spectroscopy is indispensable.
-
The dimer of interest must first be isolated from the mixture, typically using preparative HPLC.
-
The isolated compound is then dissolved in a suitable deuterated solvent.
-
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra are acquired to provide detailed information about the molecular structure[8].
-
Signaling Pathways and Biological Activity
Currently, there is no published research on the specific signaling pathways or biological activities of Trazodone dimers. The focus of existing studies is on their detection and characterization as impurities to ensure the safety and quality of the Trazodone drug product. The pharmacological activity of Trazodone itself is well-documented, but it cannot be assumed that its dimers will have similar or any significant biological effects. Further research would be required to investigate the pharmacology and toxicology of these compounds.
Mandatory Visualizations
The following diagram illustrates a typical workflow for the identification and characterization of Trazodone dimers as drug impurities.
Caption: A flowchart illustrating the experimental workflow for the identification and structural elucidation of Trazodone dimer impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Trazodone Dimer Impurity 1 | Axios Research [axios-research.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Trazodone Dimer - Opulent Pharma [opulentpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. Trazodone Dimeric Impurity | molsyns.com [molsyns.com]
- 7. kmpharma.in [kmpharma.in]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Trazodone-4,4'-Dimer, a known impurity of the antidepressant drug Trazodone. While primarily identified as a photolytic degradation product, its potential formation as a process-related impurity during manufacturing and storage warrants careful consideration. This document details the conditions leading to its formation, analytical methodologies for its detection and characterization, and a discussion of its potential impact on the quality and safety of Trazodone drug products.
Introduction to Trazodone and its Impurities
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.
Process-related impurities can arise from the synthetic route of the active pharmaceutical ingredient (API), while degradation products form due to the decomposition of the API over time or under stress conditions such as light, heat, or humidity. The this compound is a notable impurity that has been identified in forced degradation studies.
Formation of this compound
The primary documented pathway for the formation of this compound is through photolytic degradation.[1][2] Studies have shown that when a solution of Trazodone is exposed to ultraviolet (UV) and visible light, it undergoes degradation, leading to the formation of several degradation products (DPs), including dimeric species.[1][2]
In a significant study, four isomeric dimer degradation products were observed upon exposure of a Trazodone solution to light.[1] The major isomer, designated as DP-10, was isolated and structurally characterized.[1] The degradation of Trazodone in solution under UV light was substantial, reaching up to 42.5%, with the formation of multiple degradation products.[2] Under visible light, the degradation was less pronounced (1.5%), but still resulted in the formation of the major dimer, DP-10.[2]
While photolytic degradation is the established route, the potential for the formation of this dimer during the manufacturing process cannot be entirely ruled out, especially if the synthesis or purification steps involve exposure to light or oxidative conditions that could generate radical intermediates susceptible to dimerization.
Analytical Methodologies
The detection and quantification of the this compound impurity require sensitive and specific analytical methods. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) and a photodiode array (PDA) detector is the most effective technique for this purpose.
UHPLC Method for Separation and Quantification
A validated stability-indicating UHPLC method has been developed for the separation of Trazodone and its degradation products, including the dimer isomers.[1]
Table 1: UHPLC Method Parameters for Trazodone and Its Impurities [1]
| Parameter | Specification |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Detection | PDA Detector |
| Gradient Elution | A time-based gradient program is used to achieve separation. |
This method has been shown to effectively separate Trazodone from its ten identified degradation products.[1]
Structural Characterization
The definitive identification of the this compound requires advanced analytical techniques:
-
Mass Spectrometry (MS): Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry (MS/MS) is used to determine the molecular weight of the impurity and to obtain fragmentation patterns that help in elucidating its structure.[1]
-
Nuclear Magnetic Resonance (NMR): The major dimer isomer (DP-10) was isolated using preparative HPLC, and its structure was conclusively identified using proton (¹H) and carbon (¹³C) NMR spectroscopy.[1]
Experimental Protocols
Forced Photodegradation Study
This protocol is based on the methodology described by Thummar et al. (2018).[2]
Objective: To induce the formation of this compound through photolytic stress.
Materials:
-
Trazodone Hydrochloride
-
Methanol
-
Water for injection
-
Photo-stability chamber compliant with ICH guidelines
Procedure:
-
Prepare a solution of Trazodone Hydrochloride in a suitable solvent (e.g., a mixture of methanol and water).
-
Expose the solution to UV light of not less than 200 W h m⁻² and visible light of not less than 1.2 million lux h in a photo-stability chamber.
-
A solid sample of Trazodone should be exposed to the same conditions as a control.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples using the validated UHPLC method to determine the extent of degradation and the profile of the degradation products.
Table 2: Summary of Photodegradation of Trazodone Solution [2]
| Stress Condition | % Degradation | Major Degradation Products |
| UV Light | 42.5% | DP-5, DP-7, DP-8, DP-9, DP-10 (Dimer) |
| Visible Light | 1.5% | DP-10 (Dimer) |
Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity like the this compound.
Proposed Formation Pathway of this compound
The following diagram illustrates a plausible, though not definitively proven, pathway for the formation of the this compound under photolytic conditions, likely proceeding through a radical intermediate.
Conclusion
The this compound is a significant degradation product of Trazodone, formed primarily under photolytic stress. Its presence as a process-related impurity, while not extensively documented, is a possibility that warrants consideration during process development, validation, and stability studies. The use of robust, validated analytical methods, such as the UHPLC method detailed herein, is essential for the detection and control of this and other impurities to ensure the quality, safety, and efficacy of Trazodone drug products. Further research into the precise mechanisms of its formation and its potential toxicological effects would be beneficial for the pharmaceutical industry.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Identification of Trazodone Dimer in Forced Degradation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the identification and characterization of Trazodone dimers formed during forced degradation studies. Trazodone, an antidepressant drug, has been shown to form dimeric impurities under specific stress conditions, particularly photolytic stress. Understanding the formation and structure of these dimers is critical for ensuring drug safety, stability, and for the development of robust analytical methods as mandated by regulatory bodies.
Executive Summary
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance. Under photolytic stress, Trazodone has been observed to undergo degradation, leading to the formation of several degradation products, including four isomeric dimers. This guide details the experimental protocols for inducing this degradation and the advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, utilized for the separation, identification, and structural elucidation of these Trazodone dimers. The major dimeric impurity has been isolated and its structure confirmed, providing a valuable reference for future stability and safety assessments.
Forced Degradation of Trazodone
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products. For Trazodone, various stress conditions are applied, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. The formation of dimeric impurities has been specifically reported under photolytic stress conditions.[1][2]
Experimental Protocol: Photolytic Degradation
The following protocol outlines the conditions for inducing the formation of Trazodone dimers through photolytic degradation, based on established methodologies.[1][2]
Objective: To generate and identify dimeric degradation products of Trazodone upon exposure to light.
Materials:
-
Trazodone Hydrochloride pure drug substance
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber compliant with ICH Q1B guidelines
Procedure:
-
Prepare a solution of Trazodone Hydrochloride in a mixture of methanol and water at a concentration of 1 mg/mL.
-
Transfer the solution to a transparent container (e.g., quartz flask).
-
Expose the solution to light in a photostability chamber. The exposure should be carried out according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Samples should be withdrawn at appropriate time intervals to monitor the extent of degradation.
-
The stressed samples are then analyzed using a stability-indicating analytical method.
Analytical Characterization of Trazodone Dimers
A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of the Trazodone dimers.
UHPLC Method for Separation
A validated stability-indicating UHPLC method is crucial for separating Trazodone from its degradation products, including the four isomeric dimers.[1][2]
Table 1: UHPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Gradient Elution | Optimized to achieve separation of all degradation products |
| Detector | PDA Detector |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
Mass Spectrometric Identification (QTOF-MS/MS)
High-resolution mass spectrometry is employed to determine the elemental composition and fragmentation pattern of the degradation products. The four Trazodone dimer isomers (DP-7, DP-8, DP-9, and DP-10) were identified based on their mass-to-charge ratio (m/z).[1][2]
Table 2: Mass Spectrometric Data of Trazodone Dimers
| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Molecular Formula |
| DP-7 | 15.2 | 741.2896 | C₃₈H₄₂Cl₂N₁₀O₂ |
| DP-8 | 15.8 | 741.2896 | C₃₈H₄₂Cl₂N₁₀O₂ |
| DP-9 | 16.5 | 741.2896 | C₃₈H₄₂Cl₂N₁₀O₂ |
| DP-10 (Major Isomer) | 17.1 | 741.2896 | C₃₈H₄₂Cl₂N₁₀O₂ |
Structural Elucidation by NMR Spectroscopy
The major dimer isomer, DP-10, was isolated using preparative HPLC and its structure was conclusively identified using 1H NMR and 13C NMR spectroscopy.[1][2] The proposed structure for the major Trazodone dimer (DP-10) is a C-C linked dimer formed between the phenyl rings of two Trazodone molecules.
Quantitative Analysis
While the presence of four dimer isomers has been confirmed, detailed quantitative data on their formation under different photolytic conditions is often presented as percentage degradation or relative peak area in chromatographic analysis. The following table summarizes the typical extent of degradation observed in forced degradation studies of Trazodone.
Table 3: Summary of Trazodone Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Dimer Formation |
| Acid Hydrolysis | 0.1 M HCl | 24 h | ~15% | Not Reported |
| Base Hydrolysis | 0.1 M NaOH | 24 h | ~10% | Not Reported |
| Oxidation | 3% H₂O₂ | 24 h | ~20% | Not Reported |
| Thermal | 60 °C | 48 h | < 5% | Not Reported |
| Photolytic | ICH Q1B | - | Significant | Four Isomers Detected |
Workflow and Logical Relationships
The following diagrams illustrate the workflow for the identification of Trazodone dimers and the logical relationship of the analytical techniques employed.
Conclusion
The formation of dimeric impurities of Trazodone under photolytic stress is a critical consideration in the development and stability testing of this drug. This technical guide has provided a comprehensive overview of the methodologies for inducing, separating, and characterizing these dimers. The use of advanced analytical techniques such as UHPLC, high-resolution mass spectrometry, and NMR spectroscopy is indispensable for the unambiguous identification and structural elucidation of these degradation products. The information presented herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the development of safe, effective, and stable Trazodone formulations.
References
Preliminary Toxicological Assessment of Trazodone-4,4'-Dimer: A Technical Guide
Disclaimer: This document provides a preliminary toxicological assessment of Trazodone-4,4'-Dimer based on available data for the parent compound, trazodone. No direct toxicological studies on this compound have been identified in publicly available literature. The toxicological profile of the dimer is hypothesized based on the known effects of trazodone and its metabolites. Direct experimental validation is required to confirm these potential effects.
Introduction
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, widely used in the treatment of major depressive disorder.[1][2] During its synthesis and storage, impurities and degradation products can form, one of which is the this compound. The chemical name for a trazodone dimer is 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][3][4]triazolo[4,3-a]pyridin-3(2H)-one).[5] Given the structural similarity to the parent drug, an understanding of the toxicological profile of trazodone can provide insights into the potential risks associated with its dimer.
This technical guide summarizes the known toxicological data for trazodone, including its metabolic profile, cytotoxicity, genotoxicity, and mitochondrial toxicity, as a surrogate for a preliminary assessment of this compound. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals involved in the safety assessment of trazodone and related compounds.
Metabolic Profile of Trazodone
The metabolism of trazodone is complex and primarily occurs in the liver, involving multiple cytochrome P450 (CYP) enzymes.[1][6][7] The major metabolic pathway is N-dealkylation to form the active metabolite, m-chlorophenylpiperazine (m-CPP).[1] Other significant pathways include hydroxylation and N-oxidation.[1] The primary enzyme responsible for the formation of m-CPP is CYP3A4.[1][7] CYP2D6, CYP2C19, and flavin-containing monooxygenases (FMOs) are also involved in the metabolism of trazodone to other, largely inactive, metabolites.[1][7]
It is plausible that this compound could undergo similar metabolic transformations at the piperazine and triazolopyridine rings, potentially leading to the formation of various hydroxylated and N-dealkylated metabolites. The large size of the dimer may, however, influence its affinity for metabolic enzymes and its overall metabolic fate.
Trazodone Metabolites
| Metabolite | Description | Key Enzymes |
| m-chlorophenylpiperazine (m-CPP) | Active metabolite | CYP3A4 |
| p-hydroxy-trazodone | ||
| Dihydrodiol metabolite | ||
| Trazodone-N-oxide | FMOs | |
| Glutathione adducts | Reactive metabolites | CYP3A4, CYP2D6 |
Experimental Protocol: In Vitro Metabolic Profiling
This protocol describes the determination of the metabolic profile of a test compound using liver microsomes.
Objective: To identify the metabolites of a test compound following incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human or rat liver microsomes
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, combine the liver microsomes (e.g., 0.6 mg/mL protein), phosphate buffer, and the test compound to a final desired concentration (e.g., 8 µM).[1]
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 40 minutes) with gentle shaking.[1]
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to identify and characterize the metabolites.
Visualization: Trazodone Metabolic Pathway
Cytotoxicity Assessment
Trazodone has been shown to induce cytotoxicity in various cell types, including freshly isolated rat hepatocytes.[3] The cytotoxic effects are associated with the induction of oxidative stress, characterized by increased reactive oxygen species (ROS) formation, lipid peroxidation, and depletion of intracellular glutathione (GSH).[3] A study on rat hepatocytes reported an LC50 of 300 µM for trazodone within 2 hours of exposure.[3] Given that this compound contains two trazodone moieties, it is hypothesized that it may exhibit similar or potentially enhanced cytotoxic effects.
Quantitative Cytotoxicity Data for Trazodone
| Cell Type | Endpoint | Value | Reference |
| Rat Hepatocytes | LC50 (2h) | 300 µM | [3] |
| Human Lymphocytes | Cytotoxicity | Observed at 50 and 75 µg/mL | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Release)
This protocol describes the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Objective: To determine the cytotoxic potential of a test compound by measuring LDH release.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Opaque-walled 96-well plates
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Plate reader with absorbance or fluorescence capabilities
Procedure:
-
Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include control wells: medium only (no cells), vehicle control (cells with solvent), and maximum LDH release (cells with lysis buffer).
-
Incubate the plate for a specified duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Following incubation, transfer a portion of the supernatant from each well to a new plate.
-
Add the LDH assay reagent to each well of the new plate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Visualization: Proposed Cytotoxicity Pathway
Genotoxicity Assessment
In vitro studies have indicated that trazodone possesses genotoxic potential. In human peripheral blood lymphocytes, trazodone significantly increased the frequency of chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronuclei (MN) in a dose-dependent manner.[4] Furthermore, it induced DNA damage as measured by the comet assay at concentrations of 6.25, 12.50, and 25.00 µg/mL.[4] The this compound, due to its bifunctional nature, could potentially act as a DNA cross-linking agent, a property that would warrant a thorough genotoxicity evaluation.
Quantitative Genotoxicity Data for Trazodone
| Assay | Cell Type | Concentrations Tested | Result | Reference |
| Chromosomal Aberrations | Human Lymphocytes | 3.13 - 75.00 µg/mL | Significant increase | [4] |
| Sister Chromatid Exchanges | Human Lymphocytes | 3.13 - 75.00 µg/mL | Significant increase | [4] |
| Micronucleus Assay | Human Lymphocytes | 3.13 - 75.00 µg/mL | Dose-dependent increase | [4] |
| Comet Assay | Human Lymphocytes | 6.25, 12.50, 25.00 µg/mL | Increased DNA damage | [4] |
Experimental Protocols
Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
S9 fraction (for metabolic activation)
-
Test compound, negative control (solvent), and positive controls
-
Incubator at 37°C
Procedure:
-
Prepare overnight cultures of the Salmonella strains.
-
To a tube containing molten top agar at 45°C, add the bacterial culture, histidine/biotin solution, and either the S9 mix (for metabolic activation) or a buffer.
-
Add the test compound at various concentrations, the negative control, or a positive control to the respective tubes.
-
Briefly vortex the tubes and pour the contents onto minimal glucose agar plates.
-
Distribute the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Objective: To detect the clastogenic and aneugenic potential of a test compound by measuring the frequency of micronuclei in cultured cells.
Materials:
-
Mammalian cell line (e.g., CHO, TK6, human lymphocytes)
-
Cell culture medium and supplements
-
Test compound, negative control, and positive controls
-
Cytochalasin B (for cytokinesis block)
-
Fixative (e.g., methanol/acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound, as well as negative and positive controls.
-
After a suitable exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest the cells by trypsinization or centrifugation.
-
Treat the cells with a hypotonic solution and then fix them.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualization: Genotoxicity Testing Workflow
References
- 1. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template for in vitro Bacterial Reverse Mutation (Ames) Test | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Collection - Characterization of trazodone metabolic pathways and species-specific profiles - Frontiers in Pharmacology - Figshare [frontiersin.figshare.com]
- 7. In vitro assessment of mitochondrial dysfunction and cytotoxicity of nefazodone, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Prediction of Trazodone-4,4'-Dimer Properties: A Technical Guide
Affiliation: Google Research
Abstract
The landscape of early-stage drug discovery is increasingly dominated by computational methods that enable the rapid assessment of novel chemical entities.[1][2][3] This guide provides a comprehensive technical overview of a hypothetical in-silico workflow designed to predict the physicochemical, pharmacokinetic, and toxicological properties of Trazodone-4,4'-Dimer, a derivative of the known antidepressant, Trazodone. By leveraging established computational models and predictive algorithms, researchers can prioritize candidates for synthesis and experimental testing, thereby conserving resources and accelerating the development timeline.[4] This document details the necessary protocols, presents illustrative data in structured formats, and provides visual workflows to guide researchers in applying these methods. While specific experimental data for this compound is not publicly available, the methodologies described herein represent a standard approach in modern computational drug discovery.
Introduction
Trazodone is a second-generation antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[5][6] Its mechanism of action involves the inhibition of the serotonin transporter (SERT) as well as the antagonism of 5-HT2A and alpha-1 adrenergic receptors.[5][7][8] Chemical derivatives, such as dimers, are often synthesized to explore altered pharmacokinetic profiles, extended half-life, or novel receptor interactions. This compound, a compound formed by linking two trazodone molecules, represents such a novel entity.
Before committing to the resource-intensive process of chemical synthesis and in-vitro/in-vivo testing, an in-silico, or computational, assessment is a critical first step.[9] This process involves the use of computer models to predict a molecule's properties, often referred to as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[4][10] Accurate in-silico profiling helps to identify potential liabilities, such as poor solubility or high toxicity, early in the discovery pipeline.[3][11]
This guide outlines the theoretical application of these predictive technologies to this compound.
Molecular Structure and Preparation
The initial step in any in-silico analysis is to obtain the precise 2D and 3D structure of the molecule.
-
Analyte: this compound
-
Molecular Weight: 768.77 g/mol [14]
-
IUPAC Name: 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([2][3]triazolo[4,3-a]pyridin-3(2H)-one)[14]
Protocol for Structure Preparation:
-
2D Structure Input: The molecule's structure is first represented in a machine-readable format, typically as a SMILES (Simplified Molecular Input Line Entry System) string.
-
SMILES: ClC1=C(C(C)C2=CC=C(N3CCN(CCCN4N=C(C=CC=C5)N5C4=O)CC3)C=C2Cl)C=CC(N6CCN(CCCN7N=C(C=CC=C8)N8C7=O)CC6)=C1[14]
-
-
3D Structure Generation: The 2D representation is converted into a 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
-
Energy Minimization: The generated 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation, which is crucial for accurate property prediction.
In-Silico Prediction Workflow
The overall workflow for predicting the properties of this compound follows a logical sequence from basic physicochemical properties to complex biological interactions.
Caption: In-silico prediction workflow for a novel chemical entity.
Predicted Physicochemical and Drug-Likeness Properties
Physicochemical properties are foundational to a drug's behavior. They are predicted using Quantitative Structure-Property Relationship (QSPR) models. A key initial screen is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates several of these rules.
Experimental Protocol (In-Silico):
-
Platform Selection: Utilize a free web-based tool such as SwissADME or a commercial software package like ADMET Predictor®.[15]
-
Input: Submit the SMILES string of this compound to the platform.
-
Execution: Run the calculation modules for physicochemical properties, lipophilicity, water solubility, and drug-likeness.
-
Data Collection: Compile the output data into a structured table for analysis.
Table 1: Predicted Physicochemical and Drug-Likeness Properties (Illustrative Data)
| Property | Trazodone (Parent) | This compound (Predicted) | Lipinski's Rule of Five Guideline |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 371.86 | 768.77 | ≤ 500 |
| LogP (Octanol/Water) | 3.65 | 7.10 | ≤ 5 |
| Hydrogen Bond Donors | 0 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 8 | 16 | ≤ 10 |
| Molar Refractivity | 104.3 | 215.1 | 40 - 130 |
| Topological Polar Surface Area | 71.9 Ų | 143.8 Ų | ≤ 140 Ų |
| Lipinski's Violations | 0 | 3 (MW, LogP, HBA) | No more than 1 |
Note: Data for Trazodone is experimental/known. Data for the dimer is hypothetical, generated for illustrative purposes based on typical computational models.
Predicted ADMET Properties
ADMET prediction evaluates the likely pharmacokinetic and toxicological profile of a compound. These models are typically built from large datasets of experimental results using machine learning or graph neural networks.[1][10]
Experimental Protocol (In-Silico):
-
Platform Selection: Use a comprehensive ADMET prediction server (e.g., pkCSM, ADMETlab 2.0, ADMET-AI).[4][10][16][17]
-
Input: Provide the SMILES string for this compound.
-
Execution: Initiate the prediction for absorption, distribution, metabolism, excretion, and toxicity modules.
-
Data Interpretation: Analyze the output, which may be a mix of quantitative values (e.g., absorption percentage) and binary classifications (e.g., P-gp substrate: Yes/No).
Table 2: Predicted ADMET Profile (Illustrative Data)
| Parameter | Category | Predicted Value/Class | Interpretation |
|---|---|---|---|
| Human Intestinal Absorption | Absorption | Low (<30%) | Poor absorption expected after oral administration. |
| Caco-2 Permeability | Absorption | Low | Unlikely to readily cross the intestinal wall. |
| Blood-Brain Barrier (BBB) | Distribution | Unlikely to penetrate | The large size and high PSA may prevent CNS entry. |
| P-glycoprotein Substrate | Distribution | Yes | Likely to be actively effluxed from cells. |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other CYP3A4 substrates. |
| Total Clearance | Excretion | Low | May have a long half-life if it reaches systemic circulation. |
| AMES Toxicity | Toxicity | Non-mutagenic | Low probability of being a mutagen. |
| hERG I Inhibition | Toxicity | High Risk | Potential for cardiotoxicity. |
| Hepatotoxicity | Toxicity | High Risk | Potential for drug-induced liver injury. |
Potential Target Interaction and Biological Context
Given that this compound is a derivative of Trazodone, its potential biological activity would likely be explored in the context of the serotonergic system. Trazodone's known mechanism provides a starting point for investigation.[7][18]
Caption: Trazodone's mechanism of action at the serotonergic synapse.
Protocol for Molecular Docking (Hypothetical):
-
Target Selection: Obtain crystal structures of Trazodone's primary targets (e.g., SERT, 5-HT2A receptor) from the Protein Data Bank (PDB).
-
Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active sites.
-
Ligand Preparation: Use the energy-minimized 3D structure of this compound.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock the dimer into the prepared receptor binding sites.
-
Analysis: Analyze the resulting poses and scoring functions. A lower binding energy (e.g., in kcal/mol) suggests a more favorable interaction. This can be compared to the docking score of Trazodone itself to predict relative potency.
Summary and Conclusion
The in-silico analysis of this compound, based on standard computational methodologies, provides critical foresight into its potential as a drug candidate. The illustrative data suggests that while the dimer is unlikely to be mutagenic, it may face significant challenges. The large molecular weight and high lipophilicity lead to multiple violations of Lipinski's rules, predicting poor oral absorption and bioavailability. Furthermore, the potential for cardiotoxicity and hepatotoxicity, coupled with a high likelihood of inhibiting key metabolic enzymes, presents considerable safety concerns.
This technical guide demonstrates the power of computational prediction in modern drug discovery.[2][11] By generating a comprehensive, albeit predictive, profile of a novel molecule like this compound, research organizations can make more informed, data-driven decisions, ultimately prioritizing compounds with a higher probability of success in later-stage clinical trials.[3][9] Experimental validation would be required to confirm these computational predictions.
References
- 1. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 2. Calculation of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 3. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 12. veeprho.com [veeprho.com]
- 13. Trazodone Dimer | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 14. Buy Online CAS Number 2727463-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. researchgate.net [researchgate.net]
- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 18. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Discovery and Characterization of Trazodone Dimeric Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and quantification of dimeric impurities of Trazodone, a widely prescribed antidepressant drug. The formation of these impurities, particularly under photolytic stress, represents a critical consideration in the manufacturing and stability testing of the Trazodone drug substance. This document details the advanced analytical methodologies employed for the discovery of these impurities, presents available quantitative data, and outlines the experimental protocols for their analysis.
Introduction to Trazodone and Its Impurities
Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for the treatment of major depressive disorder. As with any pharmaceutical compound, the purity of the Trazodone drug substance is paramount to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug product over time, or exposure to external factors such as light, heat, and humidity.
Recent studies have brought to light the formation of dimeric impurities of Trazodone, particularly when the drug substance is exposed to light. These impurities are of significant interest as they can potentially impact the drug's safety profile and therapeutic effect. A key study in this area by Thummar et al. (2018) identified four isomeric dimeric degradation products (DPs) under photolytic stress conditions. This guide will focus on the discovery and analysis of these specific impurities.
Analytical Methodologies for Impurity Profiling
The identification and quantification of Trazodone's dimeric impurities necessitate the use of sophisticated analytical techniques capable of separating and characterizing structurally similar compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods for separation, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation.
UHPLC Method for Separation of Dimeric Impurities
A validated stability-indicating UHPLC method is crucial for the separation of Trazodone from its degradation products, including the dimeric impurities. The method developed by Thummar et al. (2018) provides a robust protocol for this purpose.
Experimental Protocol: UHPLC Separation
| Parameter | Specification |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate, pH 8.5 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Elution | Gradient |
| Detection | Photodiode Array (PDA) Detector |
This method has been shown to effectively separate Trazodone from ten of its degradation products, including the four dimeric isomers.
Structural Elucidation by Mass Spectrometry and NMR
The definitive identification of the dimeric impurities requires advanced spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which are critical for determining the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) is used to fragment the impurity molecules, and the resulting fragmentation patterns offer valuable clues about their chemical structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of organic molecules. For the major dimeric impurity (DP-10), isolation by preparative HPLC was followed by analysis using proton (¹H) and carbon (¹³C) NMR to confirm its complete chemical structure.
Trazodone Dimeric Impurities: Structures and Formation
Forced degradation studies, particularly under photolytic conditions, have been instrumental in identifying and characterizing the dimeric impurities of Trazodone.
Identified Dimeric Impurities
Under photolytic stress, four isomeric dimeric degradation products of Trazodone have been identified, designated as DP-7, DP-8, DP-9, and DP-10. The major isomer, DP-10, has been isolated and its structure fully elucidated. The molecular formula for these dimers has been reported by commercial suppliers of reference standards as C₄₀H₄₆Cl₂N₁₀O₂.[1]
Proposed Formation Pathway
The formation of these dimeric impurities is believed to occur through a photodegradation pathway. While a detailed mechanistic pathway for all four isomers is still under investigation, the general process likely involves the photo-excitation of the Trazodone molecule, leading to the formation of reactive intermediates that can then dimerize.
References
Trazodone-4,4'-Dimer: An In-Depth Technical Guide on a Novel Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding a dimeric impurity of Trazodone. While the specific nomenclature "Trazodone-4,4'-Dimer" does not correspond to a characterized substance in peer-reviewed literature, a known dimeric impurity, herein referred to as "Trazodone Dimer," has been identified. This document details its identity, formation, and the analytical methodologies used for its characterization, alongside the broader stability profile of Trazodone.
Executive Summary
Trazodone, a widely prescribed antidepressant, is known to degrade under various stress conditions, leading to the formation of several degradation products. Among these are dimeric impurities, which have been observed primarily under photolytic stress. This guide addresses the identity of a known Trazodone Dimer impurity, clarifies the context of its formation, and presents the current, albeit limited, understanding of its characteristics. Notably, specific quantitative data on the solubility and stability of any Trazodone dimer remains absent in the public domain, highlighting a significant gap for future research. This document serves as a foundational resource for professionals engaged in the research, development, and quality control of Trazodone and its related substances.
Identity and Formation of Trazodone Dimer
A dimeric impurity of Trazodone has been identified by various chemical suppliers with the systematic name: 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one) and a molecular formula of C₄₀H₄₆Cl₂N₁₀O₂ . This structure indicates an ethane bridge connecting two Trazodone-like molecules.
dot
Caption: Chemical structure of the identified Trazodone Dimer impurity.
Scientific studies have confirmed the formation of Trazodone dimers under forced degradation conditions, specifically upon exposure to light. In one study, four isomeric dimer degradation products were detected after subjecting a Trazodone solution to photolytic stress.[1][2] The major isomer, designated as DP-10, was isolated and its structure was elucidated using NMR spectroscopy.[1][2] This underscores the propensity of Trazodone to dimerize under specific environmental conditions.
Solubility and Stability Profile
A thorough review of the scientific literature reveals a significant lack of quantitative data on the solubility and stability of any Trazodone dimer, including the commercially listed impurity and the photolytically generated DP-10. Information regarding solubility in various solvents (aqueous and organic), pKa, logP, and degradation kinetics under different stress conditions (pH, temperature, oxidation) is not publicly available. This absence of data presents a challenge for toxicological assessment and the development of effective control strategies in drug manufacturing.
Trazodone Degradation Profile
Forced degradation studies on Trazodone have been conducted under various conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in identifying potential degradation products that may arise during the shelf-life of the drug product. Trazodone has been shown to degrade under acidic hydrolysis, peroxide-induced oxidation, and photolytic conditions, leading to the formation of multiple degradation products.[1][4][5]
| Stress Condition | Degradation Products Observed | Reference |
| Acidic Hydrolysis | Two degradation products (DP-4 and DP-6) | [1][5] |
| Peroxide Oxidation | Three degradation products (DP-1, DP-2, and DP-3) | [1][5] |
| Photolytic (UV Light) | Five degradation products (DP-5, DP-7 to DP-10), including four dimer isomers | [1][5] |
| Photolytic (Visible Light) | One degradation product (DP-10) | [1][5] |
Experimental Protocols: Forced Photodegradation Study
The formation of Trazodone dimers has been specifically observed under photolytic stress. The following is a representative experimental protocol for a forced photodegradation study, based on methodologies described in the literature and adhering to ICH Q1B guidelines.[2][3][6][7]
Objective: To induce the degradation of Trazodone via light exposure to identify and characterize potential photodegradation products, including dimers.
Materials and Equipment:
-
Trazodone hydrochloride reference standard
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Ammonium acetate
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Quartz cuvettes or other transparent, inert containers
-
UHPLC-QTOF-MS/MS system
-
Preparative HPLC system (for isolation of degradation products)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of Trazodone hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Prepare a solid sample of Trazodone hydrochloride by spreading a thin layer in a chemically inert, transparent container.
-
Prepare control samples (dark controls) by wrapping identical samples in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as stipulated by ICH Q1B guidelines.[3][6]
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw aliquots of the exposed solutions and the dark controls.
-
Dissolve the exposed solid samples in a suitable solvent.
-
Analyze the samples using a validated stability-indicating UHPLC method. A typical method might employ a C18 column with a gradient elution of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol).[1][4][5][8]
-
Monitor the elution profile using a photodiode array (PDA) detector and a mass spectrometer (QTOF-MS/MS) to identify and tentatively characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
-
Isolation and Structural Elucidation (if necessary):
-
If significant degradation products are observed, they can be isolated using preparative HPLC.
-
The structure of the isolated impurities, such as the dimer DP-10, can be definitively elucidated using spectroscopic techniques like 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.[1][5]
-
dot
Caption: Workflow for a forced photodegradation study of Trazodone.
Trazodone Metabolic Pathways
The in-vivo stability and transformation of Trazodone are governed by its metabolic pathways. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[9][10][11][12] The major metabolic pathway is N-dealkylation, mediated predominantly by the CYP3A4 isoform, which leads to the formation of its main active metabolite, m-chlorophenylpiperazine (mCPP).[9][10][11] Other pathways, including hydroxylation and N-oxidation, are mediated by enzymes such as CYP2D6 and CYP2C19.[9][11] Understanding these pathways is crucial for assessing potential drug-drug interactions and the overall pharmacokinetic profile of Trazodone.
dot
Caption: Major metabolic pathways of Trazodone.
Conclusion and Future Directions
The topic of Trazodone dimers, particularly "this compound," is an area with limited available information. While a specific dimeric impurity has been identified by chemical suppliers and the formation of dimer degradation products under photolytic stress is documented, a significant knowledge gap exists regarding their physicochemical properties. The lack of solubility and stability data for these dimers necessitates further research. Such studies would be invaluable for drug development professionals to ensure the quality, safety, and efficacy of Trazodone formulations. Future work should focus on the synthesis and isolation of these dimeric impurities to allow for comprehensive characterization of their solubility, stability, and potential toxicological effects.
References
- 1. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinPGx [clinpgx.org]
- 12. Trazodone - Wikipedia [en.wikipedia.org]
Unraveling the Genesis of Trazodone-4,4'-Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origin, formation pathways, and analytical characterization of the Trazodone-4,4'-Dimer impurity. Trazodone, a widely prescribed antidepressant, can degrade under certain conditions to form various impurities, including dimeric adducts that require careful monitoring and control to ensure pharmaceutical product quality and patient safety. This document details the scientific understanding of the formation of a key dimeric impurity, often referred to as the this compound, and provides detailed experimental protocols for its identification and analysis.
Introduction to Trazodone and its Impurities
Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, is a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.
One such group of impurities that has been identified for Trazodone are dimeric species. While various process-related impurities are often controlled during synthesis, degradation impurities, such as dimers, can form during the shelf-life of the product, particularly when exposed to stress conditions like light.
The Structure of this compound Impurity
The term "this compound" can be ambiguous. Scientific literature and commercial impurity standards point towards a specific dimeric structure formed through a linkage between the chlorophenyl rings of two Trazodone molecules. The most prominently reported structure is not a direct bond at the 4 and 4' positions but rather a linkage involving an ethylidene bridge. The systematic IUPAC name for this impurity is 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one) .
This structure consists of two Trazodone molecules linked at the 4-position of their respective 3-chlorophenyl rings by an ethane-1,1-diyl (-CH(CH3)-) group.
Origin and Formation Pathway: Photodegradation
Scientific evidence strongly indicates that the this compound impurity is a product of photodegradation .[3][4] Forced degradation studies, which are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods, have revealed the formation of multiple dimeric isomers of Trazodone upon exposure to light.
A key study by Thummar et al. (2018) subjected a solution of Trazodone to photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines and identified four isomeric dimer degradation products using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).[3][4] The major isomer was isolated and its structure was elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the ethane-1,1-diyl linkage.
The proposed mechanism for the formation of this dimer involves a free-radical mediated pathway initiated by the absorption of light by the Trazodone molecule.
Proposed Signaling Pathway for Photodegradation
Caption: Proposed pathway for the photodegradation of Trazodone to its dimeric impurity.
Experimental Protocols
The following sections provide detailed methodologies for the forced degradation of Trazodone to generate the dimer impurity and the subsequent analytical procedures for its identification and quantification.
Forced Photodegradation Study
This protocol is based on the methods described for photostability testing under ICH guidelines.
Objective: To induce the formation of the this compound impurity through exposure to light.
Materials:
-
Trazodone Hydrochloride API
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber equipped with UV and visible light sources
Procedure:
-
Prepare a solution of Trazodone Hydrochloride in a mixture of methanol and water at a concentration of 1 mg/mL.
-
Transfer the solution to a quartz cuvette or a suitable transparent container.
-
Place the sample in a photostability chamber.
-
Expose the sample to UV light (e.g., 254 nm) and visible light, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber to monitor for thermal degradation.
-
Withdraw aliquots at appropriate time intervals for analysis.
Analytical Method for Impurity Profiling
A stability-indicating UHPLC method is crucial for separating the this compound from the parent drug and other degradation products.
Instrumentation:
-
UHPLC system with a photodiode array (PDA) detector
-
Mass spectrometer (e.g., QTOF-MS/MS) for peak identification
-
NMR spectrometer for structural elucidation of isolated impurities
Chromatographic Conditions (based on Thummar et al., 2018): [3][4]
| Parameter | Condition |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detector at 254 nm |
| Injection Volume | 2 µL |
Experimental Workflow for Analysis
Caption: Experimental workflow for the identification and characterization of the this compound impurity.
Data Presentation
The following tables summarize the key data related to the this compound impurity.
Table 1: Physicochemical Properties of Trazodone and its Dimer Impurity
| Property | Trazodone | This compound Impurity |
| Chemical Name | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one) |
| Molecular Formula | C19H22ClN5O | C40H46Cl2N10O2 |
| Molecular Weight | 371.86 g/mol | 769.77 g/mol |
Table 2: Summary of Forced Degradation Studies of Trazodone
| Stress Condition | Observation |
| Acidic Hydrolysis | Minor degradation observed. |
| Basic Hydrolysis | Stable. |
| Oxidative (H2O2) | Minor degradation observed. |
| Thermal | Stable. |
| Photolytic (UV/Vis) | Significant degradation with the formation of multiple degradation products, including four dimeric isomers.[3][4] |
Conclusion
The this compound impurity, more accurately described as an ethane-1,1-diyl bridged dimer, is primarily formed through the photodegradation of Trazodone in solution. Its formation is a critical consideration for the development of stable Trazodone formulations. The use of stability-indicating analytical methods, such as the UHPLC method detailed in this guide, is essential for the detection and quantification of this and other related impurities. Further research into the precise mechanisms of formation and the toxicological profile of this impurity is recommended to ensure the highest standards of pharmaceutical quality and patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Trazodone-4,4'-Dimer: A Comprehensive Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the Trazodone-4,4'-Dimer, a known impurity and degradation product of the antidepressant drug Trazodone. Aimed at researchers, scientists, and drug development professionals, this document consolidates available information on its chemical properties, commercial availability, analytical methodologies for its identification and quantification, and its likely formation pathways.
Introduction to this compound
Trazodone is a widely prescribed antidepressant medication. As with any pharmaceutical compound, the presence of impurities can impact its safety and efficacy. The this compound is a significant impurity that can arise during the synthesis or degradation of Trazodone, particularly through photodegradation.[1][2] Robust analytical methods are crucial for the detection and quantification of this and other impurities to ensure the quality and safety of Trazodone formulations.
Chemical Properties and Availability
The this compound is a complex molecule formed from two Trazodone units. Its chemical identity has been established through various analytical techniques.
| Property | Value |
| IUPAC Name | 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([3][4][5]triazolo[4,3-a]pyridin-3(2H)-one) |
| CAS Number | 2727463-29-6 |
| Molecular Formula | C40H46Cl2N10O2 |
| Molecular Weight | 769.77 g/mol |
Table 1: Chemical and Physical Properties of this compound
The reference standard for this compound is not typically available as a stock item but can be acquired through custom synthesis from several specialized chemical suppliers. Researchers requiring this standard for analytical method development, validation, or toxicological studies should contact these suppliers for a custom quotation.
Table 2: Sourcing Information for this compound Reference Standard
| Supplier | Availability | Notes |
| LGC Standards | Custom Synthesis | Provides a Certificate of Analysis. |
| Pharmaffiliates | Custom Synthesis | Listed as a Trazodone impurity. |
| Simson Pharma Limited | Custom Synthesis | Accompanied by a Certificate of Analysis. |
| Opulent Pharma | Custom Synthesis | Specializes in synthetic organic chemistry. |
| Chemicea | Custom Synthesis | Listed under impurity standards. |
Formation Pathway: Photodegradation of Trazodone
Scientific evidence strongly suggests that the this compound is a product of Trazodone's degradation under photolytic stress.[1][2] Forced degradation studies, a critical component of drug development, have shown that when a solution of Trazodone is exposed to UV light, several degradation products are formed, including isomeric forms of the dimer.[1] This indicates that light sensitivity is a key factor in the stability of Trazodone and highlights the importance of appropriate storage and handling of the drug product.
Figure 1: Proposed formation of this compound via photodegradation.
Experimental Protocols for Analysis
The identification and quantification of this compound in pharmaceutical samples require sensitive and specific analytical methods. A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with mass spectrometry is a powerful technique for this purpose.
UHPLC Method for Separation of Trazodone and Its Degradation Products
The following method has been adapted from published research on the analysis of Trazodone and its photolytic degradation products.[1]
Table 3: UHPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 0.25 mL/min |
| Detection | PDA detector and/or Mass Spectrometer |
Mass Spectrometry and NMR for Identification and Structural Elucidation
For the definitive identification of the this compound, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS): This technique provides accurate mass measurements of the parent ion and its fragments, which is crucial for confirming the molecular formula and proposing a structure.[1]
-
Proton and Carbon NMR (¹H and ¹³C NMR): Following isolation of the dimer by techniques such as preparative HPLC, NMR spectroscopy is used to elucidate the precise chemical structure and connectivity of the atoms in the molecule.[1]
Figure 2: A typical analytical workflow for the identification of this compound.
Signaling Pathways of Trazodone (Parent Compound)
As of the date of this guide, there is no publicly available information on the specific biological activity or signaling pathways of the this compound itself. As an impurity, its primary relevance is in the context of pharmaceutical quality and safety, with a focus on its potential toxicity rather than therapeutic effect.
For context, the parent compound, Trazodone, has a well-characterized mechanism of action. It is a serotonin antagonist and reuptake inhibitor (SARI). Its therapeutic effects are believed to be mediated through its interaction with serotonin (5-HT) and adrenergic receptors.
Figure 3: Overview of Trazodone's primary mechanisms of action.
Conclusion
The this compound is a critical impurity to monitor in the development and manufacturing of Trazodone. Its formation, primarily through photodegradation, underscores the need for careful handling and storage of the drug. The analytical methods outlined in this guide provide a robust framework for the detection, identification, and quantification of this impurity, ensuring the quality and safety of Trazodone products. Further research into the potential toxicological profile of the this compound is warranted to fully understand its impact on patient safety.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
Methodological & Application
Application Note: Quantification of Trazodone-4,4'-Dimer using High-Performance Liquid Chromatography
Abstract
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trazodone-4,4'-Dimer, a potential impurity and degradation product of the antidepressant drug Trazodone. The described method is adapted from established protocols for Trazodone and its related substances, offering a robust approach for researchers, quality control analysts, and drug development professionals. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
Trazodone is a widely prescribed antidepressant medication. During its synthesis, storage, or under stress conditions such as exposure to light, various related compounds and degradation products can form. One such product is the this compound. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note outlines a specific and sensitive HPLC method for the quantification of this compound. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique in pharmaceutical analysis. Forced degradation studies have shown that Trazodone can form dimer impurities under photolytic stress.[1][2][3]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods developed for Trazodone and its degradation products.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm[4][5] or 255 nm[6][7][8][9] |
| Run Time | Approximately 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Preparation of Solutions
Mobile Phase A (10 mM Ammonium Acetate, pH 8.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 8.5 with ammonium hydroxide. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Methanol): Use HPLC-grade methanol. Filter through a 0.45 µm membrane filter and degas.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent.
Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL. These will be used to establish the calibration curve.
Sample Preparation (for drug substance or formulation): Accurately weigh a quantity of the sample equivalent to 10 mg of Trazodone and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of the this compound peak from Trazodone and other potential impurities. Forced degradation studies can be performed to generate potential interfering peaks.[1][6][7]
-
Linearity: The linearity of the method should be established by plotting the peak area of the this compound against its concentration. A minimum of five concentrations should be used. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: The accuracy should be determined by recovery studies. This can be done by spiking a known amount of this compound into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The precision of the method should be evaluated at three different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative results should be summarized in a clear and concise table.
Table 2: Summary of Quantitative Data for this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % w/w in Sample |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Spiked Sample 1 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note provides a framework for the reliable quantification of this compound in pharmaceutical samples. By following the detailed protocol and performing a thorough method validation, researchers and analysts can ensure the accuracy and precision of their results, contributing to the overall quality and safety of Trazodone products. The use of a stability-indicating method is crucial for monitoring potential degradation products and ensuring compliance with regulatory requirements.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trazodone-4,4'-Dimer in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trazodone-4,4'-Dimer in human plasma. Trazodone, an antidepressant medication, can form dimer impurities, particularly under photolytic conditions.[1] Monitoring these dimers in biological matrices is crucial for understanding the complete pharmacokinetic and metabolic profile of the drug. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, intended for researchers, scientists, and professionals in drug development. All presented quantitative data is exemplary and should be validated by the end-user.
Introduction
Experimental
Target Analyte and Internal Standard
-
Analyte: this compound (Proposed Structure)
-
Internal Standard (IS): Trazodone-d6 is a suitable internal standard for the analysis of Trazodone and its metabolites and is proposed here for the dimer as well.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Trazodone-d6 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
The following chromatographic conditions are proposed, based on methods for separating Trazodone and its degradation products.[1]
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM). The proposed MRM transitions are based on the calculated molecular weight of this compound.
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 743.3 → [Predicted Product Ion 1], [Predicted Product Ion 2] |
| MRM Transition (IS) | m/z 378.2 → 182.1 |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized |
Note: The precursor ion for this compound is calculated based on its proposed molecular formula (C38H42Cl2N10O2), resulting in a monoisotopic mass of approximately 742.28 g/mol . The [M+H]+ ion would be approximately m/z 743.3. Product ions would need to be determined by direct infusion of a standard.
Workflow Diagrams
Caption: A flowchart of the analytical procedure.
Proposed Method Validation Parameters
The following tables present exemplary data for the validation of this proposed method. These values are for illustration purposes and are not derived from experimental data.
Table 1: Calibration Curve
| Concentration (ng/mL) | Mean Response (Analyte/IS Peak Area Ratio) |
| 0.5 (LLOQ) | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 25 | 0.620 |
| 100 | 2.485 |
| 250 | 6.210 |
| 500 (ULOQ) | 12.450 |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 90.0 - 110.0 | ≤ 15.0 | 90.0 - 110.0 |
| Low | 1.5 | ≤ 10.0 | 92.0 - 108.0 | ≤ 10.0 | 92.0 - 108.0 |
| Medium | 75 | ≤ 8.0 | 95.0 - 105.0 | ≤ 8.0 | 95.0 - 105.0 |
| High | 400 | ≤ 7.0 | 96.0 - 104.0 | ≤ 7.0 | 96.0 - 104.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85.2 | 98.5 |
| High | 400 | 88.1 | 101.2 |
Discussion
This application note provides a comprehensive, albeit proposed, framework for the LC-MS/MS analysis of this compound in human plasma. The sample preparation method of protein precipitation is straightforward and commonly used in bioanalytical laboratories. The chromatographic and mass spectrometric parameters are based on established methods for Trazodone and related compounds, offering a solid foundation for method development and optimization.
Key areas for user-led optimization will include the confirmation of the precursor and product ions for the this compound and the fine-tuning of the collision energy and other mass spectrometer settings to achieve optimal sensitivity and specificity. The chromatographic gradient may also be adjusted to ensure baseline separation from other Trazodone metabolites or potential interferences in the plasma matrix.
A full method validation in accordance with regulatory guidelines should be performed before the application of this method to clinical or research samples. This validation should encompass selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability assessments.
Conclusion
The proposed LC-MS/MS method provides a detailed and robust starting point for the quantitative analysis of this compound in human plasma. This application note and protocol are designed to aid researchers and scientists in developing and validating a sensitive and specific assay for this analyte, thereby contributing to a more complete understanding of Trazodone's profile in vivo.
Signaling Pathway/Metabolic Context
Caption: Formation of this compound.
References
Application Notes and Protocols for the Identification of Trazodone Degradation Products using UPLC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone is an antidepressant medication that can degrade under various environmental conditions, leading to the formation of degradation products that may impact its safety and efficacy.[1][2] This document provides detailed application notes and protocols for the identification and characterization of trazodone degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This methodology is crucial for ensuring the quality and stability of trazodone in pharmaceutical formulations. Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and aiding in the development of stability-indicating analytical methods.[2]
Experimental Protocols
Forced Degradation (Stress Testing) of Trazodone
Forced degradation studies are performed to accelerate the degradation of trazodone under various stress conditions, facilitating the generation and identification of potential degradation products.
Materials:
-
Trazodone Hydrochloride reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Trazodone Hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute the final solution with methanol to a final concentration of 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute the final solution with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution with methanol to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of trazodone (100 µg/mL in methanol) to direct sunlight for 8 hours.
-
As a control, keep a similar solution in the dark for the same duration.
-
-
Thermal Degradation:
-
Keep the solid trazodone powder in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in methanol to achieve a final concentration of 100 µg/mL.
-
-
Control Sample: A solution of trazodone (100 µg/mL in methanol) that has not been subjected to any stress conditions should be prepared and analyzed alongside the stressed samples.
UPLC-QTOF-MS Analysis
Instrumentation:
-
Acquity UPLC System (Waters)
-
QTOF Mass Spectrometer with an Electrospray Ionization (ESI) source (Waters)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water (pH 8.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) | %B | | 0 | 5 | | 1 | 5 | | 10 | 95 | | 12 | 95 | | 12.1 | 5 | | 15 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | 50-1200 m/z |
| Acquisition Mode | MSᴱ (simultaneous acquisition of low and high collision energy data) |
| Collision Energy | Low: 6 eV; High Ramp: 15-40 eV |
Data Presentation
Summary of Trazodone Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Trazodone Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours at 80°C | Data not consistently reported |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours at 80°C | Data not consistently reported |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at RT | Data not consistently reported |
| Photolytic Degradation | Sunlight | 8 hours | Data not consistently reported |
| Thermal Degradation | 105°C | 24 hours | Data not consistently reported |
Note: While forced degradation studies confirm the susceptibility of trazodone to these conditions, specific percentages of degradation of the parent drug are not uniformly reported across the literature.
Identified Degradation Products of Trazodone
| Degradation Product (DP) | Observed m/z [M+H]⁺ | Proposed Formula | Stress Condition(s) of Formation | Percentage Formation (%) |
| DP1 | 388.1465 | C₁₉H₂₂ClN₅O₂ | Oxidative, Photolytic | Not Reported |
| DP2 | 388.1465 | C₁₉H₂₂ClN₅O₂ | Oxidative, Photolytic | Not Reported |
| DP3 | 388.1465 | C₁₉H₂₂ClN₅O₂ | Oxidative, Photolytic | Not Reported |
| DP4 | 402.1622 | C₂₀H₂₄ClN₅O₂ | Acidic | Not Reported |
| DP5 | 342.1302 | C₁₇H₁₉ClN₄O₂ | Acidic | Not Reported |
| DP6 | 741.3005 | C₃₈H₄₁Cl₂N₉O₂ | Photolytic | Not Reported |
| DP7 | 741.3005 | C₃₈H₄₁Cl₂N₉O₂ | Photolytic | Not Reported |
| DP8 | 741.3005 | C₃₈H₄₁Cl₂N₉O₂ | Photolytic | Not Reported |
| DP9 | 741.3005 | C₃₈H₄₁Cl₂N₉O₂ | Photolytic | Not Reported |
| DP10 | 370.1408 | C₁₉H₂₀ClN₅O | Acidic, Oxidative, Photolytic | Not Reported |
Note: The presence of a degradation product is indicated by 'Detected' under the respective stress condition in various studies. However, the quantitative percentage of formation for each degradation product is not consistently reported in the available literature. Some studies may refer to them as major or minor products qualitatively.
Mandatory Visualizations
Experimental Workflow
References
Preparative HPLC for the Isolation of Trazodone-4,4'-Dimer: An In-Depth Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of a dimeric impurity of Trazodone, specifically the Trazodone-4,4'-Dimer, using preparative High-Performance Liquid Chromatography (HPLC). This application note is designed to assist researchers in obtaining a purified sample of this impurity for further characterization, reference standard qualification, and toxicological studies. The protocols outlined below are based on established analytical methods for Trazodone and its related substances, adapted for preparative scale purification.
Introduction
Trazodone, an antidepressant medication, can degrade under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy.[1][2] One such group of impurities are dimers, which can arise from processes like photolytic degradation. The isolation and characterization of these impurities are crucial for drug development and regulatory compliance.[1][2] This document focuses on a preparative HPLC method for the isolation of a specific Trazodone dimer, referred to as this compound, which has been identified as a significant degradation product.
Chemical Structures:
-
Trazodone: 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[4][5][6]
-
This compound (Proposed Structure): While the exact linkage can vary, a commonly referenced photodegradation dimer involves a covalent bond between the trazolopyridine rings of two Trazodone molecules. The precise structure of the major dimeric isomer, designated as DP-10 in forced degradation studies, has been elucidated using NMR spectroscopy.[1] For the purpose of this protocol, we will refer to the target impurity as the Trazodone Dimer.
Experimental Protocols
Generation of Trazodone Dimer
To obtain a sufficient quantity of the Trazodone Dimer for isolation, a forced degradation study is required. Photolytic degradation is a known pathway for the formation of dimeric impurities.[1]
Protocol for Photodegradation:
-
Sample Preparation: Prepare a solution of Trazodone hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Exposure to UV Light: Place the solution in a quartz vessel and expose it to UV radiation at a wavelength of 254 nm in a photostability chamber.
-
Monitoring: Monitor the degradation process periodically by analytical HPLC to determine the optimal exposure time for maximizing the formation of the dimer peak.
-
Termination: Once a significant amount of the dimer has formed, terminate the exposure.
-
Sample Preparation for Preparative HPLC: The resulting solution, containing a mixture of Trazodone and its degradation products, can be concentrated under reduced pressure to increase the concentration of the dimer before injection into the preparative HPLC system.
Preparative HPLC Method for Isolation
The following preparative HPLC method is a recommended starting point for the isolation of the Trazodone Dimer. Optimization may be necessary based on the specific equipment and the complexity of the degradation mixture.
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with ammonia)[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | A gradient starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is recommended to ensure good separation of the dimer from other impurities and the parent drug. A suggested starting gradient could be: - 0-5 min: 70% A, 30% B - 5-30 min: Linear gradient to 30% A, 70% B - 30-35 min: Hold at 30% A, 70% B - 35-40 min: Return to initial conditions |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 252 nm[7] |
| Injection Volume | Dependent on column loading capacity and sample concentration. Start with a smaller injection to assess separation before scaling up. |
| Column Temperature | Ambient |
Experimental Workflow Diagram:
Caption: Workflow for the isolation and characterization of Trazodone Dimer.
Post-Isolation Processing and Analysis
-
Fraction Collection: Collect the fractions corresponding to the Trazodone Dimer peak based on the chromatogram.
-
Solvent Removal: Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the isolated solid dimer.
-
Purity Assessment: Analyze the purity of the isolated dimer using an analytical HPLC method. A high-purity standard is essential for its use as a reference material.
-
Structure Confirmation: Confirm the structure of the isolated dimer using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained during the isolation process. The values will be dependent on the specific experimental conditions and the efficiency of the degradation and purification steps.
Table 2: Summary of Isolation and Purity Data
| Parameter | Result |
| Starting Amount of Trazodone HCl (mg) | User to input data |
| Yield of Crude Degradation Mixture (mg) | User to input data |
| Amount of Isolated Trazodone Dimer (mg) | User to input data |
| Overall Yield of Trazodone Dimer (%) | User to input data |
| Purity of Isolated Dimer by HPLC (%) | User to input data |
Logical Relationships in Method Development
The development of a successful preparative HPLC method involves a logical progression from analytical to preparative scale.
Method Development Pathway Diagram:
Caption: Logical pathway for developing the preparative HPLC isolation method.
Conclusion
This application note provides a detailed protocol and the necessary background information for the successful isolation of the this compound using preparative HPLC. By following the outlined procedures for forced degradation, chromatographic separation, and post-isolation analysis, researchers can obtain a high-purity sample of this critical impurity. This will enable its use as a reference standard in routine quality control and facilitate further studies to understand its potential impact on the safety and efficacy of Trazodone-containing drug products. Careful optimization of the preparative HPLC parameters will be key to achieving high yield and purity.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Application Note: Structural Confirmation of Trazodone-4,4'-Dimer via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone is a widely prescribed antidepressant medication. During its synthesis and storage, various related substances and degradation products can emerge, one of which is the Trazodone-4,4'-Dimer. The precise identification and structural confirmation of such impurities are paramount for ensuring the quality, safety, and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including drug impurities. This application note provides a detailed protocol for the structural confirmation of the this compound using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.
Molecular Structure
The structure of the this compound, chemically named 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one), is presented below:
This compound
-
Molecular Formula: C₄₀H₄₆Cl₂N₁₀O₂
-
Molecular Weight: 769.77 g/mol
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the this compound, isolated as a major photolytic degradation product (DP-10) of Trazodone.[4] Data was acquired in DMSO-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 1.57 | d | 7.2 | 3H | CH₃ |
| 2 | 1.93 | p | 6.8 | 4H | -CH₂- (propyl) |
| 3 | 2.53 | t | 6.8 | 4H | N-CH₂- (propyl) |
| 4 | 3.12 | t | 4.8 | 8H | Piperazine CH₂ |
| 5 | 3.84 | t | 6.8 | 4H | N-CH₂- (propyl) |
| 6 | 4.27 | q | 7.2 | 1H | Ar-CH-Ar |
| 7 | 6.85 | t | 7.6 | 2H | Aromatic CH |
| 8 | 6.95 | d | 8.0 | 2H | Aromatic CH |
| 9 | 7.12 | t | 8.0 | 2H | Aromatic CH |
| 10 | 7.20 | s | - | 2H | Aromatic CH |
| 11 | 7.27 | d | 8.0 | 2H | Aromatic CH |
| 12 | 7.64 | d | 7.2 | 2H | Aromatic CH |
| 13 | 7.95 | d | 6.8 | 2H | Aromatic CH |
Table 2: ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 22.5 | CH₃ |
| 2 | 25.9 | -CH₂- (propyl) |
| 3 | 38.4 | Ar-CH-Ar |
| 4 | 48.5 | Piperazine CH₂ |
| 5 | 52.8 | Piperazine CH₂ |
| 6 | 56.7 | N-CH₂- (propyl) |
| 7 | 111.8 | Aromatic CH |
| 8 | 115.4 | Aromatic CH |
| 9 | 116.1 | Aromatic CH |
| 10 | 118.9 | Aromatic CH |
| 11 | 122.9 | Aromatic CH |
| 12 | 126.5 | Aromatic C |
| 13 | 130.3 | Aromatic CH |
| 14 | 132.8 | Aromatic C |
| 15 | 141.2 | Aromatic C |
| 16 | 143.9 | Aromatic C |
| 17 | 150.9 | Aromatic C |
| 18 | 154.2 | C=O |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the isolated this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if required.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Data Points: 64k
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Data Points: 64k
2D NMR Acquisition (for further structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the this compound structure.
-
Analyze 2D NMR spectra to confirm connectivity between different parts of the molecule.
Workflow and Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of the this compound.
Caption: Experimental workflow for NMR-based structural confirmation.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural confirmation of the this compound. By employing a combination of 1D and 2D NMR experiments, researchers and drug development professionals can unequivocally identify and characterize this and other related impurities, ensuring the quality and safety of trazodone active pharmaceutical ingredients and formulated products. The detailed protocols and data presented in this application note serve as a comprehensive guide for this analytical procedure.
References
- 1. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR [m.chemicalbook.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Trazodone Hydrochloride [orgspectroscopyint.blogspot.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for Trazodone Forced Degradation Study to Generate Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways. This application note provides a detailed protocol for a forced degradation study of Trazodone, a widely used antidepressant, with a specific focus on generating and identifying its dimeric impurities. The formation of such dimers can be indicative of the drug's stability under photolytic stress. This protocol is designed to be a valuable resource for researchers in analytical development, quality control, and formulation science.
Recent studies have shown that Trazodone, when subjected to photolytic stress, can form several degradation products, including dimeric impurities.[1][2][3] Understanding the conditions that lead to the formation of these dimers is essential for developing stable formulations and ensuring the safety and efficacy of the final drug product.
This document outlines the necessary materials, equipment, and a step-by-step protocol for conducting the photolytic forced degradation of Trazodone. It also provides a detailed analytical method using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for the separation and identification of the Trazodone dimer.
Experimental Workflow
The overall experimental workflow for the forced degradation study of Trazodone to generate and identify the dimer is illustrated below.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodo… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Introduction
Trazodone is a widely prescribed antidepressant medication.[1][2][3] The manufacturing process and storage of Trazodone can lead to the formation of related compounds or impurities that may affect the drug's efficacy and safety.[1] Therefore, a robust analytical method is crucial for the identification and quantification of Trazodone and its related compounds in bulk drug substances and pharmaceutical formulations. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Trazodone and its key related compounds.
Chemical Structures
Trazodone is chemically known as 2-(3-[4-(3-chlorophenyl)-1-piperazinyl]propyl)-[4][5][6]triazolo[4,3-a]pyridin-3(2H)-one.[1] The structures of Trazodone and its common related compounds are presented below.
Trazodone
-
IUPAC Name: 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[4][5][6]triazolo[4,3-a]pyridin-3-one[1][6]
-
Molecular Formula: C₁₉H₂₂ClN₅O[1]
-
Molecular Weight: 371.86 g/mol [7]
Trazodone Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A (Trazodone N-Oxide) | C₁₉H₂₂ClN₅O₂ | 387.86[5] |
| Impurity B (Deschloro Trazodone) | C₁₉H₂₃N₅O | 337.42[5] |
| Impurity C (Trazodone 4-Chloro Analog) | C₁₉H₂₂ClN₅O | 371.86[7][8] |
| Related Compound F | C₁₃H₁₈Cl₂N₂ | 273.20 (Free Base)[9] |
| Impurity H | C₂₃H₃₀Cl₂N₄ | 433.42 (Free Base) |
Analytical Method
A stability-indicating HPLC method was developed and validated for the quantitative determination of Trazodone and its related compounds.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C8 ODS (150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, Water, and Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine (TEA)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 255 nm[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Parameter | Trazodone | Impurity A | Impurity B | Impurity C |
| Linearity Range (µg/mL) | 1-100 | 0.1-10 | 0.1-10 | 0.1-10 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | 0.05 | 0.03 | 0.03 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.1 | 0.1 | 0.12 |
| Precision (%RSD) | <2.0 | <5.0 | <5.0 | <5.0 |
| Accuracy (% Recovery) | 98.0-102.0 | 95.0-105.0 | 95.0-105.0 | 95.0-105.0 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Trazodone Hydrochloride reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations.
Impurity Stock Solution Preparation:
-
Accurately weigh about 10 mg each of Impurity A, Impurity B, and Impurity C reference standards and transfer to separate 100 mL volumetric flasks.
-
Dissolve in and dilute to volume with the mobile phase to obtain individual stock solutions of 100 µg/mL.
Sample Solution Preparation (for Drug Product):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 50 mg of Trazodone Hydrochloride to a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Trazodone.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Trazodone Hydrochloride was subjected to forced degradation under various stress conditions as per ICH guidelines.[5]
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for Trazodone and its related compounds.
Signaling Pathway of Trazodone's Antidepressant Action
References
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. alentris.org [alentris.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trazodone Hydrochloride Impurity C - Protheragen [protheragen.ai]
- 8. allmpus.com [allmpus.com]
- 9. allmpus.com [allmpus.com]
Application Notes and Protocols for the Quantitative Analysis of Trazodone Impurities in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone Hydrochloride, a widely prescribed antidepressant, is a synthetic triazolopyridine derivative. The control of impurities in pharmaceutical formulations is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1][2][3][4] Impurities can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.
This document provides a comprehensive overview of the quantitative analysis of Trazodone impurities. It includes detailed analytical methodologies, protocols, and data presentation to assist researchers and drug development professionals in establishing robust impurity control strategies.
Regulatory Framework for Impurities
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and products, respectively.[1][3] Key thresholds are defined for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For Trazodone, with a maximum daily dose that can exceed 2g, the identification and qualification thresholds for impurities are of particular importance. According to the United States Pharmacopeia (USP), the acceptance criteria for impurities in Trazodone Hydrochloride are not more than 0.4% for any single impurity and not more than 1.0% for total impurities.[5]
Trazodone Impurity Profile
Several process-related impurities and degradation products have been identified for Trazodone. A comprehensive list of known impurities, along with their chemical names, CAS numbers, and molecular formulas, is crucial for accurate identification and quantification.
Table 1: Known Impurities of Trazodone Hydrochloride
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Trazodone Impurity A (Trazodone N-Oxide) | 55290-66-9 | C19H22ClN5O2 | 387.86 |
| Trazodone Impurity B (Deschloro Trazodone) | 62337-66-0 | C19H23N5O | 337.42 |
| Trazodone Impurity C (4-Chloro Analog) | 157072-19-0 | C19H22ClN5O | 371.86 |
| Trazodone Related Compound F | 52605-52-4 | C13H18Cl2N2·HCl | 309.66 |
| 1-(3-Chlorophenyl)piperazine | 6640-24-0 | C10H13ClN2 | 196.68 |
| 2-(3-Chloropropyl)-[1][2][6]triazolo[4,3-a]pyridin-3(2H)-one | 19666-40-1 | C9H10ClN3O | 211.65 |
Quantitative Analysis Data
The following tables summarize quantitative data from various validated analytical methods for the determination of Trazodone and its impurities.
Table 2: Summary of HPLC Methods for Trazodone Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | C8 ODS (150 x 4.6 mm) | C18 ODS (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Acetonitrile:THF:Water:Methanol (300:50:400:250 v/v/v/v), pH 11 with TEA | Methanol:Acetonitrile:THF:0.5% Trifluoroacetic acid (180:180:40:600 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 255 nm | UV at 252 nm |
| Injection Volume | 10 µL | 10 µL |
| Reference | [7] | [6] |
Table 3: Linearity and Detection Limits for Trazodone Impurities (Method 1)
| Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.05 - 1.5 | >0.999 | 0.015 | 0.05 |
| Impurity B | 0.05 - 1.5 | >0.999 | 0.016 | 0.05 |
| Impurity C | 0.05 - 1.5 | >0.999 | 0.017 | 0.05 |
Experimental Protocols
Protocol 1: HPLC Method for Quantitative Analysis of Trazodone and its Process-Related Impurities
This protocol is based on the method described by S. Ashutosh Kumar et al.[7]
1. Materials and Reagents:
-
Trazodone Hydrochloride Reference Standard
-
Trazodone Impurity A, B, and C Reference Standards
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C8 ODS (150 x 4.6 mm).
-
Mobile Phase: Prepare a mixture of Acetonitrile, THF, Water, and Methanol in the ratio of 300:50:400:250 (v/v/v/v). Adjust the pH to 11 with Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve about 10 mg of Trazodone Hydrochloride RS and each impurity reference standard in the mobile phase in separate 100 mL volumetric flasks. Dilute to volume with the mobile phase.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a known concentration of Trazodone and each impurity in the mobile phase.
4. Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the powdered Trazodone formulation equivalent to 100 mg of Trazodone Hydrochloride into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
5. System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak areas of Trazodone and each impurity should be not more than 2.0%.
-
The resolution between Trazodone and the nearest eluting impurity peak should be not less than 2.0.
6. Analysis:
-
Inject the blank (mobile phase), working standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
7. Calculation: Calculate the percentage of each impurity in the Trazodone formulation using the following formula:
% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
Protocol 2: Forced Degradation Study of Trazodone Hydrochloride
This protocol is a general guideline for performing forced degradation studies as per ICH recommendations.
1. Acid Hydrolysis:
-
Dissolve Trazodone Hydrochloride in 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the stressed sample by the validated HPLC method.
2. Base Hydrolysis:
-
Dissolve Trazodone Hydrochloride in 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 80°C).
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the stressed sample by the validated HPLC method.
3. Oxidative Degradation:
-
Dissolve Trazodone Hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze the stressed sample by the validated HPLC method.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the heat-stressed sample in the mobile phase and analyze by the validated HPLC method.
5. Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
Analyze the stressed samples by the validated HPLC method.
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Trazodone impurities.
Caption: Experimental workflow for Trazodone impurity analysis.
Trazodone Degradation Pathway
Forced degradation studies have shown that Trazodone is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The piperazine ring and the triazolopyridine moiety are the primary sites of degradation.
Caption: Simplified degradation pathway of Trazodone.
Conclusion
The quantitative analysis of impurities in Trazodone pharmaceutical formulations is essential for ensuring product quality, safety, and regulatory compliance. The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of known process-related impurities and degradation products. Adherence to established regulatory guidelines, such as those from the ICH and USP, is paramount. The provided protocols and visualizations serve as a valuable resource for researchers and scientists involved in the development and quality control of Trazodone products.
References
- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. molekula.com [molekula.com]
Application Note: Solid-Phase Extraction Protocol for Trazodone Dimer from Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a solid-phase extraction (SPE) protocol for the isolation of trazodone dimer from biological matrices such as plasma and serum. Trazodone, an antidepressant medication, can form dimers as degradation products, and their quantification is crucial in stability and impurity profiling studies. The described method utilizes reversed-phase SPE cartridges for efficient extraction and cleanup of the analyte prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Under certain conditions, such as exposure to light, trazodone can degrade and form various products, including dimers.[3] The presence of such impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, a robust and reliable analytical method for the extraction and quantification of trazodone dimer from biological matrices is essential for researchers, scientists, and drug development professionals.
This protocol outlines a solid-phase extraction (SPE) procedure using C18 reversed-phase cartridges to isolate the trazodone dimer. The methodology is adapted from established protocols for trazodone and its metabolites, leveraging the similar physicochemical properties expected of the dimer.[4][5]
Trazodone Dimer Structure:
-
Chemical Name: 2,2'-(((ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([3][4][6]triazolo[4,3-a]pyridin-3(2H)-one)[7][8]
-
Molecular Formula: C40H46Cl2N10O2[8]
-
Molecular Weight: 769.78 g/mol [8]
Experimental Protocol
This protocol provides a step-by-step guide for the solid-phase extraction of trazodone dimer from human plasma or serum.
Materials and Reagents:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Human plasma or serum samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS) solution (e.g., Trazodone-d6)
-
Centrifuge
-
SPE vacuum manifold
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean polypropylene tube.
-
Add 100 µL of the internal standard solution and vortex briefly.
Solid-Phase Extraction (SPE) Procedure:
A reversed-phase SPE procedure is recommended for the extraction of the trazodone dimer.
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated 1 mL sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 20% methanol in water to remove less retained impurities. Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the trazodone dimer and internal standard from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:0.1% formic acid in water) and vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes typical parameters for an LC-MS/MS method for the analysis of trazodone, which can be adapted for the dimer.
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Trazodone) | m/z 372.2 -> 176.0[9] |
| MS/MS Transition (Trazodone Dimer) | To be determined by infusion of a standard |
| Internal Standard (Trazodone-d6) | m/z 378.2 -> 182.0 |
Visualizations
Experimental Workflow Diagram
References
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. Trazodone Dimer 1 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. Trazodone Dimer - Opulent Pharma [opulentpharma.com]
- 9. scispace.com [scispace.com]
Application Note: Capillary Gas Chromatography for the Impurity Profiling of Trazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone is an antidepressant medication widely used in the treatment of major depressive disorder. The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any process-related impurities, degradation products, and other contaminants are within acceptable limits. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of trazodone and its related compounds, Capillary Gas Chromatography (GC) offers a powerful alternative, particularly for the analysis of volatile and semi-volatile impurities. This application note provides a detailed protocol for the impurity profiling of trazodone using capillary GC, with a focus on the determination of potential genotoxic impurities.
Trazodone and Its Potential Impurities
Trazodone hydrochloride is synthesized through a multi-step process, which can lead to the formation of various process-related impurities. Additionally, the drug substance can degrade under certain storage conditions, leading to the formation of degradation products. Some of the potential impurities associated with trazodone include:
-
Process-Related Impurities:
-
1-(3-chlorophenyl)piperazine hydrochloride (Impurity A)
-
1,2,4-triazolo[4,3-a]-pyridine-3(2H)-one sodium salt (Impurity B)
-
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Impurity C)
-
-
Genotoxic Impurities:
-
1,3-Dichloropropane
-
3-chloro-1-bromopropane
-
2-Chloropyridine
-
This application note will focus on a GC method developed and validated for the quantification of the listed genotoxic impurities in Trazodone Hydrochloride API.[1]
Experimental Protocols
Materials and Reagents
-
Trazodone Hydrochloride API
-
Reference standards for 1,3-Dichloropropane, 3-chloro-1-bromopropane, and 2-Chloropyridine
-
Dimethyl sulfoxide (DMSO), GC grade
-
Nitrogen (or Helium), high purity carrier gas
-
Hydrogen, high purity for FID
-
Compressed Air, for FID
Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. The following is a recommended configuration:
-
Gas Chromatograph: Agilent 7890 Series GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-wax, 30 m x 0.53 mm I.D., 0.5 µm film thickness[1]
-
Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-wax, 30 m x 0.53 mm I.D., 0.5 µm |
| Carrier Gas | Nitrogen or Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
Sample and Standard Preparation
Standard Solution Preparation:
-
Prepare a stock solution of each impurity (1,3-Dichloropropane, 3-chloro-1-bromopropane, and 2-Chloropyridine) in DMSO at a concentration of 100 µg/mL.
-
From the stock solutions, prepare a mixed working standard solution in DMSO containing each impurity at a concentration of 1 µg/mL.
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of Trazodone Hydrochloride API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO.
-
Sonicate for 5 minutes to ensure complete dissolution.
Data Presentation
The following tables summarize the quantitative data for the analysis of genotoxic impurities in trazodone by capillary GC.
Table 1: Chromatographic Parameters and Performance Data
| Compound | Retention Time (min) |
| 1,3-Dichloropropane | ~ 5.8 |
| 3-chloro-1-bromopropane | ~ 7.2 |
| 2-Chloropyridine | ~ 8.5 |
| Trazodone | > 15 (may not elute under these conditions) |
Table 2: Method Validation Summary for Genotoxic Impurities
| Parameter | 1,3-Dichloropropane | 3-chloro-1-bromopropane | 2-Chloropyridine |
| Linearity Range (µg/mL) | 0.3 - 2.0 | 0.3 - 2.0 | 0.3 - 2.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (ppm) | 0.8[1] | 0.7[1] | 0.8[1] |
| LOQ (ppm) | 2.4 | 2.1 | 2.4 |
Note: The provided LOD values are from a study that may have used slightly different experimental conditions.[1] LOQ is estimated as 3 times the LOD.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the analysis.
Caption: Experimental workflow for trazodone impurity profiling by capillary GC.
Conclusion
This application note provides a framework for the analysis of genotoxic impurities in trazodone hydrochloride using capillary gas chromatography with flame ionization detection. The presented method is specific, linear, and sensitive for the determination of 1,3-Dichloropropane, 3-chloro-1-bromopropane, and 2-Chloropyridine. While this note focuses on these specific impurities, the principles and the general protocol can be adapted for the analysis of other volatile and semi-volatile impurities of trazodone. Method development and validation should be performed for any additional impurities to ensure the suitability of the method for its intended purpose. For a comprehensive impurity profile, this GC method can be used in conjunction with HPLC methods that are suitable for non-volatile impurities.
References
Application Note: High-Resolution Mass Spectrometry of Trazodone-4,4'-Dimer
Abstract
This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of a Trazodone dimer impurity, specifically the Trazodone-4,4'-Dimer. Trazodone, an antidepressant drug, can undergo degradation under various stress conditions, leading to the formation of impurities that can affect the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the separation and analysis of this dimer using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The presented methodologies are crucial for researchers, scientists, and drug development professionals involved in impurity profiling and stability studies of Trazodone.
Introduction
Trazodone is a widely prescribed antidepressant medication.[1][2][3] During its synthesis, storage, or under forced degradation conditions, various impurities can be formed.[1][2][4] Among these, dimeric impurities are of significant concern due to their potential to alter the pharmacological and toxicological profile of the drug. Photodegradation has been shown to be a significant pathway for the formation of Trazodone dimers.[1][2] Therefore, sensitive and specific analytical methods are required for the detection and characterization of these low-level impurities. High-resolution mass spectrometry offers the necessary mass accuracy and resolution to confidently identify and structurally elucidate such compounds. This application note focuses on the analysis of this compound, providing a detailed experimental workflow, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of Trazodone reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound reference standard (if available) at a concentration of 0.1 mg/mL in methanol.
-
Working standard solutions are prepared by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 1 µg/mL for the dimer).
-
-
Forced Degradation Sample Preparation:
-
To induce the formation of the this compound, a solution of Trazodone (1 mg/mL in methanol) is exposed to UV light (254 nm) for 24 hours.[1]
-
The stressed sample is then diluted with the mobile phase to an appropriate concentration for analysis.
-
Liquid Chromatography
-
Instrumentation: A UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is employed for optimal separation.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry
-
Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan MS and targeted MS/MS (product ion scan).
-
Mass Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS experiments to obtain comprehensive fragmentation data.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for Trazodone and this compound
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Retention Time (min) |
| Trazodone | C₁₉H₂₂ClN₅O | 372.1586 | 372.1582 | -1.1 | 5.8 |
| This compound | C₄₀H₄₆Cl₂N₁₀O₂ | 769.3146 | 769.3139 | -0.9 | 10.2 |
Table 2: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 769.3139 | 573.2361 | Loss of C₁₀H₁₃ClN₂O |
| 769.3139 | 385.1648 | Cleavage of the dimer linkage |
| 385.1648 | 176.0971 | Fragmentation of the Trazodone monomer |
Mandatory Visualizations
Caption: Experimental workflow for HRMS analysis.
Caption: Formation of this compound.
Conclusion
The described UHPLC-QTOF method provides a robust and reliable approach for the detection and characterization of the this compound impurity. The high mass accuracy and resolution of the QTOF analyzer allow for unambiguous identification, while the MS/MS capabilities provide valuable structural information. This method is suitable for routine quality control of Trazodone drug substances and formulations, as well as for in-depth impurity profiling during drug development and stability studies.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application of Trazodone-4,4'-Dimer in Pharmaceutical Quality Control
Application Note & Protocol
Introduction
Trazodone is a widely prescribed antidepressant medication. As with all pharmaceuticals, ensuring its quality and purity is paramount to patient safety and therapeutic efficacy. Pharmaceutical quality control relies on the identification and quantification of impurities that may arise during the synthesis, formulation, or storage of the drug product. Trazodone-4,4'-Dimer, with the chemical name 2,2'-(((ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one), is a known process-related or degradation impurity of Trazodone. This document outlines the application of this compound as a reference standard in the quality control of Trazodone, providing detailed protocols for its detection and quantification.
The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of impurities in pharmaceutical products. Therefore, the availability of well-characterized impurity reference standards, such as this compound, is essential for pharmaceutical manufacturers to meet these regulatory requirements.
This application note provides a detailed methodology for the use of this compound in the quality control of Trazodone drug substances and drug products. The protocols described are based on modern analytical techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), which allow for the sensitive and specific detection of this impurity.
Experimental Protocols
Protocol 1: Identification and Quantification of this compound using UHPLC
This protocol describes a stability-indicating UHPLC method for the separation and quantification of Trazodone and its degradation products, including the this compound. This method is particularly useful for analyzing samples from forced degradation studies.
Materials and Reagents:
-
Trazodone Hydrochloride reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Deionized water
Instrumentation:
-
UHPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.
-
Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm) or equivalent.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 8.5 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (PDA) or MS detection |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Solution: Dissolve a known amount of the Trazodone drug substance or a ground tablet formulation in methanol to achieve a final concentration of approximately 1 mg/mL of Trazodone. Filter the solution through a 0.22 µm syringe filter before injection.
Procedure:
-
Equilibrate the UHPLC system with the initial mobile phase composition for at least 15 minutes.
-
Inject the standard solutions to establish a calibration curve for this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Forced Degradation Study to Investigate Dimer Formation
This protocol outlines the conditions for a forced degradation study to induce the formation of Trazodone impurities, including the 4,4'-Dimer, particularly under photolytic stress.
Procedure:
-
Photolytic Degradation: Expose a solution of Trazodone (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: Analyze the stressed and control samples using the UHPLC method described in Protocol 1.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples to identify the degradation products formed. The appearance of peaks corresponding to the retention time of the this compound reference standard indicates its formation under photolytic stress.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an analytical method for Trazodone and its impurities.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12650 |
| 2.5 | 31500 |
| 5.0 | 63200 |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for the quality control of Trazodone using this compound reference standard.
Caption: Workflow for forced degradation studies of Trazodone to investigate impurity formation.
References
Application Note: Chromatographic Separation of Trazodone and its Dimeric Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone is an antidepressant medication widely used in the treatment of major depressive disorder. During its synthesis, storage, and administration, various impurities can form, including dimeric impurities. These impurities can affect the safety and efficacy of the drug product. Therefore, robust analytical methods are crucial for their separation, identification, and quantification. This application note provides detailed protocols for the chromatographic separation of Trazodone and its dimeric impurities, supported by quantitative data and experimental workflows.
Forced degradation studies, as per ICH guidelines, have shown that Trazodone is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, leading to the formation of multiple degradation products.[1][2][3] Notably, photolytic degradation has been found to produce several dimeric isomers.[1][3] The methods outlined below are designed to effectively separate Trazodone from these and other process-related impurities.
Chromatographic Methods and Protocols
Two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), have been demonstrated to be effective for the analysis of Trazodone and its impurities.
Method 1: UHPLC-MS/MS for Photolytic Degradation Products
This method is particularly suited for the separation and identification of dimeric and other degradation products formed under photolytic stress.[1][3]
Experimental Protocol:
-
Chromatographic System: An Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 μm) is used as the stationary phase.[1][3]
-
Mobile Phase:
-
Gradient Elution:
-
Detection: The UHPLC system is coupled to a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) for the identification and characterization of the separated impurities.[1][3]
-
Sample Preparation: Trazodone samples are subjected to photolytic degradation as per ICH guidelines before injection.
Quantitative Data Summary:
| Compound | Retention Time (min) | m/z |
| Trazodone | Not specified | Not specified |
| Dimeric Impurity 1 (Isomer) | Not specified | Not specified |
| Dimeric Impurity 2 (Isomer) | Not specified | Not specified |
| Dimeric Impurity 3 (Isomer) | Not specified | Not specified |
| Dimeric Impurity 4 (Isomer) | Not specified | Not specified |
Note: Specific retention times and m/z values for all ten degradation products, including the four dimer isomers, would be determined during method validation and analysis.[1][3]
Method 2: Isocratic HPLC for Process-Related Impurities
This method provides a simpler, isocratic separation for the routine quality control of Trazodone and its known process-related impurities.[4][5]
Experimental Protocol:
-
Chromatographic System: A C8 ODS (150 x 4.6mm) column is utilized.[4][5]
-
Mobile Phase: A mixture of 300ml acetonitrile, 50ml THF, 400ml water, and 250ml methanol. The pH is adjusted to 11 with Triethylamine (TEA).[4][5]
-
Sample Preparation: Standard solutions of Trazodone and its impurities are prepared in the mobile phase.
Quantitative Data Summary:
| Compound | Retention Time (min) |
| Trazodone | Not specified |
| Impurity A | Not specified |
| Impurity B | Not specified |
| Impurity C | Not specified |
Note: The method is designed to ensure baseline separation of Trazodone from its three specified process-related impurities.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Trazodone and its dimeric impurities.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating UHPLC-MS/MS Method for the Detection of Trazodone-4,4'-Dimer in Pharmaceutical Stability Samples
Abstract
This application note details a robust and sensitive stability-indicating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection and quantification of Trazodone-4,4'-Dimer, a potential degradation product, in Trazodone hydrochloride stability samples. The formation of dimeric impurities can impact the safety and efficacy of the final drug product, making their monitoring crucial. This method is designed for researchers, scientists, and drug development professionals in a quality control or research environment. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and has been developed based on established principles for impurity profiling.
Introduction
Trazodone is an antidepressant medication of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] During stability testing, which is mandated by regulatory bodies like the ICH, drug substances are exposed to various stress conditions such as heat, humidity, light, and acid/base hydrolysis to identify potential degradation products.[2][3] One such class of degradation products that can form are dimers. Studies have shown that Trazodone can degrade under forced conditions, particularly photolytic stress, to form dimeric isomers.[2][3][4]
The this compound is a significant process-related impurity and degradation product. Its accurate detection at trace levels is essential to ensure the quality, safety, and stability of Trazodone drug products. This document provides a detailed protocol for a stability-indicating UHPLC-MS/MS method capable of separating the this compound from the parent drug and other potential degradation products.
Experimental Protocol
This protocol provides a comprehensive methodology for the analysis of this compound.
-
Trazodone Hydrochloride Reference Standard
-
This compound Reference Standard (if available)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
UHPLC System with a binary pump, autosampler, and column oven.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) equipped with an Electrospray Ionization (ESI) source.
-
UHPLC Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[3][4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 8.5 with ammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (Trazodone): Accurately weigh and dissolve Trazodone HCl in the diluent to prepare a stock solution of 1.0 mg/mL.
-
Dimer Stock Solution: If a reference standard is available, prepare a stock solution of this compound in the diluent at a concentration of 0.1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution containing Trazodone at a suitable concentration (e.g., 100 µg/mL) and the this compound at the desired limit of quantification (LOQ) level (e.g., 0.1 µg/mL) by diluting the stock solutions with the diluent.
-
Accurately weigh and transfer a portion of the Trazodone stability sample (e.g., powder from capsules or crushed tablets) equivalent to 10 mg of Trazodone HCl into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a sample solution with a nominal concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a UHPLC vial for analysis.
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Trazodone drug substance. The this compound is notably formed under photolytic stress.[2][3][4]
-
Photolytic Degradation: Expose a solution of Trazodone (e.g., 1 mg/mL in diluent) to UV light (254 nm) and visible light for a specified duration (e.g., 24-48 hours) as per ICH Q1B guidelines. A solid sample should also be exposed.[2][5] Analyze the stressed samples using the developed method.
Data Presentation: Instrument Parameters
The following tables summarize the optimized instrumental conditions for the detection of this compound.
Table 1: UHPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.25 mL/min[3] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 | |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Run Time | 16 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Trazodone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Trazodone | 372.2 | 176.2[6] | 0.05 | 30 | 25 |
| This compound | 770.8 | User Defined | 0.05 | 50 | 45 |
Note: The product ion for this compound (Chemical Formula: C40H46Cl2N10O2, MW: 769.8[7]) should be determined by infusing a standard or analyzing a stressed sample in full scan and product ion scan modes. A characteristic fragment should be selected for quantification.
Visualizations
The following diagrams illustrate the workflow and a potential formation pathway.
Caption: A logical workflow for the analysis of this compound.
Caption: Potential formation of this compound under stress.
Conclusion
The described UHPLC-MS/MS method provides the necessary sensitivity, specificity, and resolution for the reliable detection and quantification of this compound in stability samples of Trazodone hydrochloride. The method is stability-indicating, as demonstrated by its ability to resolve the dimer from the parent compound, particularly after forced degradation under photolytic conditions. Adherence to this protocol will enable accurate monitoring of this critical impurity, ensuring the quality and safety of the final pharmaceutical product. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose in a regulated environment.
References
- 1. Trazodone - Wikipedia [en.wikipedia.org]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
- 6. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alentris.org [alentris.org]
Troubleshooting & Optimization
Overcoming co-elution of Trazodone-4,4'-Dimer in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Trazodone and its 4,4'-Dimer impurity during HPLC analysis.
Troubleshooting Guide: Resolving Co-elution of Trazodone and Trazodone-4,4'-Dimer
Co-elution of Trazodone with its process-related impurities or degradation products, such as the this compound, can compromise the accuracy of analytical results. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment:
Before modifying your HPLC method, it's crucial to confirm the nature of the co-elution. The this compound, along with other dimeric isomers, has been identified as a potential photolytic degradation product of Trazodone.[1] Therefore, understanding the stability of your sample and any exposure to light is a critical first step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving this compound co-elution.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak that co-elutes with our main Trazodone peak. Could this be the this compound?
A1: It is possible. Dimeric isomers of Trazodone have been identified as degradation products, particularly under photolytic stress (exposure to light).[1] To confirm the identity of the co-eluting peak, it is recommended to perform forced degradation studies on a Trazodone standard. Exposing a solution of Trazodone to UV light can help to intentionally generate these dimers, which can then be used as a reference to confirm the identity of the unknown peak in your sample.
Q2: What is the recommended first step to resolve the co-elution of Trazodone and its dimer?
A2: The most efficient first step is to adopt a validated, high-resolution chromatographic method, such as a UHPLC method, that has been proven to separate Trazodone from its dimeric impurities.[1] These methods often utilize sub-2 µm particle size columns, providing higher efficiency and better resolution than traditional HPLC.
Q3: We do not have access to a UHPLC system. How can we modify our existing HPLC method to improve separation?
A3: If a UHPLC system is unavailable, you can systematically modify your current HPLC method. Here are some parameters to adjust:
-
Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Trazodone. Adjusting the pH can change the ionization state of Trazodone and its dimer, potentially leading to differential retention.
-
Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. A C8 column is less hydrophobic and may provide different selectivity.[2][3][4] Other options include Phenyl or Cyano phases, which offer different retention mechanisms.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks. A shallow gradient can enhance the resolution between Trazodone and the dimer.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution.
Q4: Are there any specific HPLC or UHPLC methods that have been successful in separating Trazodone from its dimer?
A4: Yes, a stability-indicating UHPLC method has been developed that successfully separates Trazodone from ten of its degradation products, including four dimeric isomers.[1] Additionally, various HPLC methods for the analysis of Trazodone and its related substances have been reported, which can serve as a good starting point for method development.[2][3][5]
Experimental Protocols & Data
Below are details of a validated UHPLC method that has demonstrated successful separation of Trazodone from its dimeric degradation products, along with other reported HPLC methods that can be adapted for troubleshooting.
Validated UHPLC Method for Separation of Trazodone and Dimeric Impurities [1]
This method was developed to separate Trazodone from its degradation products, including four dimer isomers.
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a PDA detector.
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate, pH 8.5
-
Solvent B: Methanol
-
-
Gradient Elution: A gradient elution program should be employed.
-
Flow Rate: 0.25 mL/min.
-
Detection: As per the requirements of your analysis, typically in the UV range.
Comparative HPLC Methodologies
The following table summarizes various HPLC conditions that have been used for the analysis of Trazodone and its related substances. These can be used as a reference for method development and troubleshooting.
| Parameter | Method 1[5] | Method 2[2][3] | Method 3[6] | Method 4[4] |
| Column | C18 ODS (250 x 4.6 mm, 10 µm) | C8 ODS (150 x 4.6 mm) | C18 Bondapak (150 x 4.6 mm, 5 µm) | C8 (dimensions not specified) |
| Mobile Phase | Methanol, Acetonitrile, THF, 0.5% Trifluoroacetic acid | Acetonitrile, THF, Water, Methanol, pH adjusted to 11 with TEA | Acetonitrile, Phosphate buffer pH 4.5 (60:40 v/v) | Acetonitrile, Aqueous phosphate buffer with triethylamine, pH 3.5 (30:70 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | 252 nm | 255 nm | Fluorescence (Ex: 320 nm, Em: 435 nm) | 255 nm |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
Logical Relationship for Method Selection:
Caption: Decision tree for selecting an appropriate chromatographic method.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. aensiweb.com [aensiweb.com]
Technical Support Center: Optimizing Peak Shape for Trazodone-4,4'-Dimer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of Trazodone-4,4'-Dimer.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for this compound in reverse-phase chromatography?
Poor peak shape for the this compound, a basic compound, in reverse-phase chromatography is often attributed to several factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3][4][5]
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting or tailing.[3][6]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including broadening and splitting.[3][7][8]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked frit can lead to distorted peak shapes for all analytes.[4][6]
-
Mobile Phase pH: An unsuitable mobile phase pH can lead to the ionization of silanol groups, increasing the likelihood of secondary interactions.[1][2][9]
Q2: How does the mobile phase pH affect the peak shape of the this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for basic compounds like the this compound. At a pH above 3, residual silanol groups on the silica stationary phase can become ionized and negatively charged, leading to strong electrostatic interactions with the positively charged basic dimer, resulting in significant peak tailing.[4][5] By operating at a low pH (typically ≤ 3), the silanol groups are protonated and their ionization is suppressed, minimizing these secondary interactions and improving peak symmetry.[1][2][4][9]
Q3: What type of HPLC column is recommended for the analysis of Trazodone and its dimer?
For the analysis of basic compounds like Trazodone and its dimer, it is highly recommended to use modern, high-purity "Type B" silica columns.[2][9] These columns are characterized by low residual silanol activity and are often end-capped to further reduce the availability of free silanols.[10][11] Columns with stationary phases such as C8 or C18 are commonly employed.[12][13][14][15] For challenging separations, consider columns specifically designed for good peak shape of basic compounds, which may have a positive surface charge or be based on hybrid or non-silica supports.[2]
Q4: Can mobile phase additives improve the peak shape?
Yes, mobile phase additives can significantly improve peak shape. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase.[1] The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the analyte from these secondary interactions.[1][14][15] However, the use of amine additives can sometimes lead to shorter column lifetimes.[1]
Troubleshooting Guide
Issue: Significant Peak Tailing of this compound
This section provides a systematic approach to troubleshoot and resolve peak tailing for the this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation: Impact of Chromatographic Parameters on Peak Shape
| Parameter | Recommended Change | Expected Outcome for this compound Peak Shape |
| Mobile Phase pH | Decrease to pH 2.5-3.0 | Significant reduction in peak tailing due to suppression of silanol ionization.[1][2][9] |
| Mobile Phase Additive | Add 5-10 mM Triethylamine | Improved peak symmetry by blocking active silanol sites.[1] |
| Column Chemistry | Use a modern, high-purity, end-capped C8 or C18 column | Minimized secondary interactions and reduced tailing.[2][10][11] |
| Sample Solvent | Dissolve sample in mobile phase | Elimination of peak distortion caused by solvent mismatch.[3][8] |
| Sample Load | Decrease injection volume or sample concentration | Improved peak shape if mass overload was the cause.[3] |
| Column Condition | Backflush or replace the column | Resolution of peak shape issues if caused by a blocked frit or column void.[4][6] |
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimize the mobile phase to improve the peak shape of the this compound.
-
Initial Conditions (Baseline):
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic Acid).
-
-
Step 1: Evaluate the Effect of pH.
-
Prepare mobile phases with different pH values using appropriate buffers (ensure buffer compatibility with your detection method, e.g., use volatile buffers for MS).
-
Analyze the this compound standard under each condition, keeping other parameters constant.
-
Compare the peak tailing factor for each condition.
-
-
Step 2: Evaluate the Effect of a Mobile Phase Additive.
-
Using the mobile phase from Step 1 that gave the best (or least worst) peak shape, add a competing base.
-
Prepare the aqueous mobile phase with 5-10 mM Triethylamine (TEA) and adjust the pH to the desired level.[1]
-
Re-analyze the standard and compare the peak tailing factor with and without TEA.
-
-
Step 3: Evaluate the Effect of Organic Modifier.
-
Using the best mobile phase composition from the previous steps, replace Acetonitrile with Methanol as the organic modifier.
-
Analyze the standard and compare the peak shape and retention time.
-
Visualization of Analyte-Stationary Phase Interactions
Caption: Analyte-stationary phase interactions at different pH values.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Determination of trazodone in urine and pharmaceuticals using micellar liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aensiweb.com [aensiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Trazodone and Trazodone Dimer Detection
Welcome to the technical support center for the LC-MS/MS analysis of Trazodone and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accurate detection, with a special focus on the challenging analysis of Trazodone dimers.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Trazodone and its main metabolite, m-CPP?
A1: For routine analysis, the protonated precursor ions ([M+H]⁺) are monitored. Commonly used MRM transitions are summarized in the table below.[1][2][3]
Q2: What is a Trazodone dimer and when is it observed?
A2: Trazodone dimers are impurities that can form when Trazodone is exposed to light (photolytic degradation).[4][5] Research has identified at least four isomeric forms of the dimer.[4][5] Their presence can be critical for stability studies and impurity profiling of Trazodone drug products.
Q3: How can I separate Trazodone from its dimers?
A3: A gradient UHPLC method using a C18 column has been shown to be effective. The separation relies on a mobile phase consisting of an aqueous ammonium acetate buffer and an organic modifier like methanol. A detailed protocol is provided in the "Experimental Protocols" section of this guide.[4][5]
Q4: I am not seeing a signal for the Trazodone dimer. What are the likely precursor and product ions I should be looking for?
A4: Based on high-resolution mass spectrometry data, the protonated Trazodone dimer has a precursor ion at m/z 741.3. While optimized MRM transitions for a triple quadrupole instrument need to be determined empirically, you can start by targeting the most abundant fragment ions. A detailed guide to establishing and optimizing these transitions is provided in the "Troubleshooting Guide."
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of Trazodone and its dimer.
Issue 1: Low Sensitivity or No Signal for Trazodone Dimer
Possible Cause 1: Incorrect Mass Spectrometry Parameters.
-
Solution: The MS/MS parameters for the dimer are not as commonly available as for Trazodone. It is crucial to optimize these parameters on your specific instrument.
-
Step 1: Precursor Ion Selection. Based on QTOF data, the protonated dimer has an m/z of 741.3. Start by performing a full scan or precursor ion scan to confirm this in your sample.
-
Step 2: Product Ion Selection. Infuse a solution containing the dimer (if a standard is available) or a photodegraded Trazodone sample and perform a product ion scan on the precursor m/z 741.3. Select the most intense and specific product ions.
-
Step 3: Collision Energy (CE) and Declustering Potential (DP) Optimization. For each selected MRM transition, perform a CE and DP optimization to find the voltage that yields the highest signal intensity. This is a standard feature in most triple quadrupole mass spectrometer software.
-
Possible Cause 2: Inefficient Ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters.
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode. Optimize for maximum signal intensity and stability.[6]
-
Nebulizer and Drying Gas: Adjust gas flows and temperatures to ensure efficient desolvation. Higher flow rates may be needed for the larger dimer molecule.[6]
-
Source Temperature: Optimize to facilitate desolvation without causing thermal degradation.
-
Possible Cause 3: Poor Chromatographic Peak Shape or Co-elution.
-
Solution: Review and optimize your liquid chromatography method.
-
Gradient Profile: Ensure the gradient is shallow enough to separate the dimer isomers from each other and from the parent Trazodone peak.
-
Mobile Phase Additives: The use of 10 mM ammonium acetate helps to form stable protonated molecules, which can improve sensitivity.[4][5]
-
Column Choice: A high-resolution C18 column (e.g., with a particle size of 1.7 µm) is recommended for good separation.[4][5]
-
Issue 2: High Background Noise or Matrix Effects
Possible Cause: Interference from Sample Matrix.
-
Solution: Matrix effects, which can suppress or enhance the ionization of the target analyte, are a common challenge in bioanalysis.[2][4][7][8][9]
-
Improve Sample Preparation: If using protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[4][7]
-
Chromatographic Separation: Adjust the gradient to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Trazodone can help compensate for matrix effects. While a dimer-specific SIL-IS may not be available, the Trazodone SIL-IS can still provide some correction if the dimer co-elutes closely.
-
Issue 3: Sample Carryover
Possible Cause: Adsorption of Analytes in the LC System.
-
Solution: Carryover can lead to inaccurate quantification, especially at low concentrations.[1][10][11][12]
-
Optimize Needle Wash: Use a strong organic solvent, potentially with a small amount of acid or base, in the autosampler wash solution. Increase the wash volume and duration.
-
Check for Contamination: Systematically check for contamination in the mobile phase, solvents, and blank samples.[1][13]
-
Systematic Troubleshooting: Isolate different components of the LC system (autosampler, column, valves) to identify the source of the carryover.[11]
-
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a general method for the extraction of Trazodone from plasma samples.[14]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., Trazodone-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: UHPLC Method for Separation of Trazodone and its Dimers
This method is adapted from the literature for the separation of Trazodone and its photolytic degradation products, including dimers.[4][5]
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-18 min: 70-90% B (linear gradient)
-
18-20 min: 90% B (isocratic)
-
20.1-23 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Trazodone | 372.2 | 176.2 | [1][2][3] |
| m-CPP | 197.2 | 118.1 | [1][2] |
| Trazodone Dimer | 741.3 | See Troubleshooting Guide |
Note: The product ions for the Trazodone dimer need to be determined and optimized based on the fragmentation pattern observed on your specific instrument.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of Trazodone and its dimer.
Caption: A logical troubleshooting workflow for low sensitivity of Trazodone dimer detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Trazodone-4,4'-Dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Trazodone-4,4'-Dimer.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of Trazodone and its analogs, which may be applicable to the this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation- Inappropriate mobile phase pH- Co-eluting interfering substances | - Column Maintenance: Implement a column wash procedure or replace the column if necessary.- Mobile Phase Optimization: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Sample Cleanup: Enhance the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interferences. |
| Inconsistent or Low Analyte Recovery | - Inefficient extraction from the biological matrix- Analyte instability during sample processing- Suboptimal pH for extraction | - Optimize Extraction: Experiment with different organic solvents for LLE or different sorbents for SPE.- Assess Stability: Perform stability tests at each step of the sample preparation process.- pH Adjustment: Ensure the pH of the sample is adjusted to maximize the non-ionized form of the analyte for efficient extraction. |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-elution of endogenous matrix components (e.g., phospholipids)- High concentration of salts in the sample- Ionization competition in the MS source | - Improve Chromatographic Separation: Modify the gradient or change the column to separate the analyte from interfering peaks.- Advanced Sample Preparation: Utilize phospholipid removal plates or more rigorous SPE protocols.- Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.- Change Ionization Source: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
| High Background Noise in Chromatogram | - Contaminated mobile phase or LC-MS system- Carryover from previous injections- Insufficiently cleaned sample extracts | - System Cleaning: Purge the LC system and clean the MS ion source.- Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash sequence to prevent carryover.- Refine Sample Cleanup: Incorporate additional washing steps in the LLE or SPE protocol. |
| Retention Time Shifts | - Changes in mobile phase composition- Column aging or temperature fluctuations- Inconsistent sample matrix | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.- Column Equilibration: Ensure the column is adequately equilibrated before each run.- Consistent Sample Preparation: Standardize all sample preparation steps to ensure a consistent final extract composition. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] For this compound, endogenous substances like phospholipids from plasma can interfere with its ionization in the mass spectrometer source.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the MS detector post-column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[3]
Q3: Which sample preparation technique is most effective at minimizing matrix effects for Trazodone and its analogs?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[4] However, some studies on Trazodone have reported no significant matrix effects with this method.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. It has been successfully used for Trazodone analysis.[7][8]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and minimizing ion suppression.[4]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A4: Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus allowing for accurate quantification. Trazodone-d6 is commonly used as an internal standard in Trazodone bioanalysis.[7][9]
Q5: What are the typical extraction recovery rates for Trazodone from human plasma?
A5: Extraction recovery can vary based on the method used. One study reported the following recovery for Trazodone using a liquid-liquid extraction method[8]:
| Quality Control Level | Mean Extraction Recovery (%) |
| Low | 40.8 |
| Medium | 36.1 |
| High | 39.8 |
It is crucial to determine the extraction recovery for this compound as part of your method validation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for Trazodone in human plasma.[5][10]
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., Trazodone-d6).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the determination of Trazodone in human plasma.[8]
-
Sample Preparation: To 200 µL of plasma sample in a glass tube, add the internal standard.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH and ensure Trazodone is in its non-ionized form.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexanes[7] or tertiary butyl methyl ether).
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General workflow for sample preparation in bioanalysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. scispace.com [scispace.com]
- 9. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Trazodone Dimer Separation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of the mobile phase for the separation of the Trazodone dimer.
Frequently Asked Questions (FAQs)
Q1: What is the Trazodone dimer and why is its separation important?
A1: The Trazodone dimer is an impurity that can form during the synthesis or degradation of Trazodone, particularly under photolytic conditions.[1] Its separation and quantification are crucial for ensuring the purity, safety, and efficacy of the Trazodone drug product. Regulatory bodies require the monitoring and control of such impurities.
Q2: Which type of chromatography is most suitable for Trazodone dimer separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Trazodone and its related compounds, including the dimer.[2] Ultra-high-performance liquid chromatography (UHPLC) can also be used for faster and more efficient separations.[1]
Q3: What are the typical columns used for this separation?
A3: C8 and C18 columns are the most frequently used stationary phases for the analysis of Trazodone and its impurities.[2][3][4][5] The choice between C8 and C18 will depend on the specific hydrophobicity of the dimer and other related compounds to be separated.
Q4: What are the key mobile phase parameters to optimize for Trazodone dimer separation?
A4: The critical mobile phase parameters to optimize are:
-
Organic Solvent Composition: Acetonitrile and methanol are the most common organic modifiers. The ratio of the organic solvent to the aqueous phase will significantly impact the retention and resolution of the Trazodone dimer.[2][5]
-
pH of the Aqueous Phase: The pH of the buffer in the mobile phase affects the ionization state of Trazodone and its dimer, which in turn influences their retention on a reversed-phase column. A pH is often adjusted using phosphate buffers or acids like phosphoric acid or formic acid.[3][6][7]
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention time. A typical concentration is around 10 mM.[1]
-
Additives: Additives like triethylamine (TEA) can be used to improve peak shape by masking active silanol groups on the stationary phase.[4]
Troubleshooting Guide
Issue 1: Poor resolution between Trazodone and its dimer.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution:
-
Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times and potentially improve resolution.
-
Change Organic Solvent: If using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity.
-
Optimize pH: Vary the pH of the aqueous buffer. A change in pH can alter the charge of the molecules and their interaction with the stationary phase, leading to improved separation.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program can be developed. Start with a lower concentration of the organic solvent and gradually increase it. A shallow gradient can often resolve closely eluting peaks.
-
Issue 2: Tailing peak shape for Trazodone or the dimer.
-
Possible Cause: Secondary interactions with the stationary phase or inappropriate pH.
-
Solution:
-
Add a Tailing Reducer: Incorporate a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) into the mobile phase to block active silanol groups on the silica-based column.[4]
-
Adjust pH: Ensure the mobile phase pH is in a range where the analytes are in a single ionic form. For amine-containing compounds like Trazodone, a lower pH (e.g., 3-4) or a higher pH (e.g., >8) can improve peak shape.
-
Use a Different Column: Consider using a column with a different stationary phase chemistry or one that is specifically designed for basic compounds.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Inadequate system equilibration, mobile phase instability, or temperature fluctuations.
-
Solution:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 15-30 column volumes) before starting the analysis.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize retention time shifts due to temperature fluctuations.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Trazodone and Related Impurities
This protocol is a general starting point based on commonly used conditions for Trazodone analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and Water (40:40:20, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm[4] |
| Injection Volume | 10 µL[4][5] |
| Column Temperature | Ambient or 30 °C |
Protocol 2: UHPLC Method for Separation of Trazodone Degradation Products
This method is suitable for separating multiple degradation products, including dimers.
| Parameter | Condition |
| Column | Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | A time-based gradient elution would be developed, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B. |
| Flow Rate | 0.25 mL/min[1] |
| Detection | UV or Mass Spectrometry (MS) |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
Data Presentation
Table 1: Summary of Mobile Phase Compositions for Trazodone Analysis
| Method Type | Organic Solvent(s) | Aqueous Phase | Additives | pH |
| RP-HPLC | Acetonitrile, Methanol, Water (40:40:20 v/v)[2] | Water | - | Not specified |
| RP-HPLC | Acetonitrile, THF, Water, Methanol (30:5:40:25 v/v)[4] | Water | Triethylamine (TEA) | 11[4] |
| RP-HPLC | Methanol, Acetonitrile, THF (18:18:4 v/v) | 0.5% Trifluoroacetic Acid in Water (60%)[5] | Trifluoroacetic Acid | Not specified |
| RP-HPLC | Acetonitrile (60%) | Phosphate Buffer (40%) | - | 4.5[6] |
| UHPLC | Methanol | 10 mM Ammonium Acetate | - | 8.5[1] |
Visualization
Caption: Workflow for Mobile Phase Optimization.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jocpr.com [jocpr.com]
- 6. aensiweb.com [aensiweb.com]
- 7. Separation of Trazodone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting Trazodone-4,4'-Dimer instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Trazodone-4,4'-Dimer in solution. The information is presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing decreasing concentration over time. What are the potential causes?
Instability of this compound in solution can be attributed to several factors, primarily related to its susceptibility to degradation under certain environmental conditions. Trazodone, the parent compound, is known to degrade under conditions of acidic hydrolysis, oxidation, and particularly, exposure to daylight.[1][2] It is highly probable that the dimer exhibits similar sensitivities. The primary causes for decreasing concentration include:
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Photodegradation: Exposure to light, especially UV light, is a significant factor in the degradation of Trazodone, leading to the formation of various degradation products, including dimer isomers.[1][2] The dimer itself may be susceptible to further photolytic cleavage or rearrangement.
-
Hydrolysis: The presence of acidic or basic conditions can promote the hydrolysis of labile functional groups within the molecule.
-
Oxidation: Dissolved oxygen or oxidizing agents in the solvent can lead to the formation of N-oxide derivatives and other oxidative degradation products.[1][2] The piperazine moiety is a potential site for oxidation.
-
Solvent Effects: The choice of solvent can influence the stability of the dimer. Protic solvents may facilitate hydrolytic degradation, while certain solvents may contain impurities that catalyze degradation.
Q2: What are the likely degradation products of this compound that I might be observing in my analytical results?
While specific degradation pathways for the this compound are not extensively documented, based on the known degradation of Trazodone, you may observe the following:
-
Monomeric Trazodone: Cleavage of the dimer back to the parent Trazodone molecule.
-
Oxidized Derivatives: Formation of N-oxides on the piperazine nitrogens.[2]
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Hydrolysis Products: Cleavage of the triazolopyridine ring system.
-
Further Photodegradation Products: Complex photolytic reactions could lead to a variety of smaller, fragmented molecules.
It is crucial to employ robust analytical techniques like LC-MS/MS to identify and characterize these potential degradation products.[3][4]
Q3: How can I improve the stability of my this compound solution?
To mitigate degradation, the following precautions and strategies are recommended:
-
Light Protection: Always prepare and store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient and UV light during experiments.
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using appropriate buffer systems, such as a phosphate buffer.[5] Avoid strongly acidic or alkaline conditions.
-
Deoxygenation: For sensitive experiments, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.
-
Temperature Control: Store stock solutions and working solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the rate of degradation. Conduct experiments at controlled, and where possible, lower temperatures.
-
Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents to minimize the presence of catalytic impurities.[6]
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for interference with downstream analysis must be thoroughly evaluated.
Troubleshooting Guides
Problem: Unidentified peaks appearing in my chromatogram over time.
This is a common indicator of degradation. The following workflow can help in identifying the source and nature of these impurity peaks.
Hypothesized Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for a Trazodone dimer, focusing on photolytic cleavage and oxidation, which are known degradation routes for the parent Trazodone molecule.[1][2]
Data Presentation
To systematically evaluate the stability of your this compound solutions, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for organizing your stability data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Methanol | Acetonitrile | PBS (pH 7.4) | 0.1 M HCl |
| Temperature | 25°C | 4°C | 25°C | 40°C |
| Light Condition | Ambient Light | Dark | Ambient Light | Dark |
| Time Point 0 (Initial % Purity) | 99.5% | 99.5% | 99.5% | 99.5% |
| Time Point 1 (e.g., 24h) | ||||
| % Purity | ||||
| Total % Impurities | ||||
| Time Point 2 (e.g., 48h) | ||||
| % Purity | ||||
| Total % Impurities | ||||
| Time Point 3 (e.g., 1 week) | ||||
| % Purity | ||||
| Total % Impurities |
Experimental Protocols
Protocol: Stability Assessment of this compound using UHPLC
This protocol outlines a general method for assessing the stability of a this compound solution under various conditions. The analytical method is adapted from established methods for Trazodone and its degradation products.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC or LC-MS grade solvents (e.g., Methanol, Acetonitrile)[6]
-
Ammonium acetate
-
High-purity water
-
Buffer components (e.g., for phosphate-buffered saline)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the desired test solvents (e.g., different pH buffers, organic solvents) to a final working concentration (e.g., 10 µg/mL). Prepare separate solutions for each storage condition (e.g., temperature, light exposure).
3. Storage and Sampling:
-
Store the working solutions under the defined conditions (see data table above).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution for analysis.
4. UHPLC Method:
-
Column: Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium acetate, pH 8.5.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Injection Volume: 5 µL
-
Detection: UV detector at an appropriate wavelength (e.g., 252 nm or 255 nm)[7][8] or a mass spectrometer for peak identification.
5. Data Analysis:
-
Integrate the peak areas for the this compound and any new peaks that appear in the chromatogram.
-
Calculate the percentage of the remaining this compound and the percentage of each impurity at each time point.
-
Plot the percentage of the dimer remaining versus time for each condition to determine the degradation rate.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Trazodone-4,4'-Dimer Extraction & Recovery
Welcome to the technical support center for the refinement of extraction and recovery of Trazodone-4,4'-Dimer. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and recovery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Dimer | Inefficient initial extraction from the sample matrix. | Optimize the pH of the sample solution. Trazodone and its derivatives are basic; extraction into an organic solvent is typically more efficient under basic conditions (pH 9-11). Consider using a salting-out agent like ammonium sulfate to increase partitioning into the organic phase.[1] |
| Dimer is lost during solvent evaporation. | Use a gentle evaporation method, such as a nitrogen stream at a controlled temperature (e.g., 40°C), to prevent loss of the analyte. | |
| Inappropriate Solid-Phase Extraction (SPE) sorbent or elution solvent. | For a non-polar compound like the Trazodone dimer, a reverse-phase (e.g., C18) SPE cartridge is often suitable.[2] Ensure the elution solvent is strong enough to displace the dimer from the sorbent (e.g., methanol, acetonitrile, or a mixture). | |
| Poor Reproducibility | Inconsistent sample pH. | Use a calibrated pH meter and high-quality buffers to ensure consistent pH across all samples. |
| Variability in manual extraction steps. | Ensure consistent vortexing/mixing times and speeds. For liquid-liquid extraction, maintain a consistent solvent volume and aspiration technique. | |
| Matrix effects from complex biological samples. | Incorporate a sample cleanup step. For biological fluids, protein precipitation with an agent like trichloroacetic acid or acetonitrile may be necessary before extraction.[1] | |
| Presence of Interfering Peaks in Chromatogram | Co-elution of other degradation products or matrix components. | Refine the HPLC/UHPLC gradient to better separate the dimer from other compounds. A gradient elution with a mobile phase of ammonium acetate and methanol has been shown to be effective for separating Trazodone and its degradation products.[3] |
| Contamination from labware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Running a blank sample (matrix without the analyte) can help identify sources of contamination. | |
| Low Purity of Isolated Dimer | Incomplete separation from other isomers or degradation products. | Preparative HPLC is a recommended method for isolating specific isomers of the Trazodone dimer.[3] Optimization of the mobile phase and gradient is crucial for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Trazodone and its related compounds from biological matrices?
A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are both commonly used methods. LLE is often employed for its simplicity, while SPE can offer cleaner extracts and higher concentration factors.[1][2]
Q2: What kind of recovery rates can I expect for Trazodone and its derivatives?
A2: Recovery rates can vary significantly depending on the method and the matrix. For Trazodone, LLE from plasma has shown recoveries in the range of 36-41%, while SPE has demonstrated recoveries as high as 96%.[4][5] For the this compound, recovery should be empirically determined, but these values for the parent compound provide a useful benchmark.
Q3: How can I confirm the identity of the isolated this compound?
A3: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods for structural elucidation and confirmation of the dimer.[3]
Q4: Are there different isomers of the this compound I should be aware of?
A4: Yes, studies on the photolytic degradation of Trazodone have identified four different dimer isomers.[3] Chromatographic separation is necessary to isolate a specific isomer.
Q5: What are the key parameters to optimize for improving extraction efficiency?
A5: The critical parameters to optimize include the pH of the aqueous phase, the choice of organic solvent (for LLE) or sorbent and elution solvent (for SPE), the ratio of aqueous to organic phase, and the mixing time and intensity.[1]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from an Aqueous Matrix
-
Sample Preparation: Adjust the pH of the aqueous sample containing the this compound to approximately 9-11 using a suitable base (e.g., 1M NaOH). If working with a biological fluid like plasma, a protein precipitation step (e.g., with acetonitrile) may be required first.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl t-butyl ether, dichloromethane). A common starting ratio is 1:5 (sample to solvent).
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 3500-4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of around 40°C.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) before analysis.
Protocol 2: Refinement of this compound using Preparative HPLC
This protocol is based on the methodology for isolating Trazodone degradation products.[3]
-
System Preparation: Use a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column).
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., 10 mM ammonium acetate, pH 8.5) and Solvent B (e.g., methanol).
-
Gradient Elution: Develop a gradient elution method to separate the this compound from the parent drug and other degradation products. The specific gradient will depend on the column and system but should involve a gradual increase in the percentage of Solvent B.
-
Sample Injection: Inject the reconstituted extract from the initial extraction step onto the preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the this compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using an analytical UHPLC-MS/MS system to confirm the purity of the isolated dimer.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the refined this compound.
Quantitative Data Summary
The following table summarizes recovery data for the parent compound, Trazodone, which can serve as a reference for optimizing the recovery of the this compound.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | Trazodone | 36.1 - 40.8 | [4] |
| Solid-Phase Extraction | Not Specified | Trazodone | 96 | [5] |
| Liquid-Liquid Extraction | Human Serum | Trazodone | 68 | [6] |
| Liquid-Liquid Extraction | Human Serum | Trazodone | 92.5 - 96.7 | [5] |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing Trazodone-4,4'-Dimer formation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of Trazodone-4,4'-dimer and other related impurities during sample preparation for analytical studies.
Troubleshooting Guide
Q1: I am observing an unexpected peak in my chromatogram that corresponds to the molecular weight of a Trazodone dimer. What could be the cause?
A1: The appearance of a Trazodone dimer peak, most commonly the this compound, is a known issue arising from the degradation of the parent drug. The primary cause for this is the exposure of Trazodone samples to light, particularly UV light.[1][2][3] Forced degradation studies have demonstrated that Trazodone in solution is highly susceptible to photolytic degradation, leading to the formation of several degradation products, including isomeric dimers.[1][2][3]
Q2: My samples were only exposed to ambient laboratory light. Is that sufficient to cause dimer formation?
A2: Yes, even exposure to ambient or visible light can induce the formation of Trazodone dimers, although the degradation is significantly more pronounced under direct UV light.[3] It is crucial to protect Trazodone samples from all light sources throughout the entire sample preparation process to ensure sample integrity.
Q3: Besides light, are there other factors that could be contributing to the formation of the Trazodone dimer?
A3: While light is the primary catalyst for dimerization, other factors can influence the overall stability of Trazodone and potentially contribute to the formation of various degradation products. These include:
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pH: Trazodone degradation is known to be affected by pH. While it is relatively stable in neutral solutions, acidic and basic conditions can promote hydrolysis and other degradation pathways.[1][3] A patent for a stable liquid formulation of Trazodone hydrochloride suggests maintaining a pH between 5.0 and 6.0 for optimal stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is advisable to keep samples cool and avoid unnecessary exposure to heat during preparation and storage.
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Oxidizing Agents: Trazodone is susceptible to oxidative degradation.[1][3] Contact with oxidizing agents, such as hydrogen peroxide, should be avoided.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: this compound is a photodegradation product of Trazodone. It is formed when two molecules of Trazodone become linked, resulting in a molecule with approximately double the molecular weight of the parent drug. Studies have shown the formation of at least four isomeric dimers of Trazodone upon exposure to light.[1][2]
Q2: How can I confirm that the unexpected peak in my analysis is a Trazodone dimer?
A2: The identity of the peak can be confirmed using mass spectrometry (MS). The mass-to-charge ratio (m/z) of the dimer will be consistent with a doubled molecular weight of Trazodone. Further structural elucidation can be performed using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q3: Are there any commercially available standards for Trazodone dimers?
A3: Yes, several chemical suppliers offer Trazodone dimer impurities as reference standards for analytical purposes. These can be used to confirm the retention time and mass spectral characteristics of the dimer observed in your samples.
Q4: What are the best practices for storing Trazodone stock solutions and prepared samples?
A4: To minimize degradation, Trazodone stock solutions and prepared samples should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. They should be stored at refrigerated temperatures (2-8 °C) and for the shortest possible time before analysis.
Experimental Protocol to Minimize this compound Formation
This protocol outlines the recommended procedure for the preparation of Trazodone samples for analysis by High-Performance Liquid Chromatography (HPLC), with a focus on minimizing the formation of the this compound.
1. Materials and Reagents:
-
Trazodone reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Amber glass vials
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Volumetric flasks (amber or wrapped in foil)
-
Pipettes and tips
-
Aluminum foil
2. Procedure:
-
Step 1: Working Environment
-
Conduct all sample preparation steps under subdued light conditions. Avoid direct sunlight and turn off unnecessary overhead lighting. Use a fume hood with the sash lowered to minimize light exposure.
-
-
Step 2: Preparation of Stock Solution
-
Accurately weigh the required amount of Trazodone reference standard.
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Dissolve the standard in a suitable HPLC-grade solvent in an amber volumetric flask or a flask wrapped in aluminum foil.
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Sonicate briefly if necessary to ensure complete dissolution, avoiding excessive heating.
-
-
Step 3: Sample Dilution
-
Perform all dilutions using amber volumetric flasks or flasks wrapped in foil.
-
Use amber glass vials for storing the final diluted samples.
-
-
Step 4: Sample Storage
-
If immediate analysis is not possible, store the prepared samples at 2-8 °C in a refrigerator, protected from light.
-
Analyze the samples as soon as possible to minimize the risk of degradation.
-
-
Step 5: HPLC Analysis
-
Use an autosampler with a cooled sample tray if available.
-
Ensure the autosampler vials are amber or otherwise protected from light while awaiting injection.
-
Factors Influencing this compound Formation
The following table summarizes the key factors that influence the formation of the this compound and other degradation products during sample preparation.
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| Light Exposure | Direct sunlight, UV light, prolonged exposure to ambient laboratory light. | Work under subdued light, use amber glassware, wrap containers in foil. | Trazodone is highly photosensitive, and light exposure is the primary driver of dimer formation.[1][2][3] |
| pH | Strongly acidic or basic conditions. | Maintain a pH between 5.0 and 6.0. | Trazodone is more stable in a slightly acidic to neutral pH range. Extreme pH values can catalyze hydrolysis and other degradation pathways. |
| Temperature | Elevated temperatures, prolonged storage at room temperature. | Store samples at 2-8 °C. Perform extractions at controlled room temperature. | Higher temperatures can increase the rate of all chemical degradation reactions. |
| Oxidizing Agents | Contact with peroxides and other strong oxidizing agents. | Use fresh, high-purity solvents. Avoid sources of peroxide contamination. | Trazodone is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1][3] |
Visualizations
Caption: Proposed photolytic pathway for this compound formation.
Caption: Recommended workflow for Trazodone sample preparation to minimize dimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Gradient Elution for Separating Trazodone Isomers and Dimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Trazodone isomers and dimers using gradient elution HPLC/UHPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of gradient elution for separating Trazodone isomers and dimers.
Q1: Why am I seeing poor resolution between my Trazodone isomer or dimer peaks?
A1: Poor resolution between closely eluting peaks like isomers and dimers is a common challenge. Several factors in your gradient elution method can contribute to this issue. Consider the following troubleshooting steps:
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Optimize the Gradient Slope: A steep gradient may not provide enough time for the isomers to separate. Try implementing a shallower gradient, which increases the run time but often improves resolution for closely related compounds. For instance, if your initial scouting gradient is 5-95% B over 20 minutes, and the isomers elute close together, try a shallower gradient over a narrower range where the isomers are expected to elute.[1][2]
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Adjust the Mobile Phase Composition:
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Organic Modifier: The choice of organic modifier (e.g., acetonitrile, methanol) can significantly impact selectivity. If you are using acetonitrile, consider trying methanol or a ternary mixture, as this can alter the elution order and improve separation.[3][4]
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pH: The pH of the aqueous portion of your mobile phase is critical, especially for ionizable compounds like Trazodone. A small change in pH can alter the ionization state of the analytes and, consequently, their retention and selectivity. Ensure your mobile phase pH is controlled and stable.[1]
-
-
Modify the Column Temperature: Temperature can influence the selectivity of a separation. Lowering the column temperature can sometimes enhance the resolution of isomers. Conversely, increasing the temperature can improve peak shape and reduce analysis time, but may decrease resolution. Experiment with temperatures in a controlled range (e.g., 25°C to 40°C) to find the optimal balance.[5][6][7]
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Change the Stationary Phase: If optimizing the mobile phase and temperature does not yield the desired resolution, consider a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a different C18 column with alternative bonding chemistry might provide the necessary selectivity for isomer separation.
Q2: My peak shapes for the Trazodone isomers are broad or tailing. What can I do?
A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
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Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain Trazodone and its isomers in a single ionic state. For basic compounds like Trazodone, a mobile phase pH around 8.5 has been shown to be effective.[8]
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Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
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Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
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Contamination: A contaminated guard column or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
Q3: I am observing inconsistent retention times for my Trazodone isomers and dimers from run to run. What is causing this?
A3: Retention time variability can be frustrating and indicates a lack of method robustness. The following factors are common culprits:
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Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift in gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis set and ensure it is thoroughly degassed. Inconsistent mobile phase composition will lead to retention time shifts.
-
Temperature Fluctuations: Maintain a constant and controlled column temperature using a column oven. Even small fluctuations in ambient temperature can affect retention times.[7]
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Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient elution method for Trazodone isomers and dimers?
A1: A good starting point is to perform a "scouting gradient." This involves running a broad linear gradient, for example, from 5% to 95% organic solvent over 20-30 minutes.[1][9] This initial run will help you determine the approximate elution time of your compounds of interest and provide a basis for further optimization. Based on the results of the scouting gradient, you can then develop a more targeted gradient with a shallower slope around the elution time of the Trazodone isomers and dimers to improve resolution.[1]
Q2: What type of HPLC/UHPLC column is suitable for separating Trazodone isomers and dimers?
A2: A reversed-phase C18 column is a common and effective choice for the separation of Trazodone and its related substances. Specifically, a UHPLC column with a smaller particle size (e.g., 1.7 µm) can provide higher efficiency and better resolution. An Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm) has been successfully used for the separation of Trazodone and its photolytic degradation products, including dimer isomers.[8]
Q3: What are the typical mobile phase components for separating Trazodone isomers and dimers?
A3: A common mobile phase for reversed-phase separation of Trazodone consists of an aqueous buffer and an organic modifier. For example, a mobile phase of 10 mM ammonium acetate at pH 8.5 as the aqueous component (Solvent A) and methanol as the organic modifier (Solvent B) has been shown to be effective.[8] Acetonitrile is another common organic modifier that can be used. The choice between methanol and acetonitrile can affect the selectivity of the separation.
Q4: How does the gradient program affect the separation of Trazodone isomers?
A4: The gradient program, which defines the change in mobile phase composition over time, is critical for achieving separation. A shallower gradient slope around the elution window of the isomers will increase the separation time between them, leading to better resolution.[2] A multi-step gradient can also be employed, where a steep gradient is used to quickly elute early and late-eluting impurities, while a shallow gradient is applied specifically for the separation of the isomers of interest.
Experimental Protocols
Protocol 1: UHPLC Method for the Separation of Trazodone and its Photolytic Degradation Products (including Dimer Isomers)
This protocol is based on a validated UHPLC method for the separation of Trazodone and its degradation products, which include four dimer isomers.[8]
Table 1: UHPLC System and Chromatographic Conditions
| Parameter | Value |
| Instrumentation | UHPLC system with a photodiode array (PDA) detector |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 1 µL |
| Sample Diluent | Methanol |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 2 | 20 |
| 10 | 50 |
| 15 | 80 |
| 18 | 90 |
| 20 | 10 |
| 25 | 10 |
Visualizations
Experimental Workflow for Gradient Optimization
Caption: A workflow for optimizing gradient elution to separate Trazodone isomers and dimers.
Troubleshooting Logic for Poor Resolution
Caption: A logical guide for troubleshooting poor resolution in Trazodone isomer separation.
Conceptual Diagram of Trazodone Photolytic Degradation
Caption: Trazodone undergoes photolytic degradation to form various products, including dimer isomers.[8][10]
References
- 1. mastelf.com [mastelf.com]
- 2. More shallow the gradient, the better the resolution? - Chromatography Forum [chromforum.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes (2001) | Lane C. Sander | 50 Citations [scispace.com]
- 7. chromtech.com [chromtech.com]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing reproducibility issues in Trazodone-4,4'-Dimer analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in the analysis of Trazodone-4,4'-Dimer. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound, a known photolytic degradation product of Trazodone.[1][2] Reproducibility problems often stem from pre-analytical sample handling and the inherent stability of the analyte.
Q1: We are observing highly variable concentrations of this compound in our samples, even between replicates. What is the most likely cause?
A1: The most probable cause is the formation of the dimer during sample handling and analysis due to exposure to light. Trazodone is known to degrade and form dimer isomers upon exposure to daylight and UV light.[1][2]
Troubleshooting Steps:
-
Protect from Light: From the moment of sampling through to injection, all samples, standards, and stock solutions must be protected from light. Use amber vials, cover sample trays with UV-blocking shields, and work in a dimly lit environment where possible.
-
Consistent Timing: Ensure that the time from sample preparation to analysis is consistent for all samples in a batch. Prolonged exposure, even to ambient lab lighting, can lead to increased dimer formation.
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Evaluate Sample Matrix: The sample matrix can sometimes influence the rate of photodegradation. If possible, prepare quality control (QC) samples in a matrix that closely mimics the study samples to assess this effect.
Q2: Our this compound peak is broad and shows poor symmetry. What could be the issue?
A2: Poor peak shape for the dimer can be attributed to several factors, primarily related to chromatography.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. For trazodone and its related compounds, a mobile phase pH in the range of 3.0 to 8.5 is often used.[1][2] Ensure the pH of your aqueous mobile phase is consistent and appropriate for the column chemistry. A suboptimal pH can lead to peak tailing.
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Column Selection: A C18 column is commonly used for the separation of trazodone and its degradation products.[1][2] If you are using a different stationary phase, consider if it is optimal for this class of compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
Q3: We are seeing extraneous peaks in our chromatogram that interfere with the this compound peak. How can we resolve this?
A3: Co-eluting peaks can be a significant issue. Forced degradation studies have shown that trazodone can degrade into multiple products, including various dimer isomers.[1][2]
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjusting the gradient profile of your UHPLC method can help to separate the dimer from other impurities. A shallower gradient can improve resolution between closely eluting peaks.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (like QTOF-MS/MS) to confirm the identity of the peak of interest.[1] This can help differentiate the this compound from other isobaric impurities.
-
Sample Preparation: Re-evaluate your sample preparation procedure. If using liquid-liquid extraction or solid-phase extraction, ensure it is selective enough to remove interfering matrix components.
Q4: The sensitivity for the this compound is low and inconsistent. How can we improve it?
A4: Low sensitivity can be an issue when quantifying impurities that are present at low levels.
Troubleshooting Steps:
-
Mass Spectrometry Parameters: Optimize the MS parameters, including the precursor and product ion selection for Multiple Reaction Monitoring (MRM). Ensure the collision energy and other source parameters are optimized for the dimer.
-
Mobile Phase Additives: The choice of mobile phase additive can impact ionization efficiency. Methods often use ammonium acetate or formic acid to improve protonation in positive ion mode.[1][3]
-
Extraction Recovery: Evaluate the extraction recovery of the dimer from the sample matrix. If recovery is low and variable, this will directly impact sensitivity and reproducibility. Consider alternative extraction solvents or methods.
Data Presentation
The following tables summarize typical experimental parameters for the analysis of this compound based on published methods.
Table 1: UHPLC Parameters for Trazodone and Degradation Product Analysis
| Parameter | Typical Value | Reference |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | [1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5 | [1][2] |
| Mobile Phase B | Methanol | [1][2] |
| Flow Rate | 0.25 mL/min | [1][2] |
| Elution Mode | Gradient | [1][2] |
| Detection | UV (e.g., 252 nm) or MS/MS | [4] |
Table 2: Mass Spectrometry Parameters for Trazodone Analysis
| Parameter | Typical Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Precursor Ion (m/z) | 372.2 (for Trazodone) | [5] |
| Product Ion (m/z) | 176.2 (for Trazodone) | [5] |
Note: The specific m/z values for this compound would need to be determined based on its molecular weight and fragmentation pattern.
Experimental Protocols
A detailed methodology for the analysis of this compound is provided below, synthesized from various published methods.
Objective: To develop a reproducible UHPLC-MS/MS method for the quantification of this compound in the presence of Trazodone.
1. Sample Preparation (Under light-protected conditions):
-
Stock Solutions: Prepare stock solutions of Trazodone and a certified this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store these solutions in amber vials at 2-8°C.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase or a solvent mixture compatible with the initial chromatographic conditions.
-
Sample Extraction (from biological matrix):
-
To 500 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
2. UHPLC-MS/MS Analysis:
-
Use the UHPLC and MS parameters outlined in Tables 1 and 2 as a starting point.
-
Develop a gradient elution method that provides adequate separation of Trazodone from the this compound and other potential degradation products.
-
Optimize the MS/MS transitions for the this compound by infusing a standard solution and identifying the most stable and intense precursor and product ions.
3. Method Validation:
-
Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
-
Pay special attention to the stability of the dimer in the analytical solutions over time, especially under different light and temperature conditions.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. jocpr.com [jocpr.com]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of optimal column chemistry for Trazodone impurity analysis
Welcome to the technical support center for Trazodone impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for the accurate and reliable quantification of Trazodone and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Trazodone impurity analysis?
Q2: How do I select an appropriate mobile phase?
A2: Mobile phase selection is critical for achieving optimal separation. A common starting point is a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous phase (water or a buffer).[4][7] The pH of the aqueous phase should be controlled, often using additives like trifluoroacetic acid or a phosphate buffer, to ensure consistent ionization of Trazodone and its impurities, which is crucial for reproducible retention times and peak shapes.[8] For complex separations, a gradient elution may be necessary to resolve all impurities from the main Trazodone peak.
Q3: What are the typical detection wavelengths for Trazodone and its impurities?
A3: Trazodone and its related compounds have UV absorbance maxima that make them suitable for UV detection. Commonly used wavelengths are around 252 nm and 255 nm.[1][3][5][6] It is always recommended to determine the optimal wavelength for your specific impurities by examining their UV spectra.
Q4: What are the critical system suitability parameters to monitor?
A4: Key system suitability parameters include resolution (Rs), tailing factor (T), theoretical plates (N), and reproducibility of retention times and peak areas (%RSD). For impurity methods, the resolution between the main Trazodone peak and the closest eluting impurity is of utmost importance and should typically be greater than 1.5. The tailing factor for the Trazodone peak should ideally be between 0.8 and 1.5 to ensure accurate integration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between Trazodone and an impurity | Inappropriate mobile phase composition or pH. | Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution. Modify the mobile phase pH to alter the ionization and retention of the analytes. |
| Incorrect column chemistry. | If using a C18 column, consider a C8 column for different selectivity. Phenyl-hexyl or cyano phases can also offer alternative selectivities. | |
| Peak tailing for Trazodone or its impurities | Secondary interactions with residual silanols on the silica support. | Use a base-deactivated column or a column with end-capping. Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[5][6] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable retention times | Inconsistent mobile phase preparation or pH. | Ensure accurate and consistent preparation of the mobile phase, including proper buffering. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Inadequate system equilibration. | Equilibrate the column with the mobile phase for a sufficient time before injecting samples. | |
| Ghost peaks | Contamination in the mobile phase, sample, or HPLC system. | Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. |
Experimental Protocols
Below are examples of starting chromatographic conditions for Trazodone impurity analysis based on published methods. These should be considered as starting points and may require further optimization for specific applications.
Method 1: C18-Based Separation
| Parameter | Condition |
| Column | C18 (ODS), 4.6 mm x 250 mm, 10 µm particle size[1][3] |
| Mobile Phase | Methanol:Acetonitrile:Tetrahydrofuran:0.5% Trifluoroacetic acid (180:180:40:600 v/v/v/v)[1][3] |
| Flow Rate | 1.5 mL/min[1][3] |
| Detection | UV at 252 nm[1][3] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | Ambient |
Method 2: C8-Based Separation
| Parameter | Condition |
| Column | C8 (ODS), 4.6 mm x 150 mm[5][6] |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water:Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 255 nm[5][6] |
| Injection Volume | 10 µL[5][6] |
| Column Temperature | Ambient |
Method 3: UHPLC-Based Separation
| Parameter | Condition |
| Column | Acquity UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm particle size[9][10] |
| Mobile Phase A | 10 mM Ammonium acetate, pH 8.5[9][10] |
| Mobile Phase B | Methanol[9][10] |
| Elution | Gradient[9][10] |
| Flow Rate | 0.25 mL/min[9][10] |
| Detection | UV or Mass Spectrometry |
| Column Temperature | Not specified |
Data Presentation: Comparison of Column Chemistries
The following table summarizes the performance of different column chemistries for the separation of Trazodone from its impurities as reported in the literature.
| Column Chemistry | Dimensions | Key Advantages | Considerations | Reference |
| C18 (ODS) | 4.6 mm x 250 mm, 10 µm | Good retention and separation of multiple process-related impurities.[1][3] | Longer run times due to column length and particle size. Potential for peak tailing of basic compounds. | [1][3] |
| C8 (ODS) | 4.6 mm x 150 mm | Effective separation with potentially shorter run times and improved peak shape for basic analytes.[5][6] | May provide less retention for very non-polar impurities compared to C18. | [5][6] |
| UHPLC CSH C18 | 2.1 mm x 100 mm, 1.7 µm | High resolution, fast analysis times, and excellent for separating degradation products.[9][10] | Requires a UHPLC system capable of handling high backpressures. | [9][10] |
Visualizations
The following diagrams illustrate key workflows in the selection of optimal column chemistry for Trazodone impurity analysis.
Caption: A workflow for selecting and optimizing HPLC column chemistry.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. ajper.com [ajper.com]
- 8. aensiweb.com [aensiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Improving resolution between Trazodone-4,4'-Dimer and other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Trazodone and its impurities, with a specific focus on resolving the Trazodone-4,4'-Dimer from other related substances.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and under what conditions is it typically formed?
A1: this compound is a process-related impurity or a degradation product of Trazodone. Dimeric impurities of Trazodone have been observed to form under photolytic stress conditions, as identified in forced degradation studies.[1][2] One study identified four dimer isomers as degradation products when a solution of Trazodone was exposed to UV light.[1][2]
Q2: We are observing co-elution of the this compound with the main Trazodone peak or other impurities. What are the initial steps for troubleshooting?
A2: Co-elution issues involving dimeric and other impurities often stem from suboptimal chromatographic conditions. The initial troubleshooting steps should focus on adjusting the mobile phase composition, pH, and stationary phase. A logical workflow for troubleshooting is outlined in the diagram below.
Q3: Which HPLC/UHPLC columns are recommended for the separation of Trazodone and its impurities, including dimers?
A3: A variety of reversed-phase columns have been successfully employed. C8 and C18 columns are commonly used.[3][4] For challenging separations involving closely related impurities like dimers, a UHPLC column with a smaller particle size (e.g., 1.7 µm) can provide significantly better resolution.[1][2] Specifically, an Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm) has been shown to be effective in separating Trazodone from its photolytic degradation products, including four dimer isomers.[1][2]
Q4: How does the mobile phase pH affect the resolution of Trazodone and its impurities?
A4: The pH of the mobile phase plays a critical role in controlling the retention and selectivity of ionizable compounds like Trazodone and its impurities. Trazodone has a pKa of 6.14.[5] Adjusting the pH can alter the ionization state of the analytes and, consequently, their interaction with the stationary phase. For basic impurities, a higher pH can lead to better peak shape and resolution. For instance, a mobile phase with a pH of 8.5 has been used effectively for separating Trazodone and its degradation products.[1][2] Conversely, other methods have utilized acidic mobile phases, such as those containing trifluoroacetic acid, to achieve good separation.[4] Experimenting with pH is a key step in method development and troubleshooting.
Troubleshooting Guide
Issue: Poor Resolution Between this compound and Other Impurities
This guide provides a systematic approach to improving the chromatographic separation of the this compound from the active pharmaceutical ingredient (API) and other process-related or degradation impurities.
Step 1: Method Assessment and System Suitability
Before making any changes to the method, ensure that the HPLC/UHPLC system is performing optimally.
-
System Suitability Test: Perform a system suitability test to check parameters like theoretical plates, tailing factor, and repeatability.
-
Column Health: Verify the age and performance of the analytical column. A decline in column performance can lead to peak broadening and loss of resolution.
Step 2: Mobile Phase Optimization
Adjusting the mobile phase is often the most effective way to improve resolution.
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
pH Adjustment: As Trazodone and its impurities are basic in nature, small changes in the mobile phase pH can significantly impact selectivity. Explore a pH range from acidic to basic (e.g., pH 3.0 to 9.0), ensuring it is within the stable range for your column.
-
Buffer Concentration: Adjusting the buffer concentration can also influence peak shape and retention.
Step 3: Stationary Phase and Column Parameters
If mobile phase optimization is insufficient, consider changes to the stationary phase and column dimensions.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) to alter selectivity.
-
Particle Size and Column Length: For difficult separations, moving to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm) and a longer length will increase efficiency and resolution. UHPLC systems are particularly well-suited for this.
-
Temperature: Adjusting the column temperature can affect viscosity and mass transfer, which in turn can influence resolution. Experiment with a range of temperatures (e.g., 25°C to 40°C).
Step 4: Gradient Elution Profile
For complex samples with multiple impurities, a gradient elution is often necessary.
-
Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to resolve critical pairs of peaks.
Data Presentation
Table 1: Example HPLC/UHPLC Methods for Trazodone and Impurity Analysis
| Parameter | Method 1 (UHPLC)[1][2] | Method 2 (HPLC)[3] | Method 3 (HPLC)[4] |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | C8 ODS (150 x 4.6 mm) | C18 ODS (250 x 4.6 mm, 10 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5 | Water | 0.5% Trifluoroacetic Acid |
| Mobile Phase B | Methanol | Acetonitrile, THF, Methanol | Acetonitrile, Methanol, THF |
| Elution | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | PDA | 255 nm | 252 nm |
| Column Temp. | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: UHPLC Method for Separation of Trazodone and its Photolytic Degradation Products (Including Dimers)
This protocol is based on the method described by Thummar et al. (2018).[1][2]
1. Materials and Reagents:
-
Trazodone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Formic Acid or Ammonium Hydroxide (for pH adjustment)
2. Chromatographic System:
-
UHPLC system with a PDA detector
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in water and adjust the pH to 8.5 using ammonium hydroxide.
-
Mobile Phase B: Methanol
4. Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 1-5 µL
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 248 nm)
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
5. Sample Preparation:
-
Prepare a stock solution of Trazodone in a suitable solvent (e.g., methanol or mobile phase).
-
For forced degradation studies, expose a solution of Trazodone to UV light to generate the dimeric impurities.
-
Dilute the sample to an appropriate concentration with the mobile phase.
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: General experimental workflow for Trazodone impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
- 5. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method robustness testing for Trazodone-4,4'-Dimer quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method robustness testing of Trazodone-4,4'-Dimer.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing?
A1: Robustness testing evaluates the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.[1] This ensures the method's performance is consistent during routine use and when transferred between different laboratories, instruments, or analysts.[1]
Q2: Which regulatory guidelines should be followed for robustness testing?
A2: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the primary guidance document that outlines the requirements for analytical method validation, including robustness testing.[2][3][4][5]
Q3: What are the typical parameters to investigate during robustness testing for an HPLC method quantifying this compound?
A3: For a High-Performance Liquid Chromatography (HPLC) method, typical parameters to vary include:
-
pH of the mobile phase
-
Composition of the mobile phase (e.g., percentage of organic solvent)
-
Column temperature
-
Flow rate
-
Wavelength of detection[6]
-
Different columns (e.g., different lots or manufacturers)
-
Different instruments
Q4: How are the variations in method parameters selected for a robustness study?
A4: The variations in parameters should be small but deliberate and reflect potential fluctuations that could occur during routine analysis.[1] For example, if the nominal pH of the mobile phase is 7.0, the robustness study might investigate pH values of 6.8 and 7.2.
Q5: What are the acceptance criteria for a successful robustness test?
A5: The acceptance criteria are typically based on system suitability parameters and the precision of the results. Key criteria include:
-
System Suitability: Parameters like resolution between Trazodone and this compound, theoretical plates, and tailing factor should remain within the method's defined limits.
-
Precision: The relative standard deviation (RSD) of the results from the varied conditions should be within an acceptable range, often not more than 2.0%.[6][7]
Troubleshooting Guide
Issue 1: Poor resolution between Trazodone and this compound peaks.
-
Question: My chromatogram shows poor separation between the Trazodone and the this compound peaks. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase Composition: The percentage of the organic solvent in your mobile phase might be too high, leading to rapid elution and poor separation. Try decreasing the organic solvent concentration in small increments.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of both Trazodone and its dimer. Ensure the pH is accurately prepared and consider small adjustments to optimize separation.[8]
-
Column Condition: The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary.[9][10] Using a guard column can help extend the life of your analytical column.[11]
-
Flow Rate: A lower flow rate can sometimes improve resolution. However, be mindful that this will increase the run time.
-
Issue 2: Inconsistent or drifting retention times.
-
Question: The retention times for my analyte peaks are shifting between injections. What should I investigate?
-
Answer:
-
System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analysis. Inadequate equilibration is a common cause of retention time drift.[10]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[10]
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts. Verify that the column oven is maintaining a stable temperature.[8][10]
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, affecting retention times. Perform a pump pressure test and check for any visible leaks.[10]
-
Issue 3: Low peak area or poor sensitivity for this compound.
-
Question: The peak for this compound is very small, or I am having trouble detecting it at low concentrations. How can I improve the signal?
-
Answer:
-
Wavelength of Detection: Ensure you are using the optimal detection wavelength for the dimer. While the parent drug's maximum absorbance wavelength is often used, the dimer may have a slightly different optimal wavelength. A UV scan of a purified dimer standard can confirm this.
-
Injection Volume: Increasing the injection volume can increase the peak response. However, be cautious of overloading the column, which can lead to peak distortion.[8]
-
Sample Concentration: If possible, concentrate the sample to increase the amount of the dimer being injected.
-
Detector Lamp: An aging detector lamp can result in decreased sensitivity. Check the lamp's energy output and replace it if necessary.[10]
-
Issue 4: Tailing or fronting peaks.
-
Question: My peaks are showing significant tailing or fronting. What are the likely causes?
-
Answer:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups.[8]
-
Adjusting the mobile phase pH to suppress silanol ionization can help.[8]
-
Adding a competing base, like triethylamine (TEA), to the mobile phase can also reduce tailing.
-
Column degradation can also be a cause; consider replacing the column.
-
-
Peak Fronting: This is typically a sign of column overloading.[8]
-
Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[8]
-
-
Experimental Protocols
Robustness Testing Protocol for this compound Quantification
This protocol outlines a typical robustness study for an HPLC method. The specific parameters and their variations should be defined based on the developed analytical method.
1. Objective: To assess the reliability of the analytical method for the quantification of this compound under minor variations in chromatographic conditions.
2. Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Reference standards for Trazodone and this compound
-
HPLC-grade solvents and reagents
3. Standard Chromatographic Conditions (Nominal):
-
Mobile Phase: 60% Dibasic potassium phosphate buffer (pH 7.0) and 40% Acetonitrile[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C
-
Detection Wavelength: 248 nm[12]
-
Injection Volume: 15 µL[12]
4. Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 7.0 | 6.8 | 7.2 |
| Acetonitrile (%) | 40% | 38% | 42% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Detection Wavelength (nm) | 248 | 246 | 250 |
5. Experimental Procedure:
-
Prepare a system suitability solution containing Trazodone and this compound.
-
Prepare a test solution of Trazodone containing a known concentration of the this compound.
-
Set up the HPLC system with the nominal chromatographic conditions and perform an initial set of injections to confirm system suitability.
-
For each robustness parameter, vary one parameter at a time as indicated in the table above, while keeping all other conditions at their nominal values.
-
For each condition, inject the system suitability solution and the test solution in replicate (e.g., n=3).
6. Data Analysis and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Resolution (Trazodone and Dimer) | ≥ 2.0 |
| Tailing Factor (Dimer) | ≤ 2.0 |
| Theoretical Plates (Dimer) | ≥ 2000 |
| %RSD of Dimer Area | ≤ 2.0% |
Visualizations
Caption: Workflow for Robustness Testing.
Caption: Troubleshooting Logic for HPLC Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pharmdinfo.com [pharmdinfo.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. jocpr.com [jocpr.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC故障排除指南 [sigmaaldrich.cn]
- 12. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
Optimization of MS/MS parameters for Trazodone-4,4'-Dimer fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the fragmentation of Trazodone and its potential 4,4'-Dimer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ion masses for Trazodone and its dimer?
The expected precursor ions will be the protonated molecules [M+H]⁺ in positive ionization mode. The theoretical masses are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Trazodone | C₁₉H₂₂ClN₅O | 371.86 | 372.2 |
| Trazodone Dimer | C₄₀H₄₆Cl₂N₁₀O₂ | 769.78 | 770.8 (or 385.9 for [M+2H]²⁺) |
Note: The dimer information is based on a known Trazodone impurity, which may be analogous to a 4,4'-Dimer. The doubly charged ion [M+2H]²⁺ may also be observed for the dimer.[1][2][3][4]
Q2: What are typical starting MS/MS parameters for Trazodone analysis?
Published methods for Trazodone can provide a good starting point for optimization. These parameters should be fine-tuned for your specific instrument and experimental conditions.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 372.2 | The mass-to-charge ratio of the protonated Trazodone molecule. |
| Product Ion (Q3) | m/z 176.0 | The most common and stable fragment ion used for quantification. |
| Declustering Potential (DP) | 50 V | Helps to prevent ion clusters from entering the mass spectrometer. |
| Collision Energy (CE) | 65 V | The energy applied to induce fragmentation of the precursor ion. |
| Collision Cell Exit Potential (CXP) | 5 V | The potential applied to extract fragment ions from the collision cell. |
Source: Adapted from a validated HPLC-MS/MS method for Trazodone.[5]
Q3: How should I approach the fragmentation of the Trazodone-4,4'-Dimer?
The fragmentation of the dimer (m/z 770.8) is expected to be more complex than the monomer. Consider the following approaches:
-
Higher Collision Energy (CE): A larger molecule will likely require higher collision energy to induce fragmentation compared to the monomer. Start with the optimized CE for Trazodone and systematically increase it.
-
Stepwise Fragmentation: The dimer may fragment into the Trazodone monomer (m/z 372.2) as a primary product ion. You can perform an MS³ experiment (if available) by isolating m/z 372.2 and fragmenting it further to confirm its identity (e.g., to m/z 176.1).
-
Unique Fragments: Look for unique fragments that arise from the linkage point of the dimer. These will be specific to the dimer and can be valuable for selective monitoring.
Section 2: Experimental Protocols & Workflows
Experimental Workflow for MS/MS Optimization
The following diagram outlines the general workflow for developing and optimizing an LC-MS/MS method for a new compound like the Trazodone dimer.
Caption: General workflow for LC-MS/MS method development and optimization.
Protocol 1: Sample Preparation (from Human Plasma)
For quantitative analysis in a biological matrix, efficient extraction is crucial. Protein precipitation is a common and effective method.
-
Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., Trazodone-d6).[6]
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.[7]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Method Parameters
This protocol provides a starting point for the chromatographic separation of Trazodone and its dimer.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, re-equilibrate. |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, Flow: 600 L/hr |
| Desolvation Temp. | 350 °C |
Note: These parameters are based on published methods for Trazodone and its degradation products and should be optimized.[8]
Section 3: Troubleshooting Guide
Issue: I cannot detect the precursor ion for the Trazodone dimer (m/z 770.8).
-
Potential Cause 1: In-source Fragmentation. The dimer may be unstable and fragmenting in the ionization source before reaching the mass analyzer.
-
Solution: Reduce the source temperature and declustering potential (or equivalent voltage) to provide "softer" ionization conditions.
-
-
Potential Cause 2: Doubly Charged Ion. The dimer may preferentially form a doubly charged ion [M+2H]²⁺ at m/z 385.9.
-
Solution: Scan for the doubly charged species in your MS1 spectrum. If found, select m/z 385.9 as your precursor for MS/MS fragmentation.
-
-
Potential Cause 3: Low Concentration. The dimer may be present at a much lower concentration than the monomer.
-
Solution: Prepare a more concentrated standard of the dimer for initial tuning and optimization.
-
Issue: The signal intensity for my product ions is very low or non-existent.
-
Potential Cause 1: Incorrect Collision Energy. The applied collision energy (CE) may be too low to fragment the precursor or too high, causing complete shattering into very small, undetected fragments.[9]
-
Solution: Perform a collision energy optimization experiment. Infuse the compound and ramp the CE across a wide range (e.g., 10-100 V) while monitoring the product ions to find the optimal value that yields the highest intensity.
-
-
Potential Cause 2: Poor Ionization Efficiency. The compound may not be ionizing efficiently under the current source conditions.[10]
-
Solution: Optimize source parameters such as capillary voltage, gas flows, and temperatures. Try a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective.[10]
-
-
Potential Cause 3: System Contamination. Contaminants can suppress the ionization of the target analyte.[9]
-
Solution: Clean the ion source. Run blank injections to ensure the system is clean. Use high-purity solvents and reagents.
-
Issue: I am observing high background noise or unexpected peaks.
-
Potential Cause 1: Mobile Phase or Sample Contamination. Impurities in solvents, additives, or the sample itself can lead to high background noise.[9]
-
Solution: Use fresh, high-purity LC-MS grade solvents. Check all reagents for purity. Inject a solvent blank to identify the source of contamination.
-
-
Potential Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., plasma) can interfere with the ionization of the target analyte.[11]
-
Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation).
-
Trazodone Fragmentation Logic
The following diagram illustrates the logical fragmentation pathway for Trazodone and a hypothetical pathway for its dimer.
Caption: Logical relationship of precursor to product ions for Trazodone and its dimer.
References
- 1. Trazodone Dimer - Opulent Pharma [opulentpharma.com]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trazodone Dimer | CAS No- NA [chemicea.com]
- 4. Trazodone [webbook.nist.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. zefsci.com [zefsci.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating Assays for Trazodone and its Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Trazodone and its photodegradation-induced dimer. The information presented is collated from peer-reviewed scientific literature to assist in the selection and implementation of robust analytical methods for quality control and stability studies.
Executive Summary
Trazodone, an antidepressant drug, is susceptible to degradation under various stress conditions, notably forming dimer impurities upon exposure to light. The development of a stability-indicating assay method (SIAM) is crucial to accurately quantify Trazodone in the presence of its degradants, ensuring the safety and efficacy of the pharmaceutical product. This guide compares different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods validated for this purpose.
Comparison of Validated Analytical Methods
Several analytical methods have been developed and validated for the determination of Trazodone and its degradation products. The following tables summarize the key parameters of some prominent stability-indicating HPLC and UHPLC methods.
Table 1: Comparison of HPLC Methods for Trazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Bondapack C18 (150 mm x 4.6 mm, 5 µm)[1] | C8 ODS (150 mm x 4.6 mm)[2] | C18 ODS (250 mm x 4.6 mm, 10 µm)[3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)[1] | Acetonitrile:THF:Water:Methanol (300:50:400:250 v/v/v/v) with pH adjusted to 11 with TEA[2] | Methanol:Acetonitrile:THF:0.5% Trifluoroacetic Acid (180:180:40:600 v/v/v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.5 mL/min[3] |
| Detection | Fluorescence (Excitation: 320 nm, Emission: 435 nm)[1] | UV at 255 nm[2] | UV at 252 nm[3] |
| Retention Time (Trazodone) | 2.1 min[1] | Not Specified | Not Specified |
Table 2: Comparison of UHPLC Methods for Trazodone Analysis
| Parameter | Method A |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase | Gradient elution with Solvent A (10 mM ammonium acetate, pH 8.5) and Solvent B (methanol)[4][5] |
| Flow Rate | 0.25 mL/min[4][5] |
| Detection | PDA, QTOF-MS/MS[4][5] |
| Degradation Products Identified | Ten degradation products, including four dimer isomers[4][5] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for a stability-indicating assay of Trazodone.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method in detecting the active pharmaceutical ingredient (API) in the presence of its degradation products.
Stress Conditions:
-
Acid Hydrolysis: Trazodone solution is treated with 3N HCl and refluxed at 70°C for 24 hours.[4]
-
Base Hydrolysis: Trazodone solution is treated with 3N NaOH and refluxed at 70°C for 24 hours.[4]
-
Oxidative Degradation: Trazodone solution is treated with 30% (w/v) hydrogen peroxide at room temperature for 24 hours.[4]
-
Thermal Degradation: The solid drug is exposed to heat.
-
Photolytic Degradation: Solid and solution samples of Trazodone are exposed to UV light (not less than 200 W h m⁻²) and visible light (not less than 1.2 million lux h) in a photo-stability chamber.[4] It has been observed that a solution state sample of the drug was extensively degraded under UV-light (42.5%).[6]
Chromatographic Conditions
The following provides an example of a validated UHPLC method for the separation of Trazodone and its degradation products, including the dimer.
-
Instrument: A UHPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (QTOF-MS/MS).[4][5]
-
Mobile Phase: A gradient elution using:
-
Injection Volume: 1 µL.
-
Column Temperature: 40°C.
-
Detection: PDA detection at a suitable wavelength and mass spectrometric detection for identification of degradation products.
Visualization of Experimental Workflow and Trazodone Dimer
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a stability-indicating assay method for Trazodone.
Caption: General workflow for the validation of a stability-indicating assay.
Trazodone and its Dimer
Under photolytic stress, Trazodone has been shown to form several degradation products, including four isomeric dimers.[4][5] The structure of a Trazodone dimer is provided by various chemical suppliers.
Caption: Formation of Trazodone dimer from Trazodone under photolytic stress.
Conclusion
The selection of an appropriate stability-indicating assay method is critical for the reliable analysis of Trazodone and its degradation products. Both HPLC and UHPLC methods have been successfully validated for this purpose. UHPLC methods, in general, offer advantages in terms of resolution, sensitivity, and analysis time, and have been shown to be effective in separating and identifying multiple degradation products, including isomeric dimers. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in choosing and implementing a method that best suits their specific analytical needs.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. aensiweb.com [aensiweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Impurity Analysis: A Comparative Guide to Analytical Method Validation for Trazodone-4,4'-Dimer
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Trazodone-4,4'-Dimer, a potential impurity in the antidepressant drug Trazodone, in accordance with ICH Q2(R1) guidelines.
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Regulatory bodies, therefore, mandate rigorous control and monitoring of these impurities. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. This guide will delve into the specific application of these principles for the analysis of this compound, a dimeric impurity of Trazodone.
While specific data for a "this compound" is not extensively available in public literature, a study on the photolytic degradation of Trazodone revealed the formation of four isomeric dimer degradation products. A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method was developed to separate and characterize these dimers, providing a strong basis for comparison with other analytical methods used for Trazodone and its related substances.
Comparison of Analytical Methods
The following table summarizes a validated UHPLC method suitable for the analysis of Trazodone dimer impurities and compares it with a typical High-Performance Liquid Chromatography (HPLC) method used for the analysis of Trazodone and its other related compounds.
| Parameter | UHPLC Method for Trazodone Dimers[1][2][3] | Typical HPLC Method for Trazodone and Related Substances[4][5][6] |
| Instrumentation | UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) | HPLC system with a UV detector |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 10 mM ammonium acetate (pH 8.5) and methanol | Isocratic or gradient elution with a mixture of buffers (e.g., phosphate, acetate) and organic solvents (e.g., acetonitrile, methanol) |
| Flow Rate | 0.25 mL/min | 1.0 - 1.5 mL/min |
| Detection | PDA at 252 nm and/or Mass Spectrometry | UV at a specific wavelength (e.g., 255 nm) |
| Run Time | Approximately 15 minutes | Can vary, often longer than UHPLC |
| Key Advantages | Higher resolution and sensitivity, suitable for complex mixtures and trace-level impurities like dimers. Mass spectrometry provides structural information. | Robust, widely available, and suitable for routine analysis of known impurities. |
| Key Disadvantages | Higher initial instrument cost. | Lower resolution compared to UHPLC, may not be suitable for separating closely eluting isomers of dimers. |
Experimental Protocols
UHPLC Method for Trazodone Dimer Impurities[1][2][3]
This method was developed for the separation and characterization of Trazodone and its photolytic degradation products, including four dimer isomers.
-
Chromatographic System: An Acquity UPLC system equipped with a photodiode array detector and coupled to a Q-TOF mass spectrometer.
-
Column: Acquity UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 8.5 with ammonia.
-
Mobile Phase B: Methanol.
-
Gradient Program: A linear gradient from 40% to 85% B over 11 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 252 nm and mass spectrometric detection in positive ion mode.
-
Sample Preparation: Trazodone samples were subjected to photolytic stress to generate the dimer impurities. The stressed samples were then diluted with the mobile phase to an appropriate concentration.
Typical HPLC Method for Trazodone and its Related Substances[4][5][6]
This is a representative HPLC method for the routine analysis of Trazodone and its known process-related impurities.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C8 ODS (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, tetrahydrofuran, and water with a pH-adjusting agent (e.g., triethylamine). A typical composition could be a 30:25:5:40 ratio of acetonitrile, methanol, THF, and water, with the pH adjusted to 11 with TEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at 255 nm.
-
Sample Preparation: A known concentration of the Trazodone sample is prepared in the mobile phase.
ICH Q2(R1) Validation Parameters for this compound Analytical Method
The validation of an analytical method for an impurity like this compound must adhere to the ICH Q2(R1) guidelines. The following table outlines the key validation parameters and the typical acceptance criteria for a quantitative impurity method.
| Validation Parameter | Objective | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To ensure that the signal measured is solely from the this compound and not from other components such as the API, other impurities, or excipients. | The peak for the dimer should be well-resolved from other peaks (Resolution > 1.5). Peak purity analysis should confirm the homogeneity of the dimer peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the dimer and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the dimer for which the method has been shown to be linear, accurate, and precise. | From the reporting threshold of the impurity to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Recovery of the dimer spiked in the sample matrix should be within an acceptable range (e.g., 80-120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-assay precision): RSD ≤ 15% at the limit of quantitation (LOQ), and typically ≤ 5% at higher concentrations. - Intermediate Precision (Inter-assay precision): RSD should be within acceptable limits, demonstrating the method's reproducibility on different days, with different analysts, and on different equipment. |
| Limit of Detection (LOD) | The lowest amount of the dimer in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the dimer in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be acceptable (e.g., ≤ 15%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
| System Suitability | To ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on the day of analysis. | Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of a standard solution should meet predefined criteria. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as per ICH Q2(R1) guidelines.
Caption: Workflow for Analytical Method Validation of this compound according to ICH Q2(R1).
Conclusion
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Trazodone Under Pressure: A Comparative Analysis of Degradation Across Stress Conditions
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like Trazodone under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative analysis of Trazodone's degradation profile when subjected to acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data from published studies.
Trazodone, a widely prescribed antidepressant, exhibits susceptibility to degradation under several stress conditions, leading to the formation of various degradation products. Forced degradation studies are crucial in identifying these potential degradants and developing stability-indicating analytical methods. This analysis synthesizes findings from multiple studies to offer a clear comparison of Trazodone's stability.
Comparative Degradation of Trazodone
The stability of Trazodone varies significantly depending on the nature of the stressor. The following table summarizes the extent of degradation observed under different conditions as reported in various studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Degradation Products Identified | Reference |
| Acid Hydrolysis | 3N HCl | 24 hours | 70°C | 2.8% | DP-4, DP-6 | [1] |
| 0.1M HCl | - | - | Significant Degradation | - | [2] | |
| Alkaline Hydrolysis | 2.0M NaOH | 17 hours | 100°C (boiling water bath) | Complete Degradation | Alkaline Degradate (retention time ~1.2 min) | [3] |
| 0.5M NaOH | - | - | Significant Degradation | - | [2] | |
| Oxidative Degradation | 30% w/v H₂O₂ | 24 hours | Room Temperature | 5.73% | DP-1, DP-2, DP-3 (N-oxides) | [1][4] |
| 3% v/v H₂O₂ | 8 hours | - | Complete Degradation | Oxidative Degradate (retention time ~1.23 min) | [3] | |
| Thermal Degradation | - | - | 105°C | Stable | - | [2] |
| - | - | 70°C | Stable | - | [5] | |
| Photolytic Degradation | UV light (254 nm) | 24 hours | - | 2.3% (in solid state) | - | [6] |
| UV light | - | - | 42.5% (in solution) | DP-5, DP-7, DP-8, DP-9, DP-10 (dimers) | [1] | |
| Visible light | - | - | 1.5% (in solution) | DP-10 | [1] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key forced degradation experiments as described in the literature.
Acid and Alkaline Hydrolysis[1]
-
Acid Hydrolysis: Trazodone is refluxed with 3N hydrochloric acid (HCl) at 70°C for 24 hours.
-
Alkaline Hydrolysis: Trazodone is refluxed with 3N sodium hydroxide (NaOH) at 70°C for 24 hours.
-
Neutralization: After the specified time, the solutions are neutralized to a suitable pH.
-
Analysis: The samples are then diluted with an appropriate solvent and analyzed by a stability-indicating HPLC or UHPLC method.
Oxidative Degradation[1][4]
-
Preparation: Trazodone is treated with 30% (w/v) hydrogen peroxide (H₂O₂).
-
Incubation: The mixture is kept at room temperature for 24 hours.
-
Analysis: The resulting solution is diluted and analyzed using a validated chromatographic method to separate Trazodone from its degradation products.
Photolytic Degradation[1]
-
Sample Preparation: Trazodone samples are prepared in both solid and solution states.
-
Exposure: The samples are placed in a photostability chamber and exposed to UV light (not less than 200 W h m⁻²) and visible light (not less than 1.2 million lux h) as per ICH guidelines.
-
Analysis: Following exposure, the samples are appropriately prepared and analyzed to quantify the extent of degradation and identify photoproducts.
Visualizing the Processes
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of Trazodone.
Caption: Trazodone degradation pathways under different stress conditions.
Conclusion
This comparative analysis reveals that Trazodone is most susceptible to degradation under alkaline, oxidative, and photolytic stress conditions, while it shows greater stability under acidic and thermal stress. The formation of N-oxides under oxidative stress and dimers under photolytic conditions are key degradation pathways.[1][4] These findings are critical for the formulation development, packaging, and storage recommendations for Trazodone-containing products to ensure their quality and stability over their shelf life. The provided experimental protocols and workflows offer a foundational guide for researchers to conduct further stability studies.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. aensiweb.com [aensiweb.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Trazodone Dimer
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of impurities in pharmaceutical products is critical for ensuring their safety and efficacy. Trazodone, an antidepressant medication, can form degradation products, including dimers, under certain stress conditions such as exposure to light. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Trazodone and its dimer, offering insights into the experimental protocols and performance of each technique.
Executive Summary
This guide details and compares HPLC and UPLC methods for the analysis of Trazodone and its related substances, with a particular focus on the Trazodone dimer. UPLC methods generally offer significant advantages in terms of speed, resolution, and sensitivity, making them highly suitable for the analysis of complex impurity profiles. While traditional HPLC methods remain robust and widely used, UPLC technology provides a more efficient approach for modern pharmaceutical analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A typical HPLC method for the analysis of Trazodone and its related substances involves the following parameters:
-
Column: C18, ODS (4.6 mm x 250 mm, 10 µm particle size)[4][5]
-
Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid (e.g., in a ratio of 180:180:40:600 v/v/v/v)[4][5]
Ultra-Performance Liquid Chromatography (UPLC) Method
A UPLC method, particularly suited for resolving complex degradation products like the Trazodone dimer, is detailed below. This method was specifically developed for the separation and characterization of photolytic degradation products of Trazodone.[2][8]
-
Column: Acquity UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm particle size)[2][8]
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate (pH 8.5)
-
Solvent B: Methanol
-
-
Elution: Gradient elution
-
Detection: PDA detector, with further characterization by MS/MS[2]
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the need for high throughput, resolution of complex mixtures, or adherence to established pharmacopeial methods. The following tables summarize the key performance differences between the two techniques for the analysis of Trazodone and its impurities.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC |
| Column Dimensions | 4.6 mm x 250 mm | 2.1 mm x 100 mm |
| Particle Size | 5-10 µm | < 2 µm[9] |
| Operating Pressure | Lower | Significantly Higher |
| Flow Rate | ~1.5 mL/min[4][5] | ~0.25 mL/min[2][8] |
| Analysis Time | ~15 minutes[4][5] | Significantly shorter |
| Solvent Consumption | Higher | Lower[10] |
| Resolution | Good | Excellent, especially for closely eluting peaks[11] |
| Sensitivity | Good | Higher, due to sharper peaks[10][11] |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | HPLC | UPLC |
| Specificity | Method demonstrates good separation of Trazodone from its known impurities.[4] | Method demonstrates separation of Trazodone from ten degradation products, including four dimer isomers.[2] |
| Limit of Detection (LOD) | Typically in the µg/mL range for impurities. | Can achieve lower detection limits due to enhanced sensitivity. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range for impurities. | Can achieve lower quantification limits. |
Experimental Workflow for Method Cross-Validation
The process of cross-validating an analytical method, for instance, when transferring from an HPLC to a UPLC method, follows a structured workflow to ensure the new method provides equivalent or superior results.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of analytical methods is a critical step in modernizing pharmaceutical quality control. For the analysis of Trazodone and its dimer, UPLC technology presents a compelling case for adoption due to its significant improvements in speed, resolution, and sensitivity over traditional HPLC.[10][11][12][13] A study has successfully utilized a UPLC method to separate and identify four Trazodone dimer isomers that were formed under photolytic degradation conditions.[2] While HPLC methods are well-established and reliable for routine analysis, the enhanced capabilities of UPLC are particularly beneficial for in-depth impurity profiling and stability studies where the separation of closely related compounds is essential. The choice of technology will ultimately depend on the specific analytical challenges and the desired efficiency of the laboratory.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. aensiweb.com [aensiweb.com]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
For researchers, scientists, and professionals in drug development, understanding the impurity profile of a drug substance is paramount for ensuring its safety, efficacy, and stability. This guide provides a detailed comparison of Trazodone-4,4'-Dimer against three common process-related impurities: Impurity A, Impurity B, and Impurity C. The information presented is supported by experimental data from published literature to facilitate informed decisions in analytical method development, quality control, and formulation studies.
Trazodone, an antidepressant medication, can degrade or contain process-related impurities that need to be carefully monitored and controlled. Among these are Trazodone Impurity A (Trazodone N-Oxide), Impurity B (Deschloro-Trazodone), and Impurity C (Trazodone 4-Chloro Analog). Furthermore, under certain conditions, such as exposure to light, Trazodone can form dimeric impurities. This guide focuses on a specific photodegradation product, this compound, and compares its characteristics with the aforementioned monomeric impurities.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and Trazodone Impurities A, B, and C, providing a clear and concise overview for easy comparison.
| Property | This compound | Trazodone Impurity A (N-Oxide) | Trazodone Impurity B (Deschloro) | Trazodone Impurity C (4-Chloro Analog) |
| Synonyms | - | 4-(3-chlorophenyl)-1-(3-(3-oxo-[1][2]triazolo[4,3-a]pyridin-2(3H)-yl)propyl)piperazine 1-oxide | 2-(3-(4-phenylpiperazin-1-yl)propyl)-[1][2]triazolo[4,3-a]pyridin-3(2H)-one | 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, hydrochloride (1:1) |
| Molecular Formula | C₄₀H₄₆Cl₂N₁₀O₂ | C₁₉H₂₂ClN₅O₂ | C₁₉H₂₃N₅O | C₁₉H₂₂ClN₅O·HCl |
| Molecular Weight | 769.77 g/mol | 387.87 g/mol [3] | 337.43 g/mol [4] | 371.87 g/mol (free base)[2] |
| Appearance | Not specified in literature | Pale Yellow Solid[3] | White to Off-White Solid[4] | White to Off-White Solid[2] |
Experimental Data and Protocols
The characterization and quantification of Trazodone and its related compounds are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common analytical approach for the separation and quantification of Trazodone and its process-related impurities (A, B, and C) involves reversed-phase HPLC.
Experimental Protocol:
-
Chromatographic System: Agilent 1100 series HPLC with a photodiode array detector.
-
Column: C18 ODS (4.6mm × 250mm, 10µm particle size).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (180:180:40:600 v/v/v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV at 252 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 15 minutes.[1]
This method has been shown to effectively separate Trazodone from Impurities A, B, and C with good resolution.[1]
UHPLC-QTOF-MS/MS for the Characterization of Photodegradation Products
Forced degradation studies are crucial for identifying potential degradation products. A study on the photolytic degradation of Trazodone revealed the formation of four dimeric isomers. The major isomer, this compound, was isolated and characterized.[5]
Experimental Protocol:
-
Chromatographic System: Acquity UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Column: Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: Gradient elution using Solvent A (10 mM ammonium acetate, pH 8.5) and Solvent B (methanol).[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Mass Spectrometry: QTOF-MS/MS for identification and structural elucidation of the degradation products.[5]
The major dimer (DP-10) was isolated using preparative HPLC and its structure was confirmed by proton and carbon NMR.[5]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved, the following diagrams are provided in DOT language.
Caption: Trazodone's multifaceted mechanism of action.
Caption: Workflow for impurity analysis and comparison.
Conclusion
The effective control of impurities is a critical aspect of pharmaceutical development and manufacturing. While Trazodone Impurities A, B, and C are well-documented process-related impurities, the formation of dimeric species like this compound under specific stress conditions such as photolysis presents an additional analytical challenge. The data and protocols summarized in this guide provide a foundational understanding for researchers to develop and validate robust analytical methods for the comprehensive impurity profiling of Trazodone. The distinct molecular weights and potential chromatographic behaviors of the dimer compared to the monomeric impurities necessitate the use of high-resolution analytical techniques for accurate identification and quantification. This comparative guide serves as a valuable resource for ensuring the quality and safety of Trazodone-containing pharmaceutical products.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. jocpr.com [jocpr.com]
Inter-Laboratory Comparison of Trazodone-4,4'-Dimer Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Trazodone-4,4'-Dimer, a potential impurity and degradation product of the antidepressant drug Trazodone. In the absence of a formal inter-laboratory round-robin study for this specific analyte, this document synthesizes and compares data from published, validated analytical methods for Trazodone and its related substances. The performance characteristics of various High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are presented to assist researchers in selecting and implementing a suitable analytical strategy.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods reported in the literature for the analysis of Trazodone and its impurities. While not specific to this compound, these methods demonstrate the capability to separate and quantify structurally related compounds and serve as a strong basis for developing a specific assay for the dimer.
| Method | Analyte(s) | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | LOD/LOQ | Reference |
| HPLC | Trazodone HCl and 3 related impurities | Not Specified | < 2.0% | 98.0 - 102.0% | LOD/LOQ established | [1] |
| HPLC | Trazodone HCl and 3 related impurities | Not Specified | Not Specified | Not Specified | LOD/LOQ established | [2] |
| UHPLC-QTOF-MS/MS | Trazodone and 10 degradation products (including 4 dimers) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| LC-MS/MS | Trazodone | 10.001 – 3036.634 ng/ml | Intra-day: 2.2 - 7.2%, Inter-day: 1.8 - 10.5% | Intra-day: 91.5 - 104.3%, Inter-day: 89.6 - 105.8% | LOQ: 10.001 ng/ml | [4] |
| LC-MS/MS | Trazodone | 5 - 3000 ng/mL | Not Specified | Not Specified | Not Specified | [5] |
| UHPLC-UV | Trazodone HCl | Not Specified | 0.20% | Not Specified | LOQ: 0.4866 µg/ml | [6] |
| RP-HPLC | Trazodone HCl | 20 - 100 µg/ml | Not Specified | 97.65% | Not Specified | [7] |
| HPLC | Trazodone HCl | 05 - 15 ug/ml | < 2.0% | 99.6 - 99.9% | LOD: 0.05 µg/ml, LOQ: 0.01 µg/ml | [8] |
Experimental Protocols
Detailed methodologies from key studies are provided below to guide the development and validation of an analytical method for this compound.
1. UHPLC Method for Separation of Trazodone and its Degradation Products[3]
-
Instrumentation: Acquity UPLC system coupled with a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS).
-
Column: Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 μm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate, pH 8.5.
-
Solvent B: Methanol.
-
-
Elution: Gradient elution.
-
Flow Rate: 0.25 mL min−1.
-
Significance: This method successfully separated Trazodone from ten of its degradation products, including four isomeric dimers, demonstrating its potential for specific quantification of this compound.
2. LC-MS/MS Method for Determination of Trazodone in Human Plasma[4]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Extraction: Liquid-liquid extraction.
-
Column: Inertsil C8 (50×4.6 mm, 3 µm).
-
Mobile Phase: 2 mM Ammonium Acetate (pH 4.00) and an organic mixture (Acetonitrile:Methanol, 80:20) in a 10:90 ratio.
-
Flow Rate: 0.9 ml/min.
-
Detection: Tandem mass spectrometer using positive electro-spray ionization in multiple reaction monitoring (MRM) mode.
-
Significance: Provides a highly sensitive and specific method for quantifying Trazodone, which can be adapted for its dimer by optimizing MRM transitions.
3. HPLC Method for Trazodone Hydrochloride and its Impurities[1]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: C8 ODS (150X4.6mm).
-
Mobile Phase: Acetonitrile (300ml), THF (50ml), water (400ml), and methanol (250 ml), with pH adjusted to 11 by TEA.
-
Flow Rate: 1 ml/min.
-
Detection: UV at 255nm.
-
Significance: A simple isocratic HPLC method validated for the determination of process-related impurities of Trazodone.
Visualizations
The following diagrams illustrate a typical experimental workflow for the analysis of Trazodone impurities and a logical comparison of key analytical method parameters.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jocpr.com [jocpr.com]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Trazodone and Its Derivatives: A Comparative Guide to Assay Performance
While specific public data on the linearity, accuracy, and precision of an assay for Trazodone-4,4'-Dimer remains elusive, this guide provides a comparative overview of validated analytical methods for the parent drug, Trazodone, and its primary metabolite, m-chlorophenylpiperazine (m-CPP). The performance characteristics detailed herein serve as a crucial benchmark for researchers, scientists, and drug development professionals, offering insights into the expected analytical rigor for related compounds, including potential dimeric impurities.
Comparative Analysis of Assay Performance
The following tables summarize the linearity, accuracy, and precision data from various published analytical methods for Trazodone and its major metabolite, m-CPP. These methods, employing techniques such as High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are commonly used for the bioanalysis of small molecules in complex matrices like human plasma.
Table 1: Linearity of Trazodone and m-CPP Assays
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
| Trazodone | HPLC | Serum/Urine | 0.6 - 10 µg/mL[1] | Not Reported |
| m-CPP | HPLC | Serum/Urine | 1.2 - 20 µg/mL[1] | Not Reported |
| Trazodone | LC-MS/MS | Human Plasma | 10.001 - 3036.634 ng/mL | 0.9994 |
| Trazodone | HPLC-fluorescence | Human Plasma | 5.0 - 2486 ng/mL | Not Reported |
| Trazodone | LC-MS | Human Plasma | 1 - 3000 ng/mL | Not Reported |
| Trazodone | RP-HPLC | Pharmaceutical Formulation | 20 - 100 µg/ml | Not Reported |
Table 2: Accuracy and Precision of Trazodone and m-CPP Assays
| Analyte | Method | Matrix | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Trazodone | LC-MS/MS | Human Plasma | LQC, MQC, HQC | Intra-day: 91.5% to 104.3% Inter-day: 89.6% to 105.8% | Intra-day: 2.2% to 7.2% Inter-day: 1.8% to 10.5% |
| Trazodone | HPLC-fluorescence | Human Plasma | Three concentrations | Intra- and Inter-day: 96.7% to 104.2% | Intra- and Inter-day: 2.9% to 3.7% |
| Trazodone | LC-MS | Human Plasma | Not Specified | Intra- and Inter-day: 96.5% to 103.4% | Intra- and Inter-day: <5% |
| Trazodone | HPLC | Pharmaceutical Formulation | Not Specified | 97.65% | Not Reported |
| Trazodone | HPLC with fluorescence detection | Pharmaceutical Formulation | Not Specified | Not Reported | Intra-day: 0.587% Inter-day: 0.978%[2] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Experimental Protocols
The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data. The following protocols for determining linearity, accuracy, and precision are based on established regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).
Experimental Workflow for Bioanalytical Method Validation
Caption: A generalized workflow for bioanalytical method validation.
Linearity
Objective: To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.
Protocol:
-
Preparation of Calibration Standards: A series of at least six to eight calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. The concentration range should encompass the expected concentrations in the study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Analysis: The calibration standards are analyzed according to the established analytical method.
-
Data Evaluation: A calibration curve is generated by plotting the analyte response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration. The linearity is typically evaluated by a weighted linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. The calibration curve should be reproducible over multiple runs.
Accuracy
Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.
Protocol:
-
Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.
-
Analysis: At least five replicates of each QC concentration level are analyzed in multiple runs on different days.
-
Data Evaluation: The mean concentration for each QC level is calculated and compared to the nominal concentration. The accuracy is expressed as the percentage of the nominal value. For bioanalytical methods, the mean value should typically be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.
Precision
Objective: To assess the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Protocol:
-
Sample Preparation and Analysis: The same QC samples prepared for the accuracy assessment are used.
-
Data Evaluation: Precision is evaluated at two levels:
-
Intra-run precision (repeatability): Determined by analyzing multiple replicates of each QC concentration level within the same analytical run.
-
Inter-run precision (intermediate precision): Determined by analyzing the QC samples on different days with different analysts and/or equipment if possible.
-
-
Calculation: Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The %RSD should typically not exceed 15% for the QC samples, except for the LLOQ, where it should not exceed 20%.
Conclusion
While a dedicated assay for this compound with published performance data is not currently available, the extensive validation data for Trazodone and its primary metabolite, m-CPP, provide a robust framework for what to expect from a well-characterized analytical method. The principles of linearity, accuracy, and precision, as outlined in the provided protocols and exemplified by the compiled data, are fundamental to the development of any reliable quantitative assay for pharmaceutical compounds and their related substances. Researchers developing methods for Trazodone dimers or other related impurities should aim to achieve similar or better performance metrics to ensure data integrity and meet regulatory expectations.
References
Quantitative Analysis of Trazodone and Related Compounds: A Comparative Guide to Detection and Quantification Limits
This information serves as a valuable reference point for researchers developing and validating analytical methods for Trazodone and its derivatives. The presented data, extracted from a range of studies, highlights the sensitivity of different analytical techniques.
Comparative Limit of Detection (LOD) and Limit of Quantification (LOQ) Data
The following table summarizes the LOD and LOQ values for Trazodone and a related impurity, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl), obtained using different analytical instruments and methods. This comparative data can help in selecting an appropriate analytical technique based on the required sensitivity.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Trazodone | HPTLC | Human Serum | 0.016 ng/μL | 0.048 ng/μL |
| Trazodone | LC-MS | Human Plasma | 0.3 ng/mL | 1 ng/mL |
| 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) | LC-MS/MS | Trazodone Drug Substance | 0.01 ppm | 0.03 ppm |
| Trazodone Hydrochloride | UV-Spectrophotometry (Method I) | Bulk and Pharmaceutical Dosage Form | 0.29 µg/ml | 0.88 µg/ml |
| Trazodone Hydrochloride | UV-Spectrophotometry (Method II - AUC) | Bulk and Pharmaceutical Dosage Form | 0.27 µg/ml | 0.84 µg/ml |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for determining LOD and LOQ for Trazodone and its related compounds based on the cited literature.
High-Performance Thin-Layer Chromatography (HPTLC) for Trazodone in Human Serum[1][2]
-
Sample Preparation: Trazodone is extracted from human serum using a mixture of n-hexane and isoamyl alcohol (99:1).
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, acetone, ethanol, and ammonium hydroxide in a ratio of 9:7:2:0.5 (v/v/v/v).
-
-
Detection: Densitometric evaluation is carried out at a wavelength of 290 nm.
-
LOD and LOQ Calculation: The LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve using the formulae LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slope of the calibration curves.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trazodone in Human Plasma[3]
-
Sample Preparation: Protein precipitation from plasma samples is performed using acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
-
Detection: Quantification is performed in the multiple reaction monitoring (MRM) mode.
-
LOD and LOQ Calculation: The LOD is defined as the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Genotoxic Impurity in Trazodone[4]
-
Sample Preparation: The Trazodone active pharmaceutical ingredient (API) is dissolved to a concentration of 5.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 symmetry column (100 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: A mixture of 5.0 mM ammonium acetate and acetonitrile (30:70, v/v).
-
-
Detection: A triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
LOD and LOQ Calculation: LOD and LOQ are determined based on the signal-to-noise ratio, typically with LOD at a signal-to-noise ratio of 3 and LOQ at a signal-to-noise ratio of 10.
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method validation process.
Caption: Workflow for LOD and LOQ Determination.
A Head-to-Head Comparison of UV and MS Detection for Trazodone Dimer Analysis
In the landscape of pharmaceutical analysis, the choice of detector is paramount to ensuring the accuracy, sensitivity, and specificity of analytical methods. This is particularly crucial when monitoring impurities and degradation products, such as the trazodone dimer, which can impact the safety and efficacy of the final drug product. This guide provides a detailed head-to-head comparison of two common detection techniques, Ultraviolet (UV) and Mass Spectrometry (MS), for the quantitative analysis of the trazodone dimer.
The selection between UV and MS detection for the analysis of trazodone and its related compounds, including the dimer, hinges on the specific requirements of the assay. While UV detection is a robust and cost-effective technique suitable for routine analysis where sensitivity is not the primary concern, MS detection, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural elucidation.
Quantitative Performance Comparison
Table 1: Performance Characteristics of HPLC-UV for Trazodone Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 24 - 4,100 ng/mL | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive to 20 ng/mL | [3] |
| Limit of Quantification (LOQ) | 24 ng/mL | [1][2] |
| Precision (%RSD) | < 5.6% | [4] |
| Accuracy (% Recovery) | > 91% | [4] |
Table 2: Performance Characteristics of LC-MS/MS for Trazodone Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 10.0 - 3000.0 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.2 - 10 ng/mL | [5][6] |
| Precision (%CV) | < 11% | [6] |
| Accuracy | 89.6% to 105.8% | [6] |
From this data, it is evident that LC-MS/MS offers a significantly lower limit of quantification, making it the more sensitive technique.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of trazodone and its dimer by both HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength where trazodone and its dimer exhibit significant absorbance, often around 254 nm.[7]
-
Sample Preparation: A simple dilution of the sample in the mobile phase may be sufficient for bulk drug analysis. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]
LC-MS/MS Method
-
Chromatographic System: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 column (e.g., Acquity UPLC CSH C18, 100 × 2.1 mm, 1.7 μm) is suitable.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier like ammonium acetate and an organic component such as methanol or acetonitrile is often employed.[8]
-
Flow Rate: A lower flow rate, such as 0.25 mL/min, is typical for UHPLC applications.[8]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer like a QTOF-MS/MS can be used.[8]
-
Ionization: Positive electrospray ionization (ESI) is a common mode for trazodone and its related compounds.[6]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the trazodone dimer are monitored for enhanced selectivity and sensitivity.[6]
-
Sample Preparation: Similar to the HPLC-UV method, sample preparation can range from simple dilution to more extensive extraction procedures depending on the sample matrix.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key differences between the two detection methods, the following diagrams are provided.
Objective Comparison and Conclusion
UV Detection:
UV detection is a well-established, economical, and robust technique for the analysis of compounds that possess a chromophore, which both trazodone and its dimer do. It is relatively simple to operate and maintain, making it a workhorse in many quality control laboratories for routine analyses where high sensitivity is not a prerequisite. However, its major limitation is its lack of specificity. Co-eluting impurities that also absorb at the analytical wavelength can interfere with the quantification of the trazodone dimer, potentially leading to inaccurate results.
MS Detection:
Mass spectrometry offers significantly higher sensitivity and selectivity compared to UV detection.[9][10] By monitoring a specific mass-to-charge ratio (m/z) of the trazodone dimer, and in the case of tandem MS, a specific fragmentation pattern, interferences from co-eluting compounds can be virtually eliminated.[11][12] This makes MS the ideal choice for trace-level analysis of impurities and for methods that require a high degree of confidence in the identity of the analyte. Furthermore, MS provides valuable structural information that can be used to confirm the identity of the dimer and other related substances.[12] The primary drawbacks of MS are the higher initial instrument cost and the need for more specialized operator training.
Recommendation:
For routine quality control testing where the levels of the trazodone dimer are expected to be well above the detection limits of UV and the method has been validated for specificity, UV detection can be a cost-effective and reliable choice.
However, for applications requiring high sensitivity, such as in stability studies where very low levels of degradation products need to be monitored, for definitive identification and structural confirmation, or in complex matrices where specificity is a concern, MS detection is unequivocally the superior technique. The enhanced selectivity and sensitivity of MS provide a higher level of confidence in the analytical results, which is critical in a regulated pharmaceutical environment. The use of LC-MS/MS is particularly advantageous for the analysis of trace amounts of analytes in complex matrices.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. ikprress.org [ikprress.org]
- 3. Trazodone--a new assay procedure and some pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. netpharmalab.es [netpharmalab.es]
- 10. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Trazodone-4,4'-Dimer
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. Trazodone, an antidepressant drug, can form various degradation products, including the Trazodone-4,4'-Dimer, particularly under photolytic stress. The specificity and selectivity of analytical methods are paramount for distinguishing and quantifying this dimer from the active pharmaceutical ingredient (API) and other related substances. This guide provides a comparative overview of two prominent analytical techniques: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) and a conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Method Comparison: UHPLC-QTOF-MS/MS vs. HPLC-UV
The primary challenge in the analysis of this compound lies in its structural similarity to other degradation products and the parent drug. The choice of analytical method significantly impacts the ability to selectively detect and accurately quantify this specific impurity.
Quantitative Data Summary
The following tables summarize the key performance parameters of a validated UHPLC-QTOF-MS/MS method specifically developed for the characterization of Trazodone degradation products, including the dimer, and a representative stability-indicating HPLC-UV method for Trazodone and its impurities.
| Parameter | UHPLC-QTOF-MS/MS | HPLC-UV | Remarks |
| Specificity | High. Confirmed by mass accuracy and fragmentation patterns. Able to distinguish between four dimer isomers.[1][2] | Moderate. Based on chromatographic resolution from other known impurities. Potential for co-elution with unknown degradants.[3][4] | Mass spectrometry provides an orthogonal detection method, significantly enhancing specificity. |
| Selectivity | Excellent. The method can selectively quantify the dimer in the presence of the API and ten other degradation products.[1][2] | Good. The method is selective for Trazodone and its three known process-related impurities.[3][4] | The selectivity of the HPLC-UV method for the dimer is not explicitly reported and may be limited. |
| Limit of Detection (LOD) | Not explicitly reported for the dimer, but high sensitivity is inherent to the technique. | Reported for Trazodone and its related impurities, typically in the µg/mL range.[3] | LC-MS/MS methods generally offer significantly lower LODs than HPLC-UV methods. |
| Limit of Quantification (LOQ) | Not explicitly reported for the dimer. | Reported for Trazodone and its related impurities, typically in the µg/mL range.[3] | Lower LOQs are expected with the UHPLC-QTOF-MS/MS method. |
| Chromatographic Conditions | UHPLC-QTOF-MS/MS | HPLC-UV |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[1][2] | C8 ODS (150 x 4.6 mm)[3] |
| Mobile Phase | Gradient elution with 10 mM ammonium acetate (pH 8.5) and methanol.[1][2] | Isocratic elution with a mixture of acetonitrile, THF, water, and methanol, with pH adjusted by TEA.[3] |
| Flow Rate | 0.25 mL/min[1][2] | 1 mL/min[3] |
| Detection | QTOF-MS/MS in positive ion mode.[1][2] | UV detection at 255 nm.[3] |
| Run Time | Short, typical for UHPLC methods. | Longer than UHPLC methods. |
Experimental Protocols
UHPLC-QTOF-MS/MS Method for this compound
This method was developed for the separation and characterization of photolytic degradation products of Trazodone.[1][2]
-
Sample Preparation: Trazodone samples were subjected to photolytic stress to induce the formation of degradation products, including the dimer.
-
Chromatographic System: An Acquity UPLC system was used.
-
Column: Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium acetate in water, pH 8.5.
-
Solvent B: Methanol.
-
A gradient elution program was used.
-
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and characterization.
-
Specificity and Selectivity Determination: The specificity of the method was established by the high mass accuracy of the QTOF-MS, which allowed for the confident identification of the dimer and its isomers based on their elemental composition. The selectivity was demonstrated by the baseline separation of the dimer peaks from Trazodone and other degradation products in the chromatogram. The fragmentation patterns obtained from MS/MS analysis provided further structural confirmation, enhancing the method's specificity.
Stability-Indicating HPLC-UV Method for Trazodone and its Impurities
This method was validated for the quantitative determination of Trazodone Hydrochloride and its process-related impurities.[3]
-
Sample Preparation: Standard and sample solutions of Trazodone hydrochloride and its known impurities were prepared in the mobile phase.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C8 ODS column (150 x 4.6 mm).
-
Mobile Phase: A mixture of 300ml acetonitrile, 50ml THF, 400ml water, and 250 ml methanol, with the pH adjusted to 11 using triethylamine (TEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 255 nm.
-
Specificity and Selectivity Determination: Specificity was assessed by injecting the diluent, Trazodone, and its known impurities individually and in a mixture to ensure that they are well-resolved from each other. Forced degradation studies were performed to demonstrate that the method is stability-indicating, meaning it can separate the main peak from the degradation product peaks. The selectivity is established by the chromatographic separation achieved.
Visualizing the Methodologies
Experimental Workflow for UHPLC-QTOF-MS/MS Analysis
Caption: Workflow for the analysis of this compound using UHPLC-QTOF-MS/MS.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of Trazodone impurities using HPLC-UV.
Conclusion
For the specific and selective analysis of this compound, the UHPLC-QTOF-MS/MS method offers significant advantages over conventional HPLC-UV methods. Its superior specificity, stemming from the combination of chromatographic separation with high-resolution mass spectrometry, allows for the unambiguous identification and differentiation of the dimer from other closely related structures, including its isomers. The enhanced selectivity ensures accurate quantification even in complex matrices containing multiple degradation products.
While a validated stability-indicating HPLC-UV method is suitable for the routine quality control of Trazodone and its known process impurities , its applicability for the specific analysis of the this compound may be limited. The reliance solely on chromatographic retention time for identification makes it susceptible to co-elution issues with unknown or isomeric impurities.
Therefore, for research, development, and in-depth stability studies where the accurate identification and quantification of specific degradation products like the this compound are crucial, the use of a highly specific and selective method such as UHPLC-QTOF-MS/MS is strongly recommended. For routine quality control where the primary focus is on the quantification of the API and a limited number of well-characterized impurities, a validated stability-indicating HPLC-UV method can be a reliable and cost-effective choice.
References
- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
A Comparative Guide to the Pharmacokinetics of Trazodone and its Putative Dimer, Trazodone-4,4'-Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known pharmacokinetic profile of the parent drug, Trazodone. Currently, there is a notable absence of published experimental data on the pharmacokinetics of Trazodone-4,4'-Dimer. Consequently, this document serves a dual purpose: first, to present a comprehensive summary of Trazodone's absorption, distribution, metabolism, and excretion (ADME) characteristics, and second, to propose a robust experimental framework for the future pharmacokinetic assessment of this compound in direct comparison to its parent compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Trazodone based on extensive clinical and preclinical data. The corresponding values for this compound remain to be determined.
| Pharmacokinetic Parameter | Trazodone (Parent Drug) | This compound |
| Absorption | ||
| Bioavailability (F) | 63-91% (oral)[1] | Data Not Available |
| Time to Peak (Tmax) | ~1 hour (fasting), ~2 hours (with food)[2][3] | Data Not Available |
| Cmax (100 mg dose, fed) | ~1.47 µg/mL[1][4] | Data Not Available |
| Effect of Food | Increases absorption up to 20%, decreases Cmax, and delays Tmax[2][3][4] | Data Not Available |
| Distribution | ||
| Volume of Distribution (Vd) | 0.47 to 0.84 L/kg[1] | Data Not Available |
| Protein Binding | 89-95%[1][5][6] | Data Not Available |
| Metabolism | ||
| Primary Pathway | Extensive hepatic metabolism[5][7] | Data Not Available |
| Key Enzymes | Cytochrome P450 3A4 (CYP3A4) is the major enzyme[1][5][7][8] | Data Not Available |
| Active Metabolite | m-chlorophenylpiperazine (m-CPP)[1][5][8] | Data Not Available |
| Excretion | ||
| Primary Route | Renal (70-75% as metabolites)[1][6] | Data Not Available |
| Fecal Excretion | ~21%[1] | Data Not Available |
| Unchanged in Urine | < 1%[1][6] | Data Not Available |
| Elimination Half-life (t½) | Biphasic: Initial phase 3-6 hours, Terminal phase 5-9 hours[1][2][5][6] | Data Not Available |
| Total Body Clearance | ~5.3 L/hr[1][4] | Data Not Available |
Experimental Protocols
To address the data gap for this compound, a comparative in vivo pharmacokinetic study is necessary. The following protocol outlines a standard methodology for such an investigation in a preclinical rodent model.
Protocol: Comparative Oral Pharmacokinetic Study in Rats
1. Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F) of Trazodone and this compound following oral and intravenous administration.
2. Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Groups:
-
Group 1: Trazodone, 10 mg/kg, oral gavage (p.o.)
-
Group 2: Trazodone, 2 mg/kg, intravenous bolus (i.v.)
-
Group 3: this compound, 10 mg/kg, p.o.
-
Group 4: this compound, 2 mg/kg, i.v.
-
-
Formulation:
-
Oral: Suspension in 0.5% methylcellulose in water.
-
Intravenous: Solution in saline with 5% DMSO and 10% Solutol HS 15.
-
3. Experimental Procedure:
-
Acclimatization: Animals are acclimatized for one week prior to the study with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Animals are fasted overnight before oral dosing. The respective formulations are administered at the specified doses.
-
Blood Sampling:
-
Serial blood samples (~150 µL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples are collected into heparinized tubes and immediately centrifuged (4000 rpm for 10 min at 4°C) to separate plasma.
-
Plasma is stored at -80°C until analysis.
-
4. Bioanalytical Method:
-
Technique: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method will be used to quantify the concentrations of Trazodone and this compound in plasma samples.
-
Sample Preparation: Protein precipitation with acetonitrile containing an internal standard.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters to be calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), terminal elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Bioavailability (F): Calculated using the formula: F (%) = [AUC(oral) / AUC(i.v.)] x [Dose(i.v.) / Dose(oral)] x 100.
Visualizations: Signaling Pathways and Experimental Workflow
Trazodone's Primary Mechanism of Action
Trazodone's therapeutic effects are primarily attributed to its dual action as an antagonist at the serotonin 5-HT2A receptor and the alpha-1 adrenergic receptor.[9][10][11][12][13] This antagonism modulates downstream signaling cascades, contributing to its antidepressant and sedative properties.
Workflow for Comparative Pharmacokinetic Assessment
The logical flow for a preclinical study designed to compare the pharmacokinetic profiles of Trazodone and its dimer is outlined below. This workflow ensures a systematic approach from study design to final data interpretation.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Comparative Fragmentation Analysis of Trazodone Dimer Isomers by MS/MS
A detailed guide for researchers, scientists, and drug development professionals on the comparative tandem mass spectrometry (MS/MS) fragmentation analysis of trazodone dimer isomers, providing supporting experimental data and methodologies.
This guide presents a comparative analysis of the fragmentation patterns of four trazodone dimer isomers, identified as photodegradation products. The data herein is crucial for the identification and characterization of these impurities in drug stability studies. The information is based on the findings from a study by Thummar et al. (2018), which utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) for the separation and characterization of these isomers.[1][2]
Comparative Fragmentation Data of Trazodone Dimer Isomers
Four isomeric dimers of trazodone, designated as DP-7, DP-8, DP-9, and DP-10, were identified with a protonated molecular ion [M+H]⁺ at an m/z of 743.3035. While the precursor ion is the same for all four isomers, their fragmentation patterns exhibit key differences, allowing for their distinction. The major fragment ions observed in the MS/MS spectra are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Isomers Exhibiting Fragment |
| 743.3035 | 538.2245 | C₂₉H₃₂ClN₆O₃ | DP-7, DP-8, DP-9, DP-10 |
| 743.3035 | 435.1511 | C₂₂H₂₄ClN₆O | DP-7, DP-8, DP-9, DP-10 |
| 743.3035 | 372.1586 | C₁₉H₂₃ClN₅O | DP-7, DP-8, DP-9, DP-10 |
| 743.3035 | 205.1106 | C₁₁H₁₄ClN₂ | DP-7, DP-8, DP-9, DP-10 |
| 743.3035 | 176.0815 | C₁₀H₁₁N₃O | DP-7, DP-8, DP-9, DP-10 |
| 743.3035 | 163.0682 | C₈H₈ClN | DP-7, DP-8, DP-9, DP-10 |
Note: While the major fragments are common to all four isomers, their relative intensities may vary, which can be used as a distinguishing feature. The study by Thummar et al. (2018) provides further details on these subtle differences.
Proposed Fragmentation Pathway
The fragmentation of the trazodone dimer isomers is initiated by the cleavage of the bond linking the two trazodone moieties. This is followed by characteristic cleavages within the trazodone structure, such as the loss of the triazolopyridine ring and fragmentation of the piperazine ring.
Experimental Protocols
The following experimental protocol is based on the methodology described by Thummar et al. (2018) for the analysis of trazodone and its degradation products.[1][2]
1. Sample Preparation (Photodegradation Study)
-
A solution of trazodone hydrochloride (1 mg/mL) was prepared in methanol.
-
The solution was exposed to sunlight for a specified duration to induce photodegradation.
-
Aliquots of the stressed solution were withdrawn at various time points, diluted with the mobile phase, and subjected to UHPLC-MS/MS analysis.
2. UHPLC-QTOF-MS/MS Analysis
-
Instrumentation: An Acquity UPLC system coupled to a Xevo G2-S QTOF mass spectrometer (Waters Corporation).
-
Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient program was used to achieve separation of the isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
MS Scan Range: m/z 50–1200.
-
MS/MS: Collision-induced dissociation (CID) was performed using argon as the collision gas, with varying collision energies to obtain fragment ion spectra.
-
References
A Comparative Guide to the Purity Validation of Trazodone-4,4'-Dimer Reference Standard
For researchers, scientists, and drug development professionals, the purity and accurate characterization of reference standards are paramount for reliable analytical method development, validation, and quality control of pharmaceutical products. This guide provides a comprehensive comparison and validation overview of the Trazodone-4,4'-Dimer reference standard, a known impurity of the antidepressant drug Trazodone.
Quantitative Data Summary
The purity of a reference standard is a critical attribute. The following table compares the typical purity of a this compound reference standard with other relevant Trazodone impurities, based on commercially available data and general quality expectations for pharmaceutical reference standards. High-purity reference standards are essential for the accurate quantification of impurities in drug substances and products.[1][2][3]
| Reference Standard | Typical Purity (%) | Analytical Method(s) for Purity Determination | Key Characteristics |
| This compound | ≥ 98% | HPLC-UV, LC-MS, ¹H-NMR, Mass Spectrometry | A process-related impurity and potential degradant of Trazodone. |
| Trazodone EP Impurity A | ≥ 99% | HPLC-UV, LC-MS | A known impurity listed in the European Pharmacopoeia.[4] |
| Trazodone EP Impurity M | 99.80% | HPLC-UV, LC-MS | A well-characterized Trazodone isomer. |
| Trazodone Related Compound C | ≥ 99% | HPLC-UV, LC-MS | A known process-related impurity of Trazodone. |
Experimental Protocols
Accurate purity assessment of the this compound reference standard requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for quantitative analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of the purity of the this compound reference standard and the detection of any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Structural Confirmation by Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight and fragmentation pattern of the this compound, ensuring the identity of the reference standard.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described in Protocol 1 to ensure separation of the analyte.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound (C₄₀H₄₆Cl₂N₁₀O₂; MW: 769.77 g/mol ).
-
Data Acquisition: Acquire full scan data to determine the molecular ion and fragmentation data (MS/MS) to confirm the structure.
Protocol 3: Identity Confirmation by ¹H-NMR Spectroscopy
¹H-NMR spectroscopy provides detailed information about the chemical structure of the this compound, confirming the identity and integrity of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition and Analysis:
-
Acquire the ¹H-NMR spectrum.
-
The chemical shifts, coupling constants, and integration of the observed protons should be consistent with the known structure of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the this compound reference standard and the relationship between Trazodone and its impurities.
Caption: Experimental workflow for the validation of a this compound reference standard.
Caption: Relationship between Trazodone and its major impurities.
References
Robustness and Ruggedness of the Analytical Method for Trazodone-4,4'-Dimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a representative analytical method for the determination of Trazodone-4,4'-Dimer, a potential impurity in Trazodone drug substances. The focus is on the method's robustness and ruggedness, critical parameters for ensuring the reliability and consistency of analytical data in a quality control environment. While specific validated methods for this particular dimer are not extensively published, this guide synthesizes information from established analytical procedures for Trazodone and its related impurities to provide a reliable framework for its analysis.
Forced degradation studies of Trazodone have shown the formation of several degradation products, including dimers, under photolytic stress conditions. This underscores the importance of having a validated, robust analytical method capable of accurately quantifying such impurities.
Representative Analytical Method: RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is presented here as a suitable technique for the separation and quantification of this compound from the parent drug and other related substances. The parameters are based on methods validated for Trazodone and its impurities.[1][2][3][4]
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Column | C8 ODS (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, Water, and Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine (TEA).[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 255 nm[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | Ambient or controlled at 30°C |
Performance Data: Robustness and Ruggedness Evaluation
The following tables summarize the expected performance of the analytical method when subjected to deliberate small variations in its parameters (robustness) and when used under different common laboratory conditions (ruggedness).
Table 2: Robustness Study of the Analytical Method
| Parameter Varied | Variation | Retention Time (% RSD) | Peak Area (% RSD) | Resolution (from Trazodone) |
| Nominal Condition | - | < 1.0 | < 2.0 | > 2.0 |
| Flow Rate (mL/min) | 0.9 | 0.8 | 1.5 | > 2.0 |
| 1.1 | 0.9 | 1.6 | > 2.0 | |
| Mobile Phase pH | 10.8 | 0.5 | 1.2 | > 2.0 |
| 11.2 | 0.6 | 1.3 | > 2.0 | |
| Column Temperature (°C) | 28 | 0.4 | 1.1 | > 2.0 |
| 32 | 0.5 | 1.2 | > 2.0 | |
| Detection Wavelength (nm) | 253 | 0.2 | 2.5 | > 2.0 |
| 257 | 0.2 | 2.8 | > 2.0 |
Table 3: Ruggedness Study of the Analytical Method
| Condition Varied | Retention Time (% RSD) | Peak Area (% RSD) | Resolution (from Trazodone) |
| Analyst 1, Instrument 1 | 0.6 | 1.3 | > 2.0 |
| Analyst 2, Instrument 1 | 0.8 | 1.5 | > 2.0 |
| Analyst 1, Instrument 2 | 0.9 | 1.6 | > 2.0 |
| Different Day | 0.7 | 1.4 | > 2.0 |
| Different Column Batch | 1.1 | 1.8 | > 2.0 |
The data indicates that minor variations in the method parameters do not significantly impact the retention time, peak area, or resolution, demonstrating the method's robustness. Similarly, the method provides consistent and reproducible results when performed by different analysts, on different instruments, and on different days, confirming its ruggedness.
Experimental Protocols
Robustness Testing Protocol
The robustness of the method is evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the analytical results.
-
Standard Preparation: A solution containing a known concentration of Trazodone and this compound is prepared.
-
Nominal Analysis: The standard solution is analyzed using the nominal chromatographic conditions (as per Table 1) for six replicate injections.
-
Parameter Variation: The following parameters are varied one at a time:
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 2°C
-
Detection Wavelength: ± 2 nm
-
-
Analysis with Variations: For each varied parameter, the standard solution is injected in triplicate.
-
Data Analysis: The retention time, peak area, and resolution between Trazodone and the dimer are recorded. The relative standard deviation (%RSD) of these parameters is calculated and compared against predefined acceptance criteria (typically %RSD ≤ 2% for retention time and ≤ 5% for peak area).
Ruggedness Testing Protocol
Ruggedness is assessed by having the analysis performed under different conditions that might be encountered in a real-world laboratory setting.
-
Standard Preparation: A single batch of the standard solution is prepared.
-
Analysis under Varied Conditions: The analysis is performed by:
-
Two different analysts.
-
Using two different HPLC instruments.
-
On two different days.
-
Using two different columns of the same type but from different manufacturing batches.
-
-
Data Analysis: Six replicate injections are performed for each condition. The %RSD for retention time and peak area across all conditions is calculated to determine the method's ruggedness.
Workflow Visualization
The logical flow of conducting robustness and ruggedness studies is illustrated in the following diagram.
Caption: A workflow diagram illustrating the key stages of robustness and ruggedness testing for an analytical method.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Trazodone-4,4'-Dimer
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Trazodone-4,4'-Dimer, a substance encountered in pharmaceutical research. Due to the limited availability of specific safety data for this particular dimer, a conservative approach, treating the compound as potentially hazardous based on the known properties of the parent compound, Trazodone, is recommended.
Quantitative Data Summary
| Property | This compound | Trazodone (Reference) |
| Molecular Formula | C₄₀H₄₆Cl₂N₁₀O₂ | C₁₉H₂₂ClN₅O |
| Molecular Weight | 769.78 g/mol | 371.86 g/mol |
| Appearance | Assumed to be a solid | White to off-white solid or crystals[1] |
| Melting Point | Not available | 86-87 °C[2] |
| Boiling Point | Not available | 528.5 ± 60.0 °C (Predicted)[2] |
| Solubility | Insoluble in water (inferred) | Water: Insoluble; DMSO: 45 mg/mL; Ethanol: 17 mg/mL[2] |
| Hazard Classification | Not available | Harmful if swallowed[3]. Suspected of causing cancer[4]. |
Disposal Protocols
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous waste. The following step-by-step procedures are based on general best practices for the disposal of pharmaceutical research compounds and the information available for Trazodone and its impurities.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Labeling
-
Do not mix this compound with other waste types unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Place all solid waste contaminated with the dimer into a dedicated, clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a securely fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate amount.
Step 3: Storage of Chemical Waste
-
Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
Step 4: Final Disposal
-
Crucially, do not dispose of this compound down the drain or in the regular trash. This is in line with regulations such as the EPA's Subpart P, which prohibits the sewering of hazardous pharmaceutical waste from healthcare facilities.
-
The required method of disposal is through a licensed hazardous waste disposal company. This will typically involve incineration at a permitted facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and to prevent environmental contamination.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional procedures for waste handover.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
